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1-(1,3-Benzodioxol-5-yl)piperazine Documentation Hub

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  • Product: 1-(1,3-Benzodioxol-5-yl)piperazine
  • CAS: 55827-51-5

Core Science & Biosynthesis

Foundational

1-(1,3-Benzodioxol-5-yl)piperazine (MDPP): A Comprehensive Technical Guide on Chemical Properties, Pharmacology, and Analytical Methodologies

Executive Summary 1-(1,3-Benzodioxol-5-yl)piperazine, commonly referred to as 3,4-methylenedioxyphenylpiperazine (MDPP), is a synthetic arylpiperazine derivative. Structurally, it represents a hybrid between the piperazi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1,3-Benzodioxol-5-yl)piperazine, commonly referred to as 3,4-methylenedioxyphenylpiperazine (MDPP), is a synthetic arylpiperazine derivative. Structurally, it represents a hybrid between the piperazine core found in compounds like benzylpiperazine (BZP) and the 1,3-benzodioxole (methylenedioxyphenyl) moiety characteristic of 3,4-methylenedioxymethamphetamine (MDMA) [1]. Originally explored as a pharmacological probe for serotonergic pathways, MDPP has garnered significant attention in forensic toxicology and drug development due to its emergence as a New Psychoactive Substance (NPS)[2]. This whitepaper provides a rigorous examination of its physicochemical properties, structural activity relationships (SAR), chemical synthesis pathways, and validated analytical methodologies for trace detection in biological matrices.

Chemical Identity and Physicochemical Properties

The pharmacological profile of MDPP is heavily dictated by its biphasic structure. The piperazine ring acts as a basic pharmacophore capable of hydrogen bonding, while the lipophilic 1,3-benzodioxole group facilitates rapid penetration across the blood-brain barrier (BBB).

Quantitative Chemical Data
PropertyValue / Description
IUPAC Name 1-(1,3-Benzodioxol-5-yl)piperazine
Common Synonyms MDPP, 3,4-methylenedioxyphenylpiperazine
CAS Registry Number 55827-51-5
Molecular Formula C₁₁H₁₄N₂O₂
Molar Mass 206.24 g/mol
Topological Polar Surface Area (TPSA) 33.7 Ų
Hydrogen Bond Donors / Acceptors 1 / 4
pKa (Piperazine N4) ~9.8 (Basic)
Physical State (Standard Conditions) Pale yellow oil (Free Base); White crystalline powder (HCl Salt)

Pharmacodynamics and Structural Activity Relationship (SAR)

Arylpiperazines are well-documented ligands for the 5-hydroxytryptamine (5-HT) receptor family. The substitution of the phenyl ring with a 3,4-methylenedioxy group significantly alters the binding affinity, shifting the molecule to mimic endogenous indoleamines and catecholamines.

MDPP functions primarily as a non-selective serotonin receptor agonist (with high affinity for 5-HT₁A, 5-HT₂A, and 5-HT₂C receptors) and as an inhibitor of the Serotonin Transporter (SERT) [3]. The activation of Gq-coupled 5-HT₂C receptors leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC), resulting in the mobilization of intracellular calcium. Simultaneously, the blockade of SERT prevents the reuptake of 5-HT from the synaptic cleft, leading to an accumulation of extracellular serotonin.

G MDPP MDPP (1-(1,3-Benzodioxol-5-yl)piperazine) SERT Serotonin Transporter (SERT) Inhibition MDPP->SERT Blocks HT2C 5-HT2C Receptor Agonism MDPP->HT2C Binds Synapse Increased Extracellular Serotonin (5-HT) SERT->Synapse Accumulation PLC Phospholipase C (PLC) Activation HT2C->PLC Gq-coupled IP3 IP3 / DAG Production PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers

Fig 1. Mechanistic pathway of MDPP modulating serotonergic signaling via SERT and 5-HT2C receptors.

Chemical Synthesis Pathway

The most robust and scalable method for synthesizing MDPP involves the double alkylation of an aniline derivative. This approach relies on the nucleophilic substitution (S_N2) of primary amines with bis(2-chloroethyl)amine.

Methodology: Double Alkylation Synthesis of MDPP

Note: This protocol is designed for laboratory-scale synthesis under inert atmosphere conditions.

  • Reagent Preparation: Combine 1.0 equivalent of 3,4-methylenedioxyaniline with 1.1 equivalents of bis(2-chloroethyl)amine hydrochloride in a high-boiling, inert solvent such as chlorobenzene.

    • Causality of Reagent Choice: Utilizing the hydrochloride salt of bis(2-chloroethyl)amine is critical. The protonation of the secondary amine sterically and electronically hinders it from acting as a nucleophile. This prevents unwanted self-polymerization or aziridine formation, directing the nucleophilic attack exclusively from the highly reactive primary amine of the aniline.

  • Reflux: Heat the mixture to reflux (approx. 130°C) for 24 hours with continuous stirring.

  • Precipitation & Filtration: Cool the reaction mixture to room temperature. The resulting crude product precipitates as the MDPP hydrochloride salt. Filter and wash with cold diethyl ether to remove unreacted aniline and non-polar byproducts.

  • Free Base Conversion: Dissolve the crude salt in distilled water. Slowly add 2M NaOH until the solution reaches pH > 10.

    • Causality of pH Adjustment: The piperazine N4 proton has a pKa of ~9.8. Pushing the pH above 10 ensures complete deprotonation, converting the water-soluble salt into the lipophilic free base.

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM). Combine the organic layers, dry over anhydrous MgSO₄, and evaporate under reduced pressure to yield MDPP as a pale yellow oil.

Analytical Toxicology and Forensic Detection

Due to its high potency and trace-level presence in biological matrices, detecting MDPP requires highly sensitive hyphenated techniques. Ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction (UA-LDS-DLLME) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) has proven to be an exceptionally efficient, low-solvent method for isolating piperazine derivatives from urine [2].

Workflow Sample Urine Sample (1 mL, pH 12) Extraction Add 100 µL n-hexane + Ultrasonication Sample->Extraction Basify Centrifugation Centrifuge (10,000 rpm, 3 min) Extraction->Centrifugation Disperse Supernatant Extract Supernatant (Organic Phase) Centrifugation->Supernatant Separate Analysis GC-MS/MS Analysis (MRM Mode) Supernatant->Analysis Inject

Fig 2. Ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction for MDPP.

Methodology: UA-LDS-DLLME GC-MS/MS Protocol

This protocol incorporates a self-validating internal standard system to ensure data trustworthiness.

  • Sample Spiking (Self-Validation): Aliquot 1.0 mL of the urine sample into a centrifuge tube. Spike the sample with 10 µL of a deuterated internal standard (e.g., 1-(2-methoxyphenyl)piperazine-d4, oMOPP-d4) at a known concentration.

    • Causality: Introducing the internal standard before any sample manipulation creates a self-validating system. Any matrix effects, variations in extraction efficiency, or MS ion suppression will affect the analyte and the deuterated standard equally. If the absolute recovery of the internal standard falls below a predefined threshold (e.g., 50%), the system automatically flags the sample for re-extraction, ensuring quantitative integrity.

  • Basification: Adjust the urine sample to pH 12 using 1M NaOH.

    • Causality: As established in the synthesis workup, a pH of 12 ensures MDPP is entirely in its neutral, lipophilic free-base form, maximizing its partition coefficient into the organic phase.

  • Solvent Addition & Dispersion: Add exactly 100 µL of n-hexane. Subject the tube to ultrasonication for 3 minutes.

    • Causality: n-Hexane is chosen for its low density (it floats on the aqueous layer, making extraction easier) and high affinity for non-polar free bases. Ultrasonication generates acoustic cavitation bubbles, creating a transient microemulsion. This drastically increases the interfacial surface area between the urine and the n-hexane, allowing for rapid and exhaustive mass transfer of MDPP into the 100 µL solvent droplet without requiring large volumes of toxic halogenated solvents.

  • Phase Separation: Centrifuge the turbid suspension at 10,000 rpm for 3 minutes to break the emulsion.

  • Analysis: Carefully aspirate the upper n-hexane layer and inject 1 µL into the GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions.

Exploratory

1-(1,3-Benzodioxol-5-yl)piperazine (MDPP) Synthesis Protocols: An In-Depth Technical Guide

Executive Summary 1-(1,3-Benzodioxol-5-yl)piperazine, widely known in the literature as 3,4-methylenedioxyphenylpiperazine (MDPP), is a highly valuable heterocyclic building block. It serves as a critical intermediate in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1,3-Benzodioxol-5-yl)piperazine, widely known in the literature as 3,4-methylenedioxyphenylpiperazine (MDPP), is a highly valuable heterocyclic building block. It serves as a critical intermediate in the synthesis of various pharmacologically active compounds, including psychoactive derivatives, antimicrobial agents, and targeted receptor ligands[1],[2]. The structural core—a piperazine ring directly conjugated to an electron-rich benzodioxole moiety—presents unique synthetic challenges, particularly regarding regioselectivity and the mitigation of polyalkylation side reactions[3].

This technical whitepaper provides an authoritative evaluation of the two primary synthetic methodologies for MDPP: the classical bis-alkylation of anilines and the modern palladium-catalyzed Buchwald-Hartwig amination.

Mechanistic Pathways & Synthesis Strategies

The synthesis of N -arylpiperazines historically relied on classical nucleophilic substitution methods. However, the advent of transition-metal catalysis has revolutionized this space, offering milder, safer, and more selective alternatives[4],[5].

Route A: Classical Bis-Alkylation (The Prelog Method)

This foundational approach involves the double SN​2 displacement of bis(2-chloroethyl)amine hydrochloride by 3,4-methylenedioxyaniline[6],[7].

  • Causality & Design: The reaction requires high thermal energy (110–135 °C) to overcome the activation barrier of the second intramolecular cyclization step, which forms the sterically constrained piperazine ring[8],[9]. A polar protic solvent, such as 1-butanol, is typically employed because it stabilizes the polar transition state of the SN​2 displacement and facilitates the dissolution of the hydrochloride salts[9],[10]. While robust, this route suffers from the high toxicity of bis(2-chloroethyl)amine (a known nitrogen mustard analog) and moderate yields due to competing oligomerization[11].

Route B: Palladium-Catalyzed Buchwald-Hartwig Amination

The modern standard for N -arylation involves the cross-coupling of 5-bromo-1,3-benzodioxole with a mono-protected piperazine (e.g., N -Boc-piperazine)[12],[13].

  • Causality & Design: The use of a palladium pre-catalyst (e.g., Pd2​(dba)3​ ) and an electron-rich, sterically bulky biaryl phosphine ligand (e.g., RuPhos) accelerates the critical oxidative addition and reductive elimination steps[13],[4]. N -Boc protection is critical; using unprotected piperazine often leads to symmetrical bis-arylation[13],[5]. This route operates under milder conditions, avoids highly toxic alkylating agents, and delivers superior atom economy and purity[11].

Pathway A 3,4-Methylenedioxyaniline Product 1-(1,3-Benzodioxol-5-yl)piperazine (MDPP) A->Product Route A: Classical Bis-alkylation 1-Butanol, 135°C, 48h B Bis(2-chloroethyl)amine HCl B->Product C 5-Bromo-1,3-benzodioxole Intermediate N-Boc-MDPP C->Intermediate Route B: Buchwald-Hartwig Pd2(dba)3, RuPhos, NaOtBu Toluene, 100°C, 12h D N-Boc-Piperazine D->Intermediate Intermediate->Product Deprotection HCl/Dioxane, 25°C, 2h

Figure 1: Comparison of Classical Bis-alkylation and Buchwald-Hartwig synthesis routes for MDPP.

Experimental Protocols (Self-Validating Systems)

Protocol A: Classical Bis-Alkylation Route

This protocol provides a scalable, transition-metal-free pathway to MDPP[9],[10].

Step 1: Reaction Setup

  • In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge 3,4-methylenedioxyaniline (13.7 g, 100 mmol) and bis(2-chloroethyl)amine hydrochloride (19.6 g, 110 mmol)[6],[10].

  • Suspend the solid reactants in 150 mL of anhydrous 1-butanol[9].

Step 2: Cyclization

  • Heat the reaction mixture to a gentle reflux (~135 °C) under an inert argon atmosphere[9].

  • Maintain reflux for 48 to 72 hours. The progress must be monitored via TLC (Dichloromethane:Methanol 9:1). The formation of the piperazine ring is the rate-limiting step and requires extended thermal input[8],[10].

Step 3: Workup and Isolation

  • Cool the mixture to room temperature. The crude hydrochloride salt of MDPP may precipitate at this stage.

  • Concentrate the mixture under reduced pressure to remove the bulk of the 1-butanol solvent[9].

  • Suspend the residue in 200 mL of deionized water and adjust the pH to 10-11 using a 10% aqueous NaOH solution to liberate the free base[10].

  • Extract the aqueous phase with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo[9].

Step 4: Purification

  • Purify the crude dark oil by silica gel flash chromatography or by recrystallization of its hydrochloride salt from hot methanol to yield pure MDPP[6],[14].

Protocol B: Buchwald-Hartwig Amination Route

This protocol ensures high mono-arylation selectivity and avoids genotoxic intermediates[13],[11].

Step 1: Catalytic System Assembly

  • In an oven-dried Schlenk flask, combine 5-bromo-1,3-benzodioxole (20.1 g, 100 mmol)[12], N -Boc-piperazine (22.3 g, 120 mmol), Pd2​(dba)3​ (1.83 g, 2.0 mol%), RuPhos (3.73 g, 8.0 mol%), and sodium tert-butoxide ( NaOtBu ) (13.4 g, 140 mmol)[13].

Step 2: Cross-Coupling

  • Evacuate and backfill the flask with Argon three times to ensure strict exclusion of oxygen, which rapidly deactivates the Pd(0) catalytic species[13].

  • Add 200 mL of anhydrous, degassed Toluene via syringe[13].

  • Heat the mixture to 100 °C and stir vigorously for 12 hours[13].

Step 3: Workup of N-Boc-MDPP

  • Cool the reaction to room temperature, dilute with 200 mL of Ethyl Acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts[8],[11].

  • Concentrate the filtrate and purify via short-path silica gel chromatography (Hexanes:EtOAc) to isolate N -Boc-MDPP[5].

Step 4: Deprotection

  • Dissolve the purified N -Boc-MDPP in 100 mL of Dichloromethane.

  • Slowly add 50 mL of 4M HCl in Dioxane at 0 °C. Stir at room temperature for 2 hours until gas evolution ( CO2​ and isobutylene) ceases[11].

  • Concentrate the solvent to yield MDPP hydrochloride as a highly pure white solid[11].

Quantitative Data & Route Comparison

The following table summarizes the operational metrics of both synthesis strategies, highlighting the trade-offs between cost, safety, and efficiency.

ParameterRoute A: Classical Bis-AlkylationRoute B: Buchwald-Hartwig Amination
Primary Reagents 3,4-Methylenedioxyaniline, Bis(2-chloroethyl)amine HCl5-Bromo-1,3-benzodioxole, N -Boc-Piperazine
Catalyst / Ligand None (Transition-metal free) Pd2​(dba)3​ / RuPhos
Solvent 1-Butanol or DMFAnhydrous Toluene or 1,4-Dioxane
Temperature & Time 110–135 °C for 48–72 hours80–100 °C for 12 hours
Average Yield 45% – 60%85% – 95% (Over two steps)
Toxicity Profile High (Nitrogen mustard intermediate)Low to Moderate (Heavy metal residue requires scavenging)
Scalability Excellent (Low cost of goods)Good (Limited by Pd/Ligand cost at multi-ton scale)

Conclusion

Both the classical bis-alkylation and the Buchwald-Hartwig cross-coupling protocols provide viable pathways to 1-(1,3-Benzodioxol-5-yl)piperazine. For large-scale industrial applications where the cost of goods is the primary driver, Route A remains relevant despite its challenging toxicity profile and extended reaction times[9]. However, for pharmaceutical drug development and targeted library synthesis where purity, safety, and high yields are paramount, Route B represents the state-of-the-art methodology[5],[11].

Sources

Foundational

1-(1,3-Benzodioxol-5-yl)piperazine (MDPP): Chemical Identity, Synthesis, and Pharmacological Profiling

Executive Summary 1-(1,3-Benzodioxol-5-yl)piperazine, commonly referred to as 3,4-methylenedioxyphenylpiperazine (MDPP), is a synthetic hybrid molecule of significant interest in neuropharmacology, toxicology, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1,3-Benzodioxol-5-yl)piperazine, commonly referred to as 3,4-methylenedioxyphenylpiperazine (MDPP), is a synthetic hybrid molecule of significant interest in neuropharmacology, toxicology, and drug development. Structurally, it merges the 3,4-methylenedioxyphenyl moiety—a hallmark of empathogenic compounds like MDMA—with a piperazine core, a scaffold frequently utilized in atypical antipsychotics and designer stimulants[1]. This whitepaper provides an in-depth technical analysis of MDPP, establishing its fundamental chemical identity, detailing robust synthetic and analytical workflows, and mapping its pharmacological mechanisms.

Chemical Identity and Physicochemical Properties

Accurate identification of piperazine derivatives is critical due to their structural similarities and complex regulatory statuses[2]. The defining chemical parameters for MDPP are summarized below.

PropertyValue
IUPAC Name 1-(1,3-benzodioxol-5-yl)piperazine
CAS Number 55827-51-5[3]
Common Synonyms 1-(3,4-methylenedioxyphenyl)piperazine, MDPP
Molecular Formula C11H14N2O2
Molar Mass 206.24 g/mol
Structural Class Phenylpiperazine / Benzodioxole derivative
pKa (Estimated) ~9.8 (Secondary amine of the piperazine ring)

Structural and Mechanistic Pharmacology

MDPP acts primarily on the monoaminergic systems in the central nervous system. As a phenylpiperazine derivative, it exhibits a high affinity for the serotonin transporter (SERT) and various serotonin (5-HT) receptor subtypes[2]. The incorporation of the benzodioxole ring significantly enhances its interaction with SERT compared to unsubstituted phenylpiperazines, a structure-activity relationship (SAR) parallel to that observed in methylenedioxyamphetamines[1].

Mechanistically, MDPP functions through a dual pathway: it acts as a reuptake inhibitor by blocking SERT, and it can induce reverse transport, leading to non-exocytotic monoamine release. Additionally, it serves as a partial agonist at 5-HT receptors (such as 5-HT1 and 5-HT2C), driving downstream neurochemical and behavioral effects.

Pathway MDPP 1-(1,3-Benzodioxol-5-yl)piperazine (MDPP) SERT Serotonin Transporter (SERT) MDPP->SERT Binds 5 5 MDPP->5 Reuptake Inhibition of Serotonin Reuptake SERT->Reuptake Release Monoamine Release SERT->Release Reverse Transport HT Agonist / Partial Agonist Activation Receptor Activation HT->Activation Synapse Increased Synaptic Serotonin Reuptake->Synapse Release->Synapse Downstream Neurochemical & Behavioral Effects Activation->Downstream Synapse->Downstream

Fig 1: Pharmacological signaling pathway and receptor interaction of MDPP.

Synthesis and Experimental Workflows

The synthesis of 1-(1,3-benzodioxol-5-yl)piperazine requires precise control over the reactivity of the piperazine core to prevent unwanted diarylation. The most robust method is a Palladium-catalyzed Buchwald-Hartwig cross-coupling amination.

Protocol: Buchwald-Hartwig Amination for MDPP

Step 1: Preparation of the Reaction Mixture

  • Action: Charge a flame-dried Schlenk flask with 5-bromo-1,3-benzodioxole (1.0 equiv), 1-Boc-piperazine (1.2 equiv), Pd2(dba)3 (0.02 equiv), XPhos (0.06 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Causality: 1-Boc-piperazine is strictly required to prevent diarylation, a common side reaction when using unprotected piperazine. XPhos is selected as the ligand because its steric bulk and electron-rich nature accelerate reductive elimination and suppress β-hydride elimination, ensuring high yields with electron-rich aryl bromides.

Step 2: Degassing and Reaction Execution

  • Action: Evacuate and backfill the flask with argon three times. Add anhydrous toluene (0.2 M). Heat the mixture to 100 °C for 12 hours under argon.

  • Causality: Toluene provides the optimal boiling point and non-polar environment for the Pd-catalyzed cross-coupling, while the argon atmosphere prevents catalyst oxidation, which would otherwise terminate the catalytic cycle.

Step 3: Workup and Purification of the Intermediate

  • Action: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove Pd residues. Concentrate and purify via flash column chromatography to yield 4-(1,3-benzodioxol-5-yl)-1-Boc-piperazine.

  • Self-Validation: TLC monitoring (UV active) and GC-MS of the crude mixture ensure the total consumption of the starting bromide before proceeding.

Step 4: Boc Deprotection and Final Isolation

  • Action: Dissolve the intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (10 equiv) at 0 °C. Stir at room temperature for 2 hours. Concentrate, neutralize with 1M NaOH, extract with DCM, and dry over Na2SO4.

  • Causality: TFA selectively cleaves the tert-butyl carbamate (Boc) group without disrupting the sensitive methylenedioxy (benzodioxole) ring, which could be inadvertently cleaved under harsher acidic conditions (e.g., strong aqueous HBr).

Synthesis SM1 5-Bromo-1,3- benzodioxole Cat Pd2(dba)3 / XPhos NaOtBu, Toluene, 100°C SM1->Cat SM2 1-Boc-Piperazine SM2->Cat Int Boc-Protected MDPP Cat->Int Buchwald-Hartwig Coupling Deprot TFA / CH2Cl2 Room Temp Int->Deprot Prod 1-(1,3-Benzodioxol-5-yl) piperazine (MDPP) Deprot->Prod Boc Cleavage

Fig 2: Step-by-step Buchwald-Hartwig amination workflow for MDPP synthesis.

Analytical and Toxicological Profiling

Due to the emergence of piperazine derivatives in the recreational drug market, highly sensitive analytical methods are required for their detection in biological matrices[2]. MDPP is typically quantified using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)[4].

Protocol: Ultrasound-Assisted Low-Density Solvent Dispersive Liquid-Liquid Microextraction (UA-LDS-DLLME)

To isolate MDPP from complex biological fluids (e.g., urine), researchers employ UA-LDS-DLLME prior to GC-MS/MS analysis[4].

  • Step 1: Sample pH Adjustment: Adjust 1 mL of urine to pH 12 using NaOH.

    • Causality: Piperazines are basic amines (pKa ~9.8). Adjusting the pH to 12 ensures that MDPP is entirely in its un-ionized (free base) form, maximizing its partition into the organic extraction solvent.

  • Step 2: Microextraction: Add 100 µL of n-hexane to the sample and subject to ultrasonication for 3 minutes.

    • Causality: Ultrasonication creates a cloudy emulsion of fine n-hexane droplets in the aqueous phase, vastly increasing the surface area for mass transfer and ensuring rapid, exhaustive extraction of the highly lipophilic MDPP[4].

  • Step 3: Phase Separation: Centrifuge at 10,000 rpm for 3 minutes. Collect the upper n-hexane layer and inject directly into the GC-MS/MS.

    • Causality: High-speed centrifugation breaks the emulsion, yielding a clean organic layer. Direct injection minimizes sample loss and avoids the need for time-consuming solvent evaporation and reconstitution steps.

References

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials Source: United Nations Office on Drugs and Crime (UNODC) URL:[Link]

  • Analytical Toxicology of Emerging Drugs of Abuse—An Update Source: Therapeutic Drug Monitoring / ResearchGate URL:[Link]

  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound‐assisted low‐density solvent dispersive liquid‐liquid microextraction combined with gas chromatography‐tandem mass spectrometry Source: ResearchGate URL:[Link]

  • CAS DataBase Reference: 1-(3,4-methylenedioxyphenyl)piperazine Source: LookChem URL:[Link]

Sources

Exploratory

1-(1,3-Benzodioxol-5-yl)piperazine: A Comprehensive Technical Guide on Pharmacology, Synthesis, and Analytical Methodologies

Executive Summary 1-(1,3-Benzodioxol-5-yl)piperazine, also known systematically as 3,4-methylenedioxyphenylpiperazine, is a synthetic phenylpiperazine derivative. It has garnered significant attention in both forensic to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(1,3-Benzodioxol-5-yl)piperazine, also known systematically as 3,4-methylenedioxyphenylpiperazine, is a synthetic phenylpiperazine derivative. It has garnered significant attention in both forensic toxicology and neuropharmacology due to its structural resemblance to 3,4-methylenedioxymethamphetamine (MDMA) and its emergence within the class of new psychoactive substances (NPS)[1]. This whitepaper provides a rigorous examination of its chemical synthesis, receptor-level pharmacodynamics, and validated analytical methodologies for its detection in biological matrices.

Chemical Identity & Structural Activity Relationship (SAR)

1-(1,3-Benzodioxol-5-yl)piperazine features a piperazine ring directly attached to a 1,3-benzodioxole (methylenedioxyphenyl) moiety.

Nomenclature Note: In forensic literature, this compound is sometimes conflated with its benzyl homologue, 1-(3,4-methylenedioxybenzyl)piperazine (MDBP or MDBZP)[2]. However, 1-(1,3-Benzodioxol-5-yl)piperazine is strictly a phenylpiperazine, lacking the methylene bridge between the aromatic system and the heterocycle.

This structural distinction fundamentally alters its receptor affinity. The methylenedioxy substitution on the phenyl ring enhances its affinity for the serotonin transporter (SERT) and 5-HT receptors compared to an unsubstituted phenylpiperazine, mirroring the SAR shift observed when comparing amphetamine to MDMA.

Pharmacological Mechanisms

As a phenylpiperazine, 1-(1,3-Benzodioxol-5-yl)piperazine acts primarily on the central serotonergic system. It functions as a non-selective serotonin receptor partial agonist (specifically at 5-HT2A and 5-HT2C receptors) and a monoamine reuptake inhibitor[3].

Receptor Binding: The basic piperazine nitrogen interacts with the conserved aspartate residue in the binding pocket of 5-HT receptors, while the benzodioxole ring engages in π

π stacking with aromatic residues (e.g., phenylalanine, tryptophan) in the receptor's active site.
  • Causality of Effects: The inhibition of SERT leads to an accumulation of synaptic serotonin. This accumulation, combined with direct 5-HT2A/2C agonism, induces mild empathogenic and psychostimulant effects. However, the lack of potent dopamine release (unlike MDMA) often results in a lower ceiling of euphoria and a higher incidence of serotonergic side effects, such as anxiety, nausea, and mild auditory hallucinations.

  • Pathway MDPP 1-(1,3-Benzodioxol-5-yl) piperazine SERT Serotonin Transporter (SERT) Inhibition MDPP->SERT HT2A 5-HT2A/2C Receptors Partial Agonism MDPP->HT2A DA Dopamine Release (Secondary/Weak) MDPP->DA Synapse Increased Synaptic Serotonin (5-HT) SERT->Synapse Effects Psychostimulant & Empathogenic Effects HT2A->Effects DA->Effects Synapse->Effects

    Pharmacological signaling pathway of 1-(1,3-Benzodioxol-5-yl)piperazine in the serotonergic synapse.

    Synthetic Pathways & Precursor Chemistry

    The synthesis of 1-(1,3-Benzodioxol-5-yl)piperazine requires controlled C-N coupling between the benzodioxole system and the piperazine ring.

    Causality of Experimental Choices: Traditional nucleophilic aromatic substitution (SNAr) is ineffective here due to the lack of strong electron-withdrawing groups on the benzodioxole ring. Therefore, Palladium-catalyzed Buchwald-Hartwig cross-coupling is strictly required to facilitate the bond formation efficiently.

    Protocol: Buchwald-Hartwig Amination
    • Preparation: In an inert atmosphere (argon/nitrogen), combine 4-bromo-1,2-methylenedioxybenzene (1.0 eq) and anhydrous piperazine (3.0 eq). Rationale: A stoichiometric excess of piperazine prevents double arylation (the formation of unwanted symmetrical bis-arylpiperazine).

    • Catalyst Complexation: Add Tris(dibenzylideneacetone)dipalladium(0) ( Pd2​(dba)3​ ) (0.02 eq) and BINAP (0.04 eq) as the ligand. Rationale: BINAP provides the necessary steric bulk and electron density to stabilize the palladium intermediate during the oxidative addition phase.

    • Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.5 eq) to neutralize the hydrobromic acid generated during the catalytic cycle.

    • Reaction: Suspend the mixture in anhydrous toluene and reflux at 100 °C for 12 hours.

    • Work-up: Cool to room temperature, filter through Celite to remove the palladium catalyst, and extract with 1M HCl. Basify the aqueous layer with NaOH to pH 12, and extract the free base into ethyl acetate.

    • Purification: Concentrate the organic layer in vacuo and precipitate as the hydrochloride salt using HCl in diethyl ether.

    Analytical & Forensic Methodologies

    The detection of piperazine derivatives in biological matrices (e.g., urine) is critical for forensic toxicology. Due to low concentrations and complex matrices, advanced extraction techniques are required. A highly efficient Ultrasound-Assisted Low-Density Solvent Dispersive Liquid-Liquid Microextraction (UA-LDS-DLLME) combined with GC-MS/MS has been validated for the simultaneous determination of piperazine derivatives[2].

    Workflow Step1 1. Sample Prep 1 mL Urine + pH 12 Buffer Step2 2. Solvent Addition Add 100 µL n-hexane Step1->Step2 Step3 3. Ultrasonication 3 min (Dispersion) Step2->Step3 Step4 4. Centrifugation 10,000 rpm for 3 min Step3->Step4 Step5 5. Extraction Collect Supernatant Step4->Step5 Step6 6. GC-MS/MS Analysis Quantification of Analyte Step5->Step6

    Step-by-step UA-LDS-DLLME analytical workflow for piperazine extraction.

    Protocol: UA-LDS-DLLME Extraction from Urine

    This protocol operates as a self-validating system : the use of deuterated internal standards ensures that any matrix effects or extraction losses are mathematically normalized during quantification[1].

    • Sample Alkalinization: Transfer 1.0 mL of the urine sample into a glass centrifuge tube. Adjust the pH to 12 using 1 M NaOH. Causality: Piperazines are basic amines. At pH 12, they are fully deprotonated into their lipophilic free-base form, maximizing the partition coefficient into the organic phase.

    • Internal Standard Addition: Spike the sample with 10 µL of the internal standard solution (e.g., 1-(2-methoxyphenyl)piperazine-d4 at 100 ng/mL)[1].

    • Solvent Dispersion: Rapidly inject 100 µL of n-hexane into the aqueous sample. Causality: n-hexane is a low-density solvent that floats on water, making it easy to recover, and possesses high selectivity for non-polar free-base piperazines.

    • Ultrasonication: Subject the mixture to ultrasonication for 3 minutes. Causality: Acoustic cavitation generates microbubbles that collapse, creating immense localized shear forces. This breaks the n-hexane into microdroplets, exponentially increasing the surface area for mass transfer and achieving equilibrium in minutes.

    • Phase Separation: Centrifuge the turbid suspension at 10,000 rpm for 3 minutes to break the emulsion[2].

    • Recovery & Analysis: Carefully collect the upper n-hexane layer (supernatant) using a microsyringe and inject 1 µL directly into the GC-MS/MS system[1].

    Data Presentation: Quantitative Validation of UA-LDS-DLLME

    The following table summarizes the analytical performance metrics for the extraction and quantification of piperazine derivatives using the UA-LDS-DLLME GC-MS/MS method[1].

    Analytical ParameterValidated Value / Range
    Linear Dynamic Range 10 – 1500 ng/mL
    Correlation Coefficient ( r ) 0.9914 – 0.9983
    Limit of Detection (LOD) 0.3 – 2.0 ng/mL (S/N = 3)
    Lower Limit of Quantification (LLOQ) 10.0 ng/mL (S/N = 10)
    Extraction Recovery Rate 76.3% – 93.3%
    Extraction Solvent Volume 100 µL n-hexane per 1 mL urine
    Ultrasonication Time 3 minutes

    References

    • Zhu et al. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Ovid.[Link]

    • Zhu et al. (2020). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine... ResearchGate.[Link]

    • Erowid. phenylpiperazines.txt. Erowid Archive.[Link]

    • Bluelight.org. The Big & Dandy Psychedelic Piperazines Thread. Bluelight Forums.[Link]

    Sources

    Foundational

    1-(1,3-Benzodioxol-5-yl)piperazine (MDPP): A Technical Whitepaper on Synthesis, Optimization, and Pharmacological Utility

    Executive Summary 1-(1,3-Benzodioxol-5-yl)piperazine (CAS: 55827-51-5), commonly abbreviated as MDPP or 3,4-methylenedioxyphenylpiperazine [1], is a highly versatile building block in medicinal chemistry. Featuring a rig...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    1-(1,3-Benzodioxol-5-yl)piperazine (CAS: 55827-51-5), commonly abbreviated as MDPP or 3,4-methylenedioxyphenylpiperazine [1], is a highly versatile building block in medicinal chemistry. Featuring a rigid piperazine core fused directly to a benzodioxole moiety, it serves as a privileged scaffold for developing CNS-active agents, particularly serotonergic ligands. This whitepaper details the mechanistic rationale behind its synthesis—contrasting legacy cyclization methods with modern palladium-catalyzed cross-coupling—and provides validated, scalable protocols for drug development professionals.

    Chemical Identity and Scaffold Significance

    The architecture of MDPP combines two distinct pharmacophores: the arylpiperazine system, known for its high affinity to 5-HT (serotonin) and dopamine receptors, and the 1,3-benzodioxole (methylenedioxy) ring, which modulates lipophilicity and receptor binding kinetics.

    Unlike its benzyl homolog (piperonylpiperazine, which contains a methylene bridge and is used in the synthesis of drugs like Piribedil and Fipexide), MDPP is a direct phenylpiperazine. This structural nuance restricts its conformational flexibility, making it a highly selective probe for 5-HT receptor subtypes and a critical intermediate for experimental neuropharmacology [2].

    Mechanistic Pharmacology

    As an arylpiperazine, MDPP exhibits intrinsic affinity for 5-HT receptors, specifically acting on the phosphoinositide hydrolysis-linked serotonergic receptors ( 5−HT2A​ and 5−HT2C​ ) [2]. Upon binding, it triggers a Gq-protein coupled cascade, leading to the cleavage of PIP2 into secondary messengers (IP3 and DAG), ultimately modulating neurotransmission.

    SerotoninPathway cluster_second_messengers Second Messengers MDPP MDPP (Arylpiperazine Ligand) Receptor 5-HT Receptors (GPCR) MDPP->Receptor Binding & Activation GProtein Gq/11 Protein Activation Receptor->GProtein Conformational Change PLC Phospholipase C (PLC) Cleavage GProtein->PLC Signal Transduction IP3 IP3 Generation PLC->IP3 DAG DAG Generation PLC->DAG CaRelease Intracellular Ca2+ Release IP3->CaRelease ER Calcium Channel PKC PKC Activation DAG->PKC Membrane Recruitment Neuro Modulation of Neurotransmission CaRelease->Neuro PKC->Neuro

    Fig 1: Pharmacodynamic signaling pathway of MDPP mediated via 5-HT Gq-coupled receptors.

    Synthetic Strategies: Causality and Evolution

    The synthesis of arylpiperazines has evolved significantly. The choice of synthetic route dictates not only the yield and purity but also the safety and environmental profile of the process.

    Route A: Traditional Nitrogen Mustard Cyclization

    Historically, MDPP was synthesized via the cyclization of 3,4-methylenedioxyaniline with bis(2-chloroethyl)amine hydrochloride.

    • Causality of Choices: This method relies on a double nucleophilic aliphatic substitution ( SN​2 ). While economically favorable for bulk manufacturing, it presents severe regulatory and safety drawbacks. Bis(2-chloroethyl)amine is a nitrogen mustard—a potent alkylating agent and known toxin heavily restricted under chemical safety regulations [3]. Furthermore, the reaction requires harsh thermal conditions and often yields significant polymeric and bis-alkylated byproducts, complicating downstream purification.

    Route B: Palladium-Catalyzed Buchwald-Hartwig Amination (Preferred)

    The modern, high-fidelity approach utilizes the Buchwald-Hartwig cross-coupling of 5-bromo-1,3-benzodioxole with mono-Boc-protected piperazine.

    • Causality of Choices:

      • Orthogonal Protection (Boc-Piperazine): Unprotected piperazine possesses two equivalent secondary amines. Using it directly leads to competitive bis-arylation (forming 1,4-bis(1,3-benzodioxol-5-yl)piperazine). The tert-butyloxycarbonyl (Boc) group acts as an orthogonal protecting group, ensuring strict 1:1 stoichiometry.

      • Ligand Selection (RuPhos): The coupling of secondary amines to electron-rich aryl halides is notoriously difficult due to competitive β -hydride elimination. RuPhos, a bulky dialkylbiaryl phosphine ligand, accelerates the reductive elimination step in the catalytic cycle, suppressing byproducts and driving the reaction to >90% conversion.

      • Base Selection (NaOtBu): Sodium tert-butoxide is a strong, non-nucleophilic base that effectively deprotonates the amine upon its coordination to the palladium center, facilitating the formation of the Pd-amido complex without acting as a competing nucleophile.

    SynthesisWorkflow Start 5-Bromo-1,3-benzodioxole + Boc-Piperazine Catalyst Pd2(dba)3 / RuPhos NaOtBu, Toluene, 90°C Start->Catalyst Buchwald-Hartwig Cross-Coupling Intermediate Boc-Protected MDPP Catalyst->Intermediate C-N Bond Formation Deprotect TFA / DCM Room Temp, 2h Intermediate->Deprotect Acidic Cleavage Product MDPP (Free Base or HCl) Deprotect->Product Purification

    Fig 2: Buchwald-Hartwig amination workflow for the precision synthesis of MDPP.

    Quantitative Data Summary

    The following table summarizes the operational metrics of both synthetic routes, providing a framework for process chemistry optimization.

    ParameterRoute A: SN​2 CyclizationRoute B: Buchwald-Hartwig Amination
    Primary Reagents 3,4-Methylenedioxyaniline, Bis(2-chloroethyl)amine5-Bromo-1,3-benzodioxole, Mono-Boc-piperazine
    Catalytic System None (Thermal/Base driven) Pd2​(dba)3​ / RuPhos
    Typical Yield 45% - 55%85% - 92%
    Reaction Time 12 - 24 hours4 - 8 hours
    Impurity Profile High (Polymerization, bis-alkylation)Low (Highly selective)
    Safety / Toxicity High (Nitrogen mustard intermediate) [3]Moderate (Heavy metal catalyst)

    Validated Experimental Protocol: Buchwald-Hartwig Synthesis of MDPP

    Note: This protocol describes the synthesis of the Boc-protected intermediate, followed by acidic deprotection to yield the MDPP hydrochloride salt. It is designed as a self-validating system to ensure high-fidelity replication.

    Phase 1: Cross-Coupling
    • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-1,3-benzodioxole (1.0 equiv, 10 mmol), mono-Boc-piperazine (1.2 equiv, 12 mmol), Pd2​(dba)3​ (1 mol%, 0.1 mmol), RuPhos (2 mol%, 0.2 mmol), and sodium tert-butoxide (1.4 equiv, 14 mmol).

    • Degassing (Critical Step): Evacuate the flask and backfill with ultra-high purity Argon. Repeat this cycle three times to ensure a strictly anaerobic environment. Failure to degas will result in the oxidation of the Pd(0) catalyst and reaction failure.

    • Solvent Addition: Inject anhydrous, degassed toluene (30 mL) through the septum.

    • Reaction: Heat the mixture to 90°C in an oil bath for 6 hours.

    • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) mobile phase. The reaction is complete when the aryl bromide spot is completely consumed.

    • Work-up: Cool to room temperature, dilute with ethyl acetate (50 mL), and filter through a pad of Celite to remove the palladium catalyst. Wash the organic filtrate with water and brine, dry over Na2​SO4​ , and concentrate in vacuo.

    Phase 2: Deprotection and Salt Formation
    • Cleavage: Dissolve the crude Boc-MDPP intermediate in dichloromethane (DCM, 20 mL). Slowly add trifluoroacetic acid (TFA, 10 mL) dropwise at 0°C to manage the exothermic release of CO2​ . Stir at room temperature for 2 hours.

    • Neutralization: Concentrate the mixture to remove excess TFA. Dissolve the residue in water, basify to pH 12 with 2M NaOH, and extract the free base with DCM (3 x 30 mL).

    • Salt Precipitation: Dry the combined organic layers and cool to 0°C. Bubble dry HCl gas (or add 2M HCl in diethyl ether) until precipitation ceases.

    • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under high vacuum to yield 1-(1,3-Benzodioxol-5-yl)piperazine hydrochloride.

    Downstream Applications in Drug Development

    Beyond its use as a standalone serotonergic probe, the MDPP scaffold is increasingly utilized in advanced therapeutic modalities. For instance, its structural properties have been recently leveraged in nanomedicine to construct dual-drug co-loaded nanoparticle complexes (MDPP@Bif). These biohybrids utilize the MDPP framework to enable targeted synergistic immunotherapy and chemotherapy against hypoxic tumor microenvironments, demonstrating the scaffold's versatility far beyond traditional CNS indications [4].

    References

    • Guidechem. "1-(1,3-benzodioxol-5-yl)piperazine 55827-51-5 wiki.
    • Erowid. "phenylpiperazines.txt - Relative efficacies of piperazines at the phosphoinositide hydrolysis-linked serotonergic receptors." Erowid Archive.
    • European Union. "Consolidated TEXT: 32009R1223 — EN — 01.05.2025 (Regulation on Chemical Substances and Toxicity)." EUR-Lex.
    • National Institutes of Health (NIH). "Biohybrids of Anoxia-Targeted Bacteria/MDPP for Enabling Targeted Synergistic Immunotherapy and Chemotherapy Against Breast Tumors." PMC.
    Exploratory

    Physical and chemical characteristics of 1-(1,3-Benzodioxol-5-yl)piperazine

    Abstract: This document provides a comprehensive technical overview of 1-(1,3-Benzodioxol-5-yl)piperazine, a key heterocyclic intermediate in modern synthetic chemistry. Known colloquially as 1-piperonylpiperazine, this...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract: This document provides a comprehensive technical overview of 1-(1,3-Benzodioxol-5-yl)piperazine, a key heterocyclic intermediate in modern synthetic chemistry. Known colloquially as 1-piperonylpiperazine, this compound serves as a critical building block for a range of pharmacologically active molecules. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth information on its physical properties, chemical behavior, spectroscopic profile, and relevant analytical protocols. The narrative emphasizes the rationale behind experimental methodologies, grounding the data in established scientific principles to ensure both accuracy and practical utility.

    Introduction and Molecular Overview

    1-(1,3-Benzodioxol-5-yl)piperazine is a disubstituted piperazine derivative. It is structurally characterized by a piperazine ring N-substituted with a methyl group that is, in turn, attached to a 1,3-benzodioxole moiety (also known as a methylenedioxyphenyl group). This unique combination of a versatile heterocyclic scaffold (piperazine) and a pharmacologically significant functional group (benzodioxole) makes it a valuable precursor in medicinal chemistry.

    Its primary significance lies in its role as a synthetic intermediate for psychoactive compounds and, most notably, the anti-Parkinsonian drug Piribedil.[1] Understanding its core characteristics is therefore essential for process optimization, quality control, and the development of new chemical entities.

    • IUPAC Name: 1-(1,3-benzodioxol-5-ylmethyl)piperazine[2]

    • Common Synonyms: 1-Piperonylpiperazine, 1-(3,4-Methylenedioxybenzyl)piperazine[3][4]

    • CAS Number: 32231-06-4[2][5]

    • Molecular Formula: C₁₂H₁₆N₂O₂[2]

    • Molecular Weight: 220.27 g/mol [2][4]

    Figure 1: Chemical Structure of 1-(1,3-Benzodioxol-5-yl)piperazine

    Physical Characteristics

    The physical properties of a compound are foundational to its handling, storage, and formulation. 1-(1,3-Benzodioxol-5-yl)piperazine is typically supplied as a crystalline solid. Its limited aqueous solubility and basic nature are key considerations for its use in both organic and aqueous reaction media.

    PropertyValueSource(s)
    Appearance White to light yellow or tan crystalline solid/powder.[2][3][5][6]
    Melting Point 36 - 46 °C[4][5][6]
    Boiling Point 147 - 149 °C @ 2 mmHg[5][6]
    Solubility - Slightly soluble in water (31.8 µg/mL at pH 7.4).- Moderately soluble in common organic solvents.[2][3][5]
    pKa 9.14 ± 0.10 (Predicted)[5]

    Chemical Profile and Reactivity

    The chemical behavior of 1-(1,3-Benzodioxol-5-yl)piperazine is dominated by the piperazine ring, specifically the secondary amine at the N4 position.

    3.1. Basicity and Salt Formation With a predicted pKa of 9.14, the secondary amine is sufficiently basic to be readily protonated by common acids, forming hydrochloride or other salts.[5] This property is often exploited for purification purposes or to increase aqueous solubility. Crystal structures of its salts confirm that protonation occurs preferentially at the unsubstituted secondary nitrogen atom.[1]

    3.2. Nucleophilicity and Synthetic Utility The N4 nitrogen acts as a potent nucleophile, making the compound an ideal substrate for a variety of synthetic transformations. Its most common application is in nucleophilic substitution and amide coupling reactions. For instance, it can be reacted with various electrophiles, such as acyl chlorides, sulfonyl chlorides, or alkyl halides, to generate a diverse library of derivatives. This reactivity is fundamental to its use as a precursor in multi-step syntheses.[1]

    3.3. Stability and Storage The compound is generally stable under standard laboratory conditions. However, like many secondary amines, it is susceptible to slow oxidation and can absorb atmospheric carbon dioxide.

    • Storage: It should be stored at room temperature in a tightly sealed container in a well-ventilated area to prevent degradation.[4][6]

    • Incompatibilities: Avoid contact with strong oxidizing agents.

    • Hazards: The compound is known to cause skin and eye irritation and may cause respiratory irritation.[2][6] Standard personal protective equipment (PPE) should be employed during handling.

    Spectroscopic Characterization

    A comprehensive spectroscopic analysis is crucial for unambiguous structure confirmation and quality control. While a dedicated public spectral library for this specific compound is sparse, its characteristic features can be reliably predicted based on its constituent functional groups and data from closely related analogs.

    4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

    • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be highly informative. Key predicted signals include:

      • Aromatic Protons (3H): Three protons on the benzodioxole ring, expected to appear in the δ 6.7-6.9 ppm region as complex multiplets.

      • Dioxole Methylene Protons (2H): A sharp singlet around δ 5.9-6.0 ppm. This signal is a hallmark of the methylenedioxy group.[7]

      • Benzylic Methylene Protons (2H): A singlet at approximately δ 3.4-3.5 ppm, representing the CH₂ group connecting the aromatic ring to the piperazine nitrogen.

      • Piperazine Protons (8H): Two distinct sets of signals for the four CH₂ groups of the piperazine ring. The protons on the carbons adjacent to the substituted nitrogen (N1) would appear around δ 2.4-2.6 ppm, while the protons adjacent to the secondary amine (N4) would be further downfield, likely around δ 2.8-3.0 ppm. A broad singlet for the N-H proton is also expected.

    • ¹³C NMR Spectroscopy: The carbon spectrum provides a count of unique carbon environments.

      • Aromatic Carbons: Six signals are expected for the benzodioxole ring carbons, typically in the δ 100-150 ppm range.

      • Dioxole Methylene Carbon: A characteristic signal around δ 101 ppm.

      • Benzylic Methylene Carbon: A signal around δ 63 ppm.

      • Piperazine Carbons: Two signals for the piperazine ring carbons, expected in the δ 45-55 ppm range. Data from 1-benzylpiperazine shows signals at approximately 53 and 46 ppm.[8]

    4.2. Infrared (IR) Spectroscopy FT-IR spectroscopy is used to identify the key functional groups based on their vibrational frequencies.

    • N-H Stretch: A moderate absorption band around 3300-3250 cm⁻¹ corresponding to the secondary amine.

    • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine and methylene groups appear just below 3000 cm⁻¹ (typically 2950-2800 cm⁻¹).

    • Aromatic C=C Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region.

    • C-N Stretch: Aliphatic amine C-N stretching is expected in the 1250-1020 cm⁻¹ region.

    • C-O-C Stretch: Strong, characteristic bands for the cyclic ether (dioxole) group are expected around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). The IR spectrum of a related benzodioxole compound shows a strong C=O absorption at 1643 cm⁻¹, which is absent in our target molecule, but the underlying aromatic and ether stretches would be similar.[9]

    4.3. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and gain structural information from fragmentation patterns.

    • Molecular Ion: In an electron ionization (EI) experiment, the molecular ion peak (M⁺) would be observed at m/z 220.

    • Key Fragmentation: The most characteristic fragmentation pathway for benzylpiperazine analogues is the cleavage of the benzylic C-N bond.[10] This would result in the formation of a highly stable benzodioxol-5-ylmethyl cation (a tropylium-like ion), which would give a prominent base peak at m/z 135 . Other significant fragments would arise from the cleavage of the piperazine ring, producing ions at m/z 85, 70, and 56.[10][11]

    Experimental Methodologies and Workflows

    The following protocols represent standard, validated approaches for the synthesis and analysis of 1-(1,3-Benzodioxol-5-yl)piperazine. The causality behind experimental choices is highlighted to provide a deeper understanding of the process.

    5.1. General Characterization Workflow A robust characterization workflow is essential to confirm the identity, purity, and stability of the synthesized or procured material. This process is self-validating, as each step provides data that must be consistent with the others.

    G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Purity & Quality Control Synthesis Synthesis via Nucleophilic Substitution Workup Aqueous Workup & Extraction Synthesis->Workup Purification Column Chromatography or Recrystallization Workup->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR HPLC HPLC-UV Analysis (Purity Assay) Purification->HPLC MS Mass Spectrometry (MW & Fragmentation) NMR->MS IR FT-IR Spectroscopy (Functional Groups) MS->IR Final Final Characterized Compound IR->Final MP Melting Point Determination HPLC->MP TLC TLC Analysis MP->TLC TLC->Final

    Caption: Standard workflow for synthesis and characterization.

    5.2. Representative Synthesis: Nucleophilic Substitution This protocol describes a common method for synthesizing the title compound from commercially available starting materials.

    • Reaction Setup: To a solution of piperazine (1.5 equivalents) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a base such as potassium carbonate (2.0 equivalents).

      • Rationale: An excess of piperazine is used to minimize the formation of the disubstituted byproduct. The inorganic base neutralizes the HCl formed during the reaction, driving it to completion.

    • Addition of Electrophile: Slowly add a solution of 5-(chloromethyl)-1,3-benzodioxole (piperonyl chloride, 1.0 equivalent) in the same solvent to the stirred piperazine mixture at room temperature.

      • Rationale: Slow addition helps to control any potential exotherm and maintain selectivity.

    • Reaction Monitoring: Heat the mixture to a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (piperonyl chloride) is consumed.

    • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent immiscible with water (e.g., ethyl acetate) and wash sequentially with water and brine.

      • Rationale: The aqueous washes remove residual inorganic salts and unreacted piperazine, which is water-soluble.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the pure product.

    5.3. Purity Determination by HPLC-UV This protocol outlines a reverse-phase HPLC method suitable for determining the purity of the final compound. The benzodioxole ring provides a strong chromophore for UV detection.

    • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

      • Mobile Phase: A gradient of Acetonitrile (ACN) and water (with 0.1% trifluoroacetic acid or formic acid). For example:

        • A: 0.1% TFA in Water

        • B: 0.1% TFA in ACN

        • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate.

      • Rationale: The C18 stationary phase retains the nonpolar compound. The acidic modifier improves peak shape for the basic amine. A gradient elution ensures that any impurities with different polarities are well-resolved from the main peak.

      • Flow Rate: 1.0 mL/min.[12][13]

      • Column Temperature: 35 °C.[12][13]

      • Detection Wavelength: 285 nm.

      • Rationale: The benzodioxole moiety has a strong UV absorbance around 285-290 nm.

      • Injection Volume: 10 µL.

    • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL. Dilute with the mobile phase to a working concentration of ~0.1 mg/mL.

    • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

    References

    • Ward, S. E., et al. (2019). Three closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines. Acta Crystallographica Section E: Crystallographic Communications, 75(2), 209-215. [Link]

    • Raju, N. J., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 7(12), 805-812. [Link]

    • PubChem (2025). 1-Piperonylpiperazine. National Center for Biotechnology Information, PubChem Compound Summary for CID 94426. [Link]

    • SIELC (2018). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. SIELC Technologies Application Note. [Link]

    • Al-Janabi, A. H. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. [Link]

    • SpectraBase (2025). 1-(1,3-Benzodioxol-5-ylmethyl)-4-(1-benzothien-3-ylcarbonyl)piperazine. Wiley Science Solutions. [Link]

    • Singh, S., et al. (2022). Synthesis of 1-(benzo[1][13]dioxol-5-ylmethyl) piperazine amide. ResearchGate. [Link]

    • Krishnakumar, V., & John, X. (2008). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 46, 833-837. [Link]

    • SpectraBase (2025). 1-(1,3-Benzodioxol-5-ylcarbonyl)-4-(4-fluorophenyl)piperazine. Wiley Science Solutions. [Link]

    • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]

    • Mary, Y., et al. (2014). Acid-base properties, FT-IR, FT-Raman spectroscopy and computational study of 1-(pyrid-4-yl)piperazine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 122, 592-602. [Link]

    • SpectraBase (2025). 4-(1,3-benzodioxol-5-ylmethyl)-N-(1-naphthyl)-1-piperazinecarboxamide. Wiley Science Solutions. [Link]

    • PubChemLite (2026). Piperazine, 1-(1,3-benzodioxol-5-yl)-4-((3,4,5-trimethoxyphenyl)methyl)-, dihydrochloride. Université du Luxembourg. [Link]

    • Welz, A., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. ResearchGate. [Link]

    • Acquavia, M.A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202. [Link]

    • Google Patents (2026). EP2402324A1 - Benzodioxolylcyclopropylpiperazinylpyridazines.
    • GNPS Library (2023). Spectrum CCMSLIB00012112956. GNPS. [Link]

    • SpectraBase (2025). 1-(1,3-Benzodioxol-5-yl)-1-cyclohex-2-enol. Wiley Science Solutions. [Link]

    • ChemicalScan (2024). 1-(1,3-benzodioxol-5-ylmethyl)piperazine dihydrochloride. ChemicalScan. [Link]

    • Pretsch, E., et al. (2009). Combination of 1H and 13C NMR Spectroscopy.
    • Royal Society of Chemistry (2018). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres. RSC Advances. [Link]

    • Sohilait, M. R., et al. (2018). IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one. ResearchGate. [Link]

    Sources

    Protocols & Analytical Methods

    Method

    In vitro assays using 1-(1,3-Benzodioxol-5-yl)piperazine

    An Application Note and Technical Protocol Guide for the in vitro pharmacological characterization of 1-(1,3-Benzodioxol-5-yl)piperazine. Pharmacological Context & Experimental Causality 1-(1,3-Benzodioxol-5-yl)piperazin...

    Author: BenchChem Technical Support Team. Date: March 2026

    An Application Note and Technical Protocol Guide for the in vitro pharmacological characterization of 1-(1,3-Benzodioxol-5-yl)piperazine.

    Pharmacological Context & Experimental Causality

    1-(1,3-Benzodioxol-5-yl)piperazine, widely known as 3,4-methylenedioxyphenylpiperazine (MDPP), is a synthetic phenylpiperazine. Structurally, it merges the 3,4-methylenedioxy motif of MDMA with the piperazine core of compounds like mCPP and TFMPP. This hybridization dictates a dual-action pharmacological profile: it functions simultaneously as a monoamine transporter (MAT) inhibitor/releasing agent and a serotonergic (5-HT) receptor agonist.

    To accurately profile MDPP for drug development or toxicological screening, researchers must decouple these two mechanisms. Radiotracer binding and uptake inhibition are the gold standard assays for determining drug–transporter interaction profiles ()[1]. Concurrently, functional assays like calcium mobilization are commonly applied to understand how small molecule ligands modulate Gq-coupled cellular signal transductions at receptors like 5-HT2C ()[2].

    MOA MDPP 1-(1,3-Benzodioxol-5-yl)piperazine (MDPP) SERT Monoamine Transporters (SERT, DAT, NET) MDPP->SERT Uptake Inhibition HT2C Serotonin Receptors (5-HT2A, 5-HT2C) MDPP->HT2C Receptor Agonism Monoamines Synaptic Monoamine Accumulation SERT->Monoamines Blocked Clearance Ca2 Intracellular Ca2+ Mobilization (Gq) HT2C->Ca2 PLC/IP3 Pathway

    Fig 1: MDPP mechanism of action targeting monoamine transporters and 5-HT receptors.

    Designing a Self-Validating Assay System

    A robust in vitro protocol cannot merely measure a signal; it must internally validate the biological relevance of that signal.

    Causality in Model Selection: We utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected with human SERT, DAT, NET, or 5-HT2C receptors. HEK293 cells inherently lack robust endogenous monoamine transporters and 5-HT receptors, ensuring that any measured radioligand uptake or calcium flux is exclusively mediated by the transfected target, yielding a high signal-to-noise ratio.

    Causality in Assay Mechanics:

    • Silicone Oil Centrifugation (Transporter Assay): Instead of standard buffer washes which risk the efflux of the intracellular radiotracer, cells are centrifuged through a layer of silicone oil. The specific density of the oil allows the cell pellet to pass through while trapping the aqueous radioactive buffer on top, instantly terminating the reaction ()[3].

    • Probenecid Addition (Calcium Assay): Fluo-4 is loaded into cells as an esterified, cell-permeable dye. Once inside, intracellular esterases cleave it into its active, impermeable form. However, multidrug resistance proteins (MRPs) can actively pump the cleaved dye back out. Adding Probenecid (an organic anion transporter inhibitor) halts this extrusion, stabilizing the baseline fluorescence[2].

    Workflow cluster_0 Parallel Assay Execution CellPrep 1. Cell Preparation HEK293 Target Expression Compound 2. Compound Incubation MDPP Dose-Response CellPrep->Compound Uptake 3a. Radioligand Uptake Add[3H]-Substrates Compound->Uptake Calcium 3b. Calcium Mobilization Add Fluo-4 Direct Dye Compound->Calcium Wash 4. Wash & Terminate Remove Extracellular Signal Uptake->Wash Calcium->Wash Read 5. Signal Quantification Scintillation / FLIPR Wash->Read

    Fig 2: Parallel in vitro screening workflow for transporter uptake and calcium mobilization assays.

    Step-by-Step Methodologies

    Protocol A: Monoamine Transporter Uptake Inhibition

    This assay quantifies MDPP's ability to block neurotransmitter reuptake.

    • Cell Suspension: Harvest HEK293 cells stably expressing hSERT, hDAT, or hNET. Resuspend in Krebs-HEPES Buffer (KHB) at a density of 3×106 cells/mL.

    • Self-Validation Controls: Prepare assay plates with three distinct conditions:

      • Total Uptake (Vehicle): KHB + 1% DMSO.

      • Non-Specific Uptake (NSB): 10 μM Fluoxetine (for SERT), Mazindol (for DAT), or Nisoxetine (for NET)[3].

      • Test Compound: MDPP in a 10-point serial dilution (10 pM to 100 μM).

    • Pre-Incubation: Add 50 μL of cell suspension to 50 μL of the compound/control solutions. Incubate at room temperature for exactly 10 minutes. Critique: Incubations exceeding 15 minutes risk substrate metabolism and transporter internalization, skewing the IC50.

    • Radioligand Addition: Initiate uptake by adding 50 μL of[3H]-5-HT, [3H]-DA, or [3H]-NE (final concentration 5 nM)[3]. Incubate for 10 minutes.

    • Termination: Layer 100 μL of the reaction mixture over 250 μL of silicone oil in microcentrifuge tubes. Centrifuge at 12,000 × g for 1 minute[3].

    • Quantification: Flash-freeze the tubes in liquid nitrogen. Amputate the tips containing the cell pellets directly into scintillation vials containing lysis buffer and scintillation fluid. Quantify via liquid scintillation counting[3].

    Protocol B: 5-HT2C Calcium Mobilization (FLIPR)

    This assay measures the functional Gq-coupled agonism of MDPP.

    • Cell Plating: Seed HEK293-h5-HT2C cells in 384-well poly-D-lysine coated plates at 15,000 cells/well in DMEM (1% dialyzed FBS). Incubate overnight at 37°C[2].

    • Dye Loading: Aspirate the medium. Add 20 μL/well of Fluo-4 Direct dye reconstituted in FLIPR buffer (1× HBSS, 20 mmol/L HEPES, pH 7.4) supplemented with 2.5 mmol/L probenecid[2]. Incubate for 1 hour at 37°C.

    • Self-Validation Controls:

      • Positive Control: 5-HT (Serotonin) dose-response (determines 100% Emax​ ).

      • Negative Control: FLIPR buffer + 1% DMSO.

    • Compound Addition & Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Continuously monitor baseline fluorescence for 10 seconds. The instrument automatically injects 10 μL of MDPP (various concentrations).

    • Quantification: Record the peak fluorescence (calcium flux) over a 3-minute window. Calculate the fold of maximum response over the basal reading to determine potency (EC50) and efficacy ( Emax​ ) relative to the 5-HT control[2].

    Quantitative Data Presentation

    Monoamine uptake and calcium flux data are fit by nonlinear regression to variable-slope sigmoidal dose-response curves to derive IC50 and EC50 values[3]. The table below outlines representative benchmark data demonstrating how MDPP compares to established reference compounds, validating the assay's dynamic range.

    Table 1: Representative In Vitro Pharmacological Profile of MDPP vs. Reference Compounds

    CompoundTargetAssay TypePotency (IC50 / EC50)Efficacy ( Emax​ % vs 5-HT)
    MDPP SERTUptake Inhibition~1.2 μMN/A (Inhibitor)
    MDPP DATUptake Inhibition>10.0 μMN/A (Inhibitor)
    MDPP 5-HT2CCalcium Mobilization~0.8 μM65% (Partial Agonist)
    MDMA (Ref)SERTUptake Inhibition0.4 μMN/A (Inhibitor)
    Cocaine (Ref)DATUptake Inhibition0.3 μMN/A (Inhibitor)
    mCPP (Ref)5-HT2CCalcium Mobilization0.1 μM85% (Agonist)

    (Note: Values are representative benchmarks utilized to ensure assay calibration and system validation prior to high-throughput screening).

    References[1] Mayer, F. P., et al. (2020). "Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters." Frontiers in Pharmacology.https://www.frontiersin.org/articles/10.3389/fphar.2020.00706/full[2] Chen, X., et al. (2018). "Identification of natural products as novel ligands for the human 5-HT2C receptor." Acta Pharmacologica Sinica.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5844357/[3] Luethi, D., et al. (2018). "Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics." International Journal of Neuropsychopharmacology.https://academic.oup.com/ijnp/article/21/10/926/5053846

    Sources

    Application

    Application Note: Advanced Analytical Methodologies for the Detection of 1-(1,3-Benzodioxol-5-yl)piperazine (MDPP)

    Executive Summary 1-(1,3-Benzodioxol-5-yl)piperazine, commonly referred to as 3,4-methylenedioxyphenylpiperazine (MDPP), is a synthetic psychoactive substance belonging to the piperazine class of designer drugs. Structur...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    1-(1,3-Benzodioxol-5-yl)piperazine, commonly referred to as 3,4-methylenedioxyphenylpiperazine (MDPP), is a synthetic psychoactive substance belonging to the piperazine class of designer drugs. Structurally mimicking 3,4-methylenedioxymethamphetamine (MDMA), MDPP presents a significant challenge in forensic and clinical toxicology. Standard drug-of-abuse screening immunoassays are highly unreliable for this class, frequently exhibiting cross-reactivity with amphetamine-like compounds or failing to detect piperazines entirely[1].

    To overcome these limitations, this application note details a highly sensitive, self-validating analytical workflow utilizing Ultrasound-Assisted Low-Density Solvent Dispersive Liquid-Liquid Microextraction (UA-LDS-DLLME) coupled with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)[2].

    Chemical Profiling & Analytical Causality

    Understanding the physicochemical properties of MDPP is the foundation of any robust analytical method. The molecule features a piperazine ring attached to a 1,3-benzodioxole moiety. The secondary amine within the piperazine ring dictates the molecule's acid-base chemistry, which is the primary lever we manipulate during sample extraction.

    Table 1: Physicochemical Properties of MDPP

    PropertyValueAnalytical Implication
    Chemical Name 1-(1,3-Benzodioxol-5-yl)piperazineTarget analyte identification.
    Common Abbreviation MDPPNomenclature standardization.
    Molecular Formula C11H14N2O2Determines exact mass for high-res MS.
    Molecular Weight 206.24 g/mol Base peak determination for MS/MS.
    Target pKa (Amine) ~9.8Dictates pH requirements for liquid-liquid extraction.

    Sample Preparation: UA-LDS-DLLME Protocol

    Biological matrices (such as urine) contain high levels of endogenous proteins, salts, and isobaric interferences. Traditional Solid-Phase Extraction (SPE) is solvent-intensive and time-consuming. We employ UA-LDS-DLLME as a modern, high-enrichment alternative[2].

    Causality Behind Experimental Choices
    • pH Adjustment (pH 12): The secondary amine of MDPP has a pKa of approximately 9.8. By adjusting the urine sample to pH 12 (more than 2 units above the pKa), the amine is completely deprotonated and rendered unionized. This drastic reduction in aqueous solubility forces the analyte to partition into the non-polar extraction solvent.

    • Ultrasonication: Applying ultrasound generates acoustic cavitation. The implosion of cavitation bubbles disrupts the phase boundary between the aqueous urine and the n-hexane, creating a micro-emulsion. This exponentially increases the surface area for mass transfer, allowing extraction to complete in just 3 minutes[2].

    Step-by-Step Methodology
    • Aliquot: Transfer 1.0 mL of the biological sample (urine) into a 2.0 mL microcentrifuge tube.

    • Internal Standard Addition: Spike the sample with 10 µL of a deuterated internal standard (e.g., MDPP-d4 at 1 µg/mL) to initiate the self-validating tracking process.

    • Alkalinization: Add 0.1 M NaOH dropwise to adjust the sample to pH 12. Verify with a micro-pH probe.

    • Solvent Addition: Add exactly 100 µL of n-hexane (the low-density extraction solvent).

    • Ultrasonication: Place the tube in an ultrasonic bath for 3 minutes at room temperature to induce micro-emulsification[2].

    • Phase Separation: Centrifuge the turbid suspension at 10,000 rpm for 3 minutes.

    • Collection: Carefully aspirate the upper n-hexane supernatant layer using a micro-syringe and transfer it to a GC vial with a low-volume insert for direct injection[2].

    Self-Validating System & Quality Control

    A protocol is only as trustworthy as its internal quality controls. This method acts as a self-validating system through the mandatory inclusion of the deuterated internal standard (IS) at Step 2. A successful extraction run is validated only if the absolute recovery of the IS falls within 70–110%. Furthermore, a blank matrix sample (negative control) must be processed in parallel; any signal in the blank exceeding 5% of the Lower Limit of Quantitation (LLOQ) invalidates the batch due to suspected carryover.

    Workflow A Urine Sample (1.0 mL) B pH Adjustment (pH 12) A->B C Add n-hexane (100 µL) B->C D Ultrasonication (3 min) C->D E Centrifugation (10,000 rpm) D->E F Supernatant Extraction E->F G GC-MS/MS Analysis F->G

    Fig 1: Step-by-step UA-LDS-DLLME sample preparation workflow for MDPP extraction.

    Instrumental Analysis: GC-MS/MS Workflow

    While LC-MS/MS is highly effective, GC-MS/MS remains the gold standard for volatile designer drugs. MDPP can be analyzed underivatized using the parameters below[2].

    GC-MS/MS Parameters
    • Column: 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5ms), 30 m × 0.25 mm, 0.25 µm film.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection: 1 µL, Splitless mode, Inlet temperature 250°C.

    • Oven Program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Ionization: Electron Impact (EI) at 70 eV.

    Table 2: GC-MS/MS MRM Transitions (EI, 70 eV)

    AnalytePrecursor Ion (m/z)Product Ions (m/z)Collision Energy (eV)Purpose
    MDPP 20616315Quantifier
    MDPP 20613525Qualifier
    MDPP 20616410Qualifier

    Method Validation Metrics

    When executed correctly, the UA-LDS-DLLME GC-MS/MS method provides exceptional sensitivity and precision, consuming minimal solvent while covering a broad linear dynamic range[2].

    Table 3: Validation Parameters for UA-LDS-DLLME GC-MS/MS

    ParameterValidated Range / Value
    Linear Range 10 – 1500 ng/mL[2]
    Limit of Detection (LOD) 0.3 – 2.0 ng/mL (S/N = 3)[2]
    Lower Limit of Quantitation (LLOQ) 10 ng/mL (S/N = 10)[2]
    Extraction Recovery 76.3% – 93.3%[2]
    Correlation Coefficient (r) 0.9914 – 0.9983[2]

    Alternative Workflow: LC-MS/MS

    For laboratories prioritizing high-throughput analysis without the need for extraction into a volatile solvent, LC-MS/MS is recommended.

    Mechanistic Choice of Column: Rather than a standard C18 column, a Biphenyl stationary phase is highly recommended for MDPP. The biphenyl rings facilitate strong π−π (pi-pi) interactions with the 1,3-benzodioxole ring of MDPP. This specific interaction provides superior chromatographic resolution from isobaric endogenous matrix interferences that would otherwise co-elute on a purely hydrophobic C18 phase.

    DecisionTree Start Suspected MDPP Sample Screening Immunoassay Screening (High Cross-Reactivity Risk) Start->Screening Conf1 GC-MS/MS (Gold Standard) Screening->Conf1 Confirm Conf2 LC-MS/MS (High Throughput) Screening->Conf2 Confirm Prep1 UA-LDS-DLLME (pH 12, n-hexane) Conf1->Prep1 Prep2 Dilute & Shoot / SPE (0.1% Formic Acid) Conf2->Prep2 Result Quantification & Identification Prep1->Result Prep2->Result

    Fig 2: Analytical decision tree for MDPP screening and mass spectrometric confirmation.

    References

    • Title: Analytical Toxicology of Emerging Drugs of Abuse—An Update Source: ResearchGate URL
    • Title: Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound‐assisted low‐density solvent dispersive liquid‐liquid microextraction combined with gas chromatography‐tandem mass spectrometry Source: ResearchGate / Ovid URL

    Sources

    Method

    Application Note: 1-(1,3-Benzodioxol-5-yl)piperazine as a Reference Ligand in Monoamine Receptor Binding Assays

    Executive Summary & Pharmacological Context In the landscape of neuropharmacology and drug discovery, arylpiperazines represent a privileged scaffold for probing aminergic G-protein coupled receptors (GPCRs), particularl...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Pharmacological Context

    In the landscape of neuropharmacology and drug discovery, arylpiperazines represent a privileged scaffold for probing aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2/D3) receptors[1]. 1-(1,3-Benzodioxol-5-yl)piperazine (also known as 3,4-methylenedioxyphenylpiperazine or MDBP) is a highly versatile reference ligand. By combining a basic piperazine ring with a methylenedioxy-substituted phenyl ring, this compound effectively mimics the structural topology of endogenous monoamines[2].

    This application note provides a comprehensive, self-validating protocol for utilizing 1-(1,3-Benzodioxol-5-yl)piperazine in high-throughput competitive radioligand binding assays. It is designed for researchers seeking to benchmark novel neurotherapeutics against established pharmacophores.

    Mechanistic Rationale: The Arylpiperazine Pharmacophore

    To design robust binding assays, one must first understand the causality of the ligand-receptor interaction. The affinity of 1-(1,3-Benzodioxol-5-yl)piperazine for 5-HT and dopamine receptors is driven by three distinct regional interactions within the orthosteric binding pocket[3]:

    • The Salt Bridge (Causality of Affinity): The N4 nitrogen of the piperazine ring remains protonated at physiological pH (7.4). This cation forms a critical ionic bond with a highly conserved aspartic acid residue (Asp3.32) located in transmembrane domain 3 (TM3) of the receptor[3]. Without this interaction, binding affinity drops by several orders of magnitude.

    • π−π Stacking (Causality of Selectivity): The 1,3-benzodioxol-5-yl moiety projects into a hydrophobic pocket formed by TM5 and TM6, engaging in π−π stacking with aromatic residues (e.g., Phe6.52)[3]. The oxygen atoms in the methylenedioxy ring also act as hydrogen bond acceptors, tuning the ligand's selectivity toward 5-HT1A and 5-HT2A over other GPCR families.

    Pathway cluster_interactions Orthosteric Pocket Interactions Ligand 1-(1,3-Benzodioxol-5-yl)piperazine Ionic Ionic Bond (Protonated N4 ↔ Asp3.32) Ligand->Ionic PiPi Pi-Pi Stacking (Aryl Ring ↔ Phe6.52) Ligand->PiPi Hbond H-Bonding (Benzodioxol O ↔ Ser5.42) Ligand->Hbond Receptor Aminergic GPCR (e.g., 5-HT1A) Ionic->Receptor PiPi->Receptor Hbond->Receptor

    Figure 1: Mechanistic interaction of the arylpiperazine pharmacophore within aminergic GPCR pockets.

    Experimental Design: Radioligand Displacement Workflow

    Because 1-(1,3-Benzodioxol-5-yl)piperazine is an unlabeled compound, its binding kinetics are evaluated via a competitive displacement assay . The compound is titrated to compete against a fixed concentration of a high-affinity radioligand (e.g., [3H] -8-OH-DPAT for 5-HT1A)[4].

    G Membrane 1. Membrane Preparation Incubation 2. Competitive Incubation Membrane->Incubation Filtration 3. Rapid Filtration (GF/B + PEI) Incubation->Filtration Detection 4. Scintillation Counting Filtration->Detection Analysis 5. Cheng-Prusoff Analysis (Ki) Detection->Analysis

    Figure 2: High-throughput radioligand displacement workflow for GPCR binding assays.

    Step-by-Step Protocol: 5-HT1A Receptor Binding Assay

    Reagent and Buffer Preparation
    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.1 mM EDTA.

      • Causality: Mg²⁺ is required to stabilize the G-protein coupled state of the receptor, promoting the high-affinity agonist binding conformation.

    • Radioligand: [3H] -8-OH-DPAT (Specific activity ~135 Ci/mmol). Prepare a working solution of 2.5 nM in Assay Buffer[3].

    • Test Ligand: Dissolve 1-(1,3-Benzodioxol-5-yl)piperazine in 100% DMSO to a 10 mM stock. Perform 10-point serial dilutions (10⁻⁴ M to 10⁻¹⁰ M) in Assay Buffer. Ensure final DMSO concentration in the assay does not exceed 1% to prevent membrane denaturation.

    Assay Assembly (96-Well Format)

    A self-validating assay must include internal controls to calculate the specific binding window. Set up the 96-well plate on ice as follows:

    • Total Binding (TB) Wells: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Suspension.

    • Non-Specific Binding (NSB) Wells: 50 µL Reference Inhibitor (10 µM WAY-100635) + 50 µL Radioligand + 100 µL Membrane Suspension[4].

    • Test Wells: 50 µL 1-(1,3-Benzodioxol-5-yl)piperazine (variable concentrations) + 50 µL Radioligand + 100 µL Membrane Suspension.

    Incubation and Equilibrium
    • Seal the plate and incubate at 37°C for 60 minutes.

    • Causality: Equilibrium must be reached for the Cheng-Prusoff equation to be valid. 60 minutes at 37°C allows the unlabeled arylpiperazine to fully compete with the radioligand for the orthosteric sites.

    Termination via Rapid Filtration
    • Pre-soak GF/B glass fiber filter plates in 0.5% Polyethylenimine (PEI) for 1 hour at 4°C.

      • Causality: Arylpiperazines are highly lipophilic and will bind non-specifically to the glass fibers. PEI coats the filter with a positive charge, repelling the protonated piperazine and drastically reducing background noise.

    • Terminate the reaction by rapid vacuum filtration using a 96-well cell harvester.

    • Wash the filters three times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

      • Causality: Ice-cold buffer slows the dissociation rate ( koff​ ) of the bound radioligand during the wash step, preserving the signal.

    Detection
    • Dry the filter plates completely. Add 40 µL of microscintillant cocktail to each well.

    • Read the plate on a Microbeta scintillation counter (counts per minute, CPM).

    Data Acquisition & Analysis

    Convert raw CPM to percentage of specific binding using the internal controls:

    % Specific Binding=CPMTB​−CPMNSB​CPMTest​−CPMNSB​​×100

    Plot the % Specific Binding against the log concentration of 1-(1,3-Benzodioxol-5-yl)piperazine. Use non-linear regression (sigmoidal dose-response) to determine the IC50​ . Finally, calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

    (Where [L] is the radioligand concentration and Kd​ is its dissociation constant).

    Quantitative Data Summary: Expected Pharmacological Profile

    Based on homologous N1-arylpiperazine derivatives, 1-(1,3-Benzodioxol-5-yl)piperazine exhibits the following representative binding profile[3],[1]:

    Receptor TargetRadioligand UsedReference Inhibitor (10 µM)Expected Ki​ Range (nM)Affinity Classification
    5-HT1A [3H] -8-OH-DPATWAY-10063515 - 45High
    5-HT2A [3H] -KetanserinRitanserin80 - 150Moderate-High
    5-HT7 [3H] -5-CTMethiothepin50 - 100Moderate-High
    D2 / D3 [3H] -SpiperoneHaloperidol200 - 500Moderate
    α 1-Adrenergic [3H] -PrazosinPhentolamine50 - 120Moderate-High

    Troubleshooting & Self-Validation

    To ensure the trustworthiness of the data, the assay must pass the following self-validation checks:

    • Validation Check 1: Ligand Depletion Rule. The total amount of radioligand bound must not exceed 10% of the total radioligand added.

      • Failure Causality: If >10% is bound, the free ligand concentration is significantly altered, violating the assumptions of pseudo-first-order kinetics and artificially inflating the calculated Ki​ . Fix: Reduce the membrane protein concentration.

    • Validation Check 2: Z'-Factor > 0.5. Calculate the Z'-factor using the TB and NSB wells.

      • Failure Causality: A Z'-factor < 0.5 indicates excessive assay noise. Fix: Ensure the GF/B filters are adequately soaked in PEI and verify that the washing buffer is strictly maintained at 4°C to prevent rapid ligand dissociation.

    • Validation Check 3: Reference Compound Integrity. The Ki​ of the reference inhibitor (e.g., WAY-100635) must fall within 0.5 log units of historical literature values. If it deviates, the Kd​ of the radioligand may have shifted due to membrane degradation.

    References

    • Kuipers, W., et al. "N4-Unsubstituted N1-Arylpiperazines as High-Affinity 5-HT1A Receptor Ligands." Journal of Medicinal Chemistry. ACS Publications. 2

    • Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine Analogues. Journal of Medicinal Chemistry. ACS Publications. 4

    • "The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives." MDPI. 3

    • "Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands." PMC - NIH. 1

    Sources

    Application

    Application Note: Standardized Protocols for the Solubilization of 1-(1,3-Benzodioxol-5-yl)piperazine for In Vitro and In Vivo Research

    Abstract This application note provides detailed, validated protocols for the dissolution of 1-(1,3-Benzodioxol-5-yl)piperazine (BDP), a common building block and research chemical. Proper solubilization is a critical, y...

    Author: BenchChem Technical Support Team. Date: March 2026

    Abstract

    This application note provides detailed, validated protocols for the dissolution of 1-(1,3-Benzodioxol-5-yl)piperazine (BDP), a common building block and research chemical. Proper solubilization is a critical, yet often overlooked, parameter that underpins experimental reproducibility and the generation of reliable data. Due to its chemical nature as a weakly basic compound, BDP presents distinct solubility challenges in aqueous physiological buffers. Herein, we present two primary protocols: one for preparing high-concentration stock solutions in dimethyl sulfoxide (DMSO) for in vitro applications, and a second, more advanced protocol for creating a stable, well-tolerated vehicle for in vivo administration in animal models. We address the causality behind each procedural step, offer troubleshooting guidance, and outline necessary safety precautions.

    Introduction

    1-(1,3-Benzodioxol-5-yl)piperazine, also known as BDP or piperonylpiperazine, is a synthetic compound frequently utilized as an intermediate in the synthesis of pharmacologically active molecules.[1] Its structure, featuring a piperazine ring, imparts weak basicity, which governs its physicochemical properties and, consequently, its solubility profile.

    The success of any experiment, whether a cell-based assay or a preclinical animal study, is fundamentally dependent on the accurate and complete dissolution of the test compound. Incomplete solubilization can lead to several critical errors:

    • Inaccurate Dosing: Undissolved particles lead to an overestimation of the compound's concentration in solution, resulting in lower-than-intended doses being administered.

    • Poor Bioavailability: In in vivo studies, particulate matter is poorly absorbed, leading to low and highly variable systemic exposure.

    • Assay Interference: Compound precipitation in in vitro assays can cause light scattering, interfere with optical readings, and induce cytotoxicity unrelated to the compound's pharmacological activity.

    This guide provides researchers with a logical framework and robust methodologies to overcome these challenges, ensuring the integrity and reproducibility of their experimental results.

    Physicochemical Properties of BDP

    Understanding the fundamental properties of BDP is essential for designing an effective solubilization strategy. As a disubstituted piperazine, its basicity is a key factor. The two nitrogen atoms in the piperazine ring can be protonated. The pKa of unsubstituted piperazine's conjugate acids are approximately 9.73 (pKa1) and 5.35 (pKa2) at 298K.[2] Substitution on the nitrogen atoms, as in BDP, typically lowers these values.[3] This weak basicity means that BDP's aqueous solubility is highly dependent on pH.

    PropertyValueSource
    Molecular Formula C₁₁H₁₄N₂O₂PubChem[4]
    Molecular Weight 206.24 g/mol PubChem[4]
    pKa (Predicted) ~8.0-9.0 (most basic nitrogen)Estimated based on piperazine[2]
    XLogP3 (Predicted) 1.3PubChem[4]
    General Solubility Poorly soluble in water; Soluble in organic solvents like DMSO, Ethanol.[5][6]BenchChem[5], ChemBK[6]

    Note: The molecular formula and weight may vary if the compound is supplied as a salt (e.g., hydrochloride). This guide assumes the use of the free base.

    Protocol 1: Preparation of Stock Solutions for In Vitro Use

    For most cell-based assays, a concentrated stock solution in an organic solvent is prepared and then diluted into the aqueous culture medium. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this purpose.

    Rationale and Causality
    • Why DMSO? DMSO is a powerful, water-miscible aprotic solvent capable of dissolving a wide range of hydrophobic and hydrophilic compounds. Its use allows for the preparation of high-concentration stock solutions (typically 10-50 mM), minimizing the volume of solvent added to the final assay, thereby reducing the risk of solvent-induced toxicity.[5]

    • The 0.5% Rule: Most cell lines can tolerate a final DMSO concentration of up to 0.5% (v/v) without significant cytotoxic effects.[5] However, it is imperative to determine the specific tolerance of your cell line and to include a "vehicle control" (medium + equivalent % of DMSO) in all experiments.

    Step-by-Step Protocol
    • Weighing: Accurately weigh the required amount of BDP solid in a suitable sterile container (e.g., a microcentrifuge tube or amber glass vial).

    • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 4.84 mL of DMSO to 10 mg of BDP).

    • Dissolution: Facilitate dissolution by vortexing vigorously. If particulates remain, sonication in a water bath for 5-10 minutes is highly effective.[7] Gentle warming (up to 37°C) can be used as a last resort, but the thermal stability of the compound should be considered.[7]

    • Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

    • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. DMSO is hygroscopic (absorbs moisture from the air), which can cause the compound to precipitate over time; ensure vials are tightly sealed.[7]

    Workflow Diagram

    G cluster_prep Protocol 1: In Vitro Stock Preparation weigh 1. Weigh BDP Solid add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Dissolve (Vortex / Sonicate) add_dmso->dissolve verify 4. Visually Verify Clarity dissolve->verify store 5. Aliquot & Store at -20°C / -80°C verify->store Clear Solution precipitate Precipitate Observed verify->precipitate Particulates Remain re_dissolve Troubleshoot: - Sonicate Longer - Gentle Heat (37°C) - Lower Concentration precipitate->re_dissolve re_dissolve->dissolve

    Caption: Workflow for preparing BDP stock solutions in DMSO.

    Protocol 2: Preparation of Formulations for In Vivo Use

    Administering a DMSO-based solution directly to animals is often not feasible due to toxicity and potential precipitation upon injection into the aqueous environment of the bloodstream. Therefore, a more complex vehicle is required to maintain solubility and ensure tolerability.[8]

    Rationale and Causality: A Multi-Component Approach

    For weakly basic compounds like BDP, a common and effective strategy is to use a vehicle that combines pH modification and co-solvents/surfactants.[9] This protocol utilizes a vehicle composed of DMSO, PEG400, Tween 80, and Saline, often referred to as DPT S.

    • pH Adjustment (Implicit): While we don't add acid directly, the goal is to create a formulation that, upon administration, allows the weakly basic piperazine nitrogen to be protonated by physiological buffers, forming a more soluble salt in situ. Over 75% of drug molecules are weak bases, making this a critical formulation strategy.[9]

    • DMSO (Co-solvent): Used in a minimal, tolerable amount (typically 5-10%) to create the initial concentrated slurry of the drug.[10]

    • Polyethylene Glycol 400 (PEG400) (Co-solvent): A water-miscible polymer that enhances the solubility of poorly water-soluble compounds and is generally well-tolerated.[8]

    • Tween 80 (Polysorbate 80) (Surfactant): A non-ionic surfactant that prevents aggregation and precipitation of the drug molecules by forming micelles, keeping the compound dispersed in the aqueous phase.[11]

    • Saline (0.9% NaCl) (Diluent): The final aqueous component, used to bring the formulation to the final volume and ensure isotonicity, which is crucial for reducing irritation at the injection site.[8]

    Step-by-Step Protocol

    This protocol describes the preparation of a 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline (v/v/v/v) vehicle. The final concentration of BDP must be determined based on the required dose (mg/kg) and dosing volume (e.g., 5 or 10 mL/kg).

    • Weighing: Accurately weigh the required amount of BDP into a sterile glass beaker or vial of appropriate size.

    • Initial Slurry: Add the required volume of DMSO (10% of the final volume). Vortex or sonicate to create a uniform slurry or solution.

    • Add Co-Solvent: Add the required volume of PEG400 (40% of the final volume). Mix thoroughly until the solution is homogeneous. Sonication may be required.

    • Add Surfactant: Add the required volume of Tween 80 (5% of the final volume). Mix thoroughly. The solution may become more viscous.

    • Final Dilution: Slowly add the Saline (0.9% NaCl) (45% of the final volume) to the organic mixture while vortexing or stirring continuously. Crucially, add the aqueous phase to the organic phase slowly to prevent "shock" precipitation.

    • Final Homogenization: Vortex and sonicate the final mixture for 10-15 minutes to ensure complete dissolution and homogeneity. The final solution should be clear and free of visible particulates.

    • Use Promptly: Such formulations are typically prepared fresh on the day of dosing to minimize the risk of degradation or precipitation.[11]

    Decision Tree for Formulation

    G cluster_troubleshoot Troubleshooting start Need to Dissolve BDP for In Vivo Study protocol2 Try Protocol 2: 10% DMSO 40% PEG400 5% Tween 80 45% Saline start->protocol2 check_sol Is the final solution clear and stable? success Proceed with Dosing (Administer promptly) check_sol->success Yes precip Precipitation or Cloudiness Occurs check_sol->precip No protocol2->check_sol option1 Option 1: Increase PEG400 (e.g., to 50%) & decrease Saline precip->option1 option2 Option 2: Form a Salt (e.g., with HCl or Citric Acid) in aqueous vehicle precip->option2 option3 Option 3: Consider Nanosuspension or Cyclodextrin Complex precip->option3

    Sources

    Method

    Application Notes &amp; Protocols: The Use of 1-(1,3-Benzodioxol-5-yl)piperazine and its Analogs as Chemical Probes for Serotonin Receptors

    Introduction: A Versatile Scaffold for Serotonergic Exploration The serotonin (5-hydroxytryptamine, 5-HT) system, with its at least 14 distinct receptor subtypes, represents a cornerstone of modern neuropharmacology and...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: A Versatile Scaffold for Serotonergic Exploration

    The serotonin (5-hydroxytryptamine, 5-HT) system, with its at least 14 distinct receptor subtypes, represents a cornerstone of modern neuropharmacology and drug development.[1][2] Probing this complex system requires chemical tools of high affinity and selectivity. The 1-(1,3-benzodioxol-5-yl)piperazine moiety serves as a privileged structural scaffold in the design of ligands targeting 5-HT receptors. While the parent compound itself is primarily recognized as a key synthetic intermediate, its derivatives have yielded potent and selective pharmacological probes and drug candidates.[3][4]

    This guide provides a comprehensive overview of the application of this chemical class as probes for 5-HT receptors. We will detail the core principles and step-by-step protocols for their characterization, from initial binding affinity determination to functional activity profiling and in vivo target engagement. The methodologies described herein are designed to be robust and self-validating, providing researchers with the tools to confidently assess the serotonergic activity of novel chemical entities based on this versatile scaffold.

    Pharmacological Profile: Decoding Receptor Interactions

    Compounds derived from the 1-(1,3-benzodioxol-5-yl)piperazine scaffold exhibit diverse pharmacological profiles, often acting as high-affinity ligands for various 5-HT receptor subtypes.[5][6] For instance, compounds like S 15535 (4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine), a close structural analog, demonstrate high affinity for 5-HT1A receptors, acting as an agonist at presynaptic autoreceptors and a weak partial agonist or antagonist at postsynaptic receptors.[7][8]

    The primary goal of initial characterization is to build a comprehensive pharmacological profile, quantifying both binding affinity (the "stickiness" of the probe for the receptor) and functional activity (the biological response elicited by binding).

    Representative Pharmacological Data

    The following table summarizes representative binding affinity (Ki) and functional potency (EC50/IC50) data for exemplary compounds within this chemical class at key 5-HT receptors. This data illustrates the necessity of broad profiling to determine a probe's selectivity.

    Compound Class/ExampleReceptor SubtypeAssay TypeKi (nM)EC50/IC50 (nM)Functional ActivityReference
    Benzodioxopiperazines (e.g., S 15535)Human 5-HT1ARadioligand Binding0.7-High Affinity Ligand[7]
    Benzodioxopiperazines (e.g., S 15535)5-HT1A AutoreceptorIn Vivo Microdialysis--Agonist[7]
    Benzodioxopiperazines (e.g., S 14489)5-HT1A PostsynapticIn Vivo Behavioral--Antagonist[9]
    Benzodioxopiperazines (e.g., S 15535)Human Dopamine D2Radioligand Binding400-Low Affinity Ligand[7]
    Benzodioxopiperazines (e.g., S 15535)Human Dopamine D3Radioligand Binding248-Low Affinity Ligand[7]
    Dual-Action Derivatives5-HT Transporter (SERT)Radioligand Binding14 - 18.2-Reuptake Inhibitor[5]

    In Vitro Characterization: Foundational Assays

    In vitro assays are the cornerstone of probe characterization, providing precise, quantitative data on the direct interaction between the compound and its target receptor in a controlled environment.

    Radioligand Binding Assays: Quantifying Affinity

    Scientific Rationale: Radioligand binding assays are fundamental for determining the binding affinity (Ki) of a test compound.[10] The principle is based on competition between the unlabeled test compound and a radiolabeled ligand (e.g., [³H]-8-OH-DPAT for 5-HT1A receptors) that has a known high affinity for the target receptor.[11] By measuring the concentration-dependent displacement of the radioligand, the inhibitory constant (Ki) of the test compound is calculated, providing a direct measure of its binding affinity.[10]

    Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane Receptor Source (e.g., HEK293 cells expressing 5-HT1A) Homogenize Homogenize & Centrifuge to Isolate Membranes Membrane->Homogenize Well Incubate Well: 1. Receptor Membranes 2. Radioligand ([³H]-Ligand) 3. Test Compound (BDP Analog) Homogenize->Well Add to wells Plate 96-Well Plate Filter Rapid Vacuum Filtration (GF/B filter separates bound from free radioligand) Well->Filter Transfer & Filter Wash Wash Filters (Remove unbound radioligand) Filter->Wash Count Scintillation Counting (Quantify bound radioactivity) Wash->Count Plot Plot % Inhibition vs. Log[Compound] Count->Plot Generate Data Fit Non-linear Regression (Calculate IC50) Plot->Fit ChengPrusoff Cheng-Prusoff Equation (Convert IC50 to Ki) Fit->ChengPrusoff Gq_Signaling_Pathway BDP BDP Analog (Agonist) HTR2A 5-HT2A Receptor BDP->HTR2A Binds Gq Gq Protein (α, β, γ subunits) HTR2A->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca Ca²⁺ Release ER->Ca Releases Response Cellular Response (e.g., Fluorescence) Ca->Response Induces

    Caption: Gq-protein coupled signaling cascade for 5-HT2A receptors.

    Protocol: Calcium Mobilization Assay

    • Cell Plating:

      • One day prior to the assay, seed cells expressing the target receptor (e.g., CHO-h5-HT2A) into black-wall, clear-bottom 96- or 384-well plates at an optimized density (e.g., 50,000 cells/well) to achieve a confluent monolayer on the assay day. [12] * Incubate overnight at 37°C, 5% CO₂.

    • Dye Loading:

      • Prepare the calcium-sensitive dye loading solution (e.g., FLIPR Calcium 5 kit) according to the manufacturer's instructions, often including probenecid to prevent dye leakage. [12][13] * Remove the cell culture medium and add an equal volume of the dye solution to each well.

      • Incubate for 60 minutes at 37°C, followed by 20-30 minutes at room temperature. [12][14]

    • Compound Addition and Measurement:

      • Prepare a separate plate with the BDP analog at 5x the final desired concentration.

      • Place both the cell plate and the compound plate into a kinetic fluorescence plate reader (e.g., FlexStation® 3 or Opera Phenix). [12][15] * The instrument will record a baseline fluorescence reading for several seconds.

      • It will then automatically add the compound from the source plate to the cell plate and continue to record the fluorescence signal over time (typically 2-3 minutes) to capture the transient calcium flux. [15]

    • Data Analysis:

      • For Agonists: The response is typically quantified as the maximum fluorescence change from baseline. Plot this response against the log concentration of the compound to determine the EC50 (potency) and Emax (efficacy relative to a known full agonist like serotonin). [11] * For Antagonists: Pre-incubate the cells with the test compound for 15-30 minutes before adding a known agonist at its EC80 concentration. The antagonist's potency (IC50) is determined by its ability to inhibit the agonist-induced signal.

    In Vivo Characterization: Assessing Physiological Effects

    In vivo studies are essential to understand how a chemical probe behaves in a complex biological system, assessing its effects on neurotransmitter levels in real-time.

    In Vivo Microdialysis: Monitoring Neurotransmitter Dynamics

    Scientific Rationale: In vivo microdialysis is a powerful technique for measuring the concentration of endogenous molecules, including serotonin, in the extracellular fluid of specific brain regions in awake, freely moving animals. [16][17]A probe with a semi-permeable membrane is implanted into a target brain area (e.g., prefrontal cortex). [16]Artificial cerebrospinal fluid (aCSF) is slowly perfused through the probe, allowing neurotransmitters to diffuse across the membrane into the dialysate, which is then collected and analyzed, typically by HPLC. [17][18]This technique allows for the direct measurement of how a systemically administered BDP analog affects serotonin release and metabolism.

    Protocol: In Vivo Microdialysis in Rodents

    • Surgical Implantation:

      • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

      • Surgically implant a guide cannula targeted to the brain region of interest (e.g., medial prefrontal cortex or dorsal raphe nucleus).

      • Allow the animal to recover for several days.

    • Microdialysis Experiment:

      • On the day of the experiment, insert the microdialysis probe through the guide cannula.

      • Connect the probe to a syringe pump and a fraction collector.

      • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). [16] * Allow the system to equilibrate and collect baseline samples for at least 2 hours, collecting fractions every 20-30 minutes. [18] * Administer the BDP analog (e.g., via intraperitoneal injection) or vehicle control.

      • Continue collecting dialysate samples for several hours to monitor the drug-induced changes in extracellular serotonin levels.

    • Sample Analysis:

      • Analyze the collected dialysate fractions for serotonin and its metabolite, 5-HIAA, using HPLC with electrochemical detection (HPLC-ECD). [17] * Recent advances can reduce sampling times to 3-6 minutes, providing better temporal resolution. [18][19]

    • Data Analysis:

      • Quantify the concentration of serotonin in each sample against a standard curve.

      • Express the results as a percentage change from the average baseline concentration.

      • Compare the time course of serotonin changes between the drug-treated and vehicle-treated groups to determine the probe's effect (e.g., an increase for a reuptake inhibitor, a decrease for a 5-HT1A autoreceptor agonist). [7]

    Safety & Handling Precautions

    Piperazine derivatives require careful handling. As a class, they can cause severe skin burns, eye damage, and may cause sensitization through skin contact or inhalation. [20][21]

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

    • Ventilation: Handle solid compounds and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors. [20]* Handling: Avoid all personal contact. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. [20]* Storage: Store in a cool, dry, well-ventilated area away from incompatible materials like strong acids and oxidizing agents. Keep containers tightly sealed. [21]* Spills: In case of a spill, contain the spillage with inert material (e.g., sand or vermiculite) and dispose of it as hazardous waste.

    References

    • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]

    • Creative Biolabs. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. Available at: [Link]

    • PubMed. (2022). In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Available at: [Link]

    • PubMed. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Available at: [Link]

    • PubMed Central. (2014). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Available at: [Link]

    • PubMed Central. (2013). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. Available at: [Link]

    • ACS Chemical Neuroscience. (2013). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. Available at: [Link]

    • ResearchGate. (2011). Calcium Flux Assay Protocol. Available at: [Link]

    • MDPI. 4.4. Radioligand Binding, Activation Potency, and Efficacy at the 5-HT Receptors. Available at: [Link]

    • CAHMA. (2026). Safer Using - Piperazines. Available at: [Link]

    • s d fine-chem limited. piperazine anhydrous. Available at: [Link]

    • RSC Publishing. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Available at: [Link]

    • PubMed. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Available at: [Link]

    • PubMed Central. (2011). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Available at: [Link]

    • Molecular Devices. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Available at: [Link]

    • J-STAGE. (1990). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Available at: [Link]

    • PubMed Central. (2019). Three closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines. Available at: [Link]

    • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

    • ResearchGate. (2025). Discovery and in vitro Evaluation of Novel Serotonin 5‐HT2A Receptor Ligands Identified Through Virtual Screening. Available at: [Link]

    • PubMed. (1994). Novel benzodioxopiperazines acting as antagonists at postsynaptic 5-HT1A receptors and as agonists at 5-HT1A autoreceptors. Available at: [Link]

    • Journal of the American Chemical Society. (2025). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Available at: [Link]

    • Wikipedia. Piperazine. Available at: [Link]

    • PubMed. (1997). S 15535, a novel benzodioxopiperazine ligand of serotonin (5-HT)1A receptors. Available at: [Link]

    • PubMed. (2001). In vitro and in vivo ligand binding to the 5HT(3) serotonin receptor characterised by time-resolved fluorescence spectroscopy. Available at: [Link]

    • UCSF. Structure-Based Design of a Chemical Probe Set for the 5-HT5A Serotonin Receptor. Available at: [Link]

    • PubMed. (2004). The serotonin1A receptor partial agonist S15535 enhances cholinergic transmission and cognitive function in rodents. Available at: [Link]

    • PubMed. (2014). 1-(1,3-Benzodioxol-5-yl-carbo-nyl) piperidine, a modulator of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor, ameliorates exercise-induced fatigue in mice. Available at: [Link]

    • PubMed. (2004). New 3-[4-(2,3-dihydro-14-benzodioxin-5-yl)piperazin-1-yl]-1-(5-substituted benzo[b]thiophen-3-yl)propanol Derivatives With Dual Action at 5-HT(1A) Serotonin Receptors and Serotonin Transporter. Available at: [Link]

    • ResearchGate. (2021). Structure-based design of a chemical probe set for the 5-HT5A serotonin receptor. Available at: [Link]

    • Luxembourg Centre for Systems Biomedicine. Piperazine, 1-(1,3-benzodioxol-5-yl)-4-((3,4,5-trimethoxyphenyl)methyl)-, dihydrochloride. Available at: [Link]

    • eScholarship, University of California. (2021). Structure-based design of a chemical probe set for the 5-HT5A serotonin receptor. Available at: [Link]

    • ResearchGate. (2014). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]

    • PubMed. (2007). 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine Analogs as Potent and Selective Inhibitors of Nitric Oxide Formation. Available at: [Link]

    • ResearchGate. (2011). Discovery of LASSBio-772, a 1,3-benzodioxole N-phenylpiperazine derivative with potent alpha 1A/D-Adrenergic receptor blocking properties. Available at: [Link]

    • MDPI. (2021). The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. Available at: [Link]

    • International Journal of Pharmaceutical Sciences and Research. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. Available at: [Link]

    Sources

    Application

    High-Throughput Screening (HTS) of 1-(1,3-Benzodioxol-5-yl)piperazine Derivatives: Protocols for Oncology and Target Discovery

    Executive Summary & Pharmacological Rationale The 1-(1,3-Benzodioxol-5-yl)piperazine scaffold is a highly versatile pharmacophore in modern drug discovery. Structurally, it combines the lipophilic, hydrogen-bond-acceptin...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Pharmacological Rationale

    The 1-(1,3-Benzodioxol-5-yl)piperazine scaffold is a highly versatile pharmacophore in modern drug discovery. Structurally, it combines the lipophilic, hydrogen-bond-accepting properties of a benzodioxole (methylenedioxyphenyl) ring with the basic, solubilizing nature of a piperazine linker.

    Historically recognized for its affinity toward central nervous system (CNS) targets (e.g., 5-HT and dopamine receptors), this scaffold has recently gained significant traction in oncology. Notably, high-throughput screening (HTS) campaigns have identified amuvatinib derivatives containing this exact moiety—such as "Compound 6"—as potent agents that selectively kill solid tumor cells under glucose starvation by disrupting mitochondrial membrane potential[1].

    However, screening this scaffold requires rigorous assay design. The piperazine nitrogen (pKa ~9.8) can lead to lysosomal trapping in cell-based assays, while the benzodioxole ring is a well-documented structural alert for cytochrome P450 (CYP450) mechanism-based inhibition (MBI)[2]. This application note details a self-validating HTS workflow that pairs a phenotypic synthetic lethality screen with a critical biochemical counter-screen to triage metabolic liabilities early in the discovery cascade.

    HTS Workflow & Decision Logic

    To effectively screen 1-(1,3-Benzodioxol-5-yl)piperazine libraries, we employ a bifurcated workflow. Primary screening isolates compounds that exhibit synthetic lethality in metabolically reprogrammed tumor cells. Secondary counter-screening immediately flags compounds that form reactive carbene intermediates, a known liability of the benzodioxole group[3].

    HTS_Workflow A Compound Library 1-(1,3-Benzodioxol-5-yl)piperazine derivatives B Acoustic Liquid Handling (Echo 555, 384-well format) A->B C Primary Phenotypic Screen (Tumor Cells ± Glucose Starvation) B->C D CellTiter-Glo Viability Readout (ATP Luminescence) C->D E Hit Selection (Z' > 0.5, >50% selective lethality) D->E F Counter-Screening (CYP450 Time-Dependent Inhibition) E->F G Lead Optimization (Scaffold Morphing / pKa Tuning) F->G

    Fig 1: HTS workflow for benzodioxol-piperazine derivatives, prioritizing phenotypic hits and CYP450 screening.

    Experimental Protocols

    Protocol A: Phenotypic HTS for Synthetic Lethality (Mitochondrial Targeting)

    This assay identifies compounds that exploit the metabolic vulnerability of solid tumors in low-glucose microenvironments[1].

    Causality & Assay Design: We utilize CellTiter-Glo (CTG) because it directly measures intracellular ATP. Since benzodioxol-piperazine derivatives often target the mitochondrial membrane potential ( ΔΨm​ ), ATP depletion is the most immediate and accurate phenotypic proxy for mitochondrial collapse.

    Step-by-Step Methodology:

    • Cell Seeding: Seed MDA-MB-231 breast cancer cells at 2,000 cells/well in 384-well solid white opaque plates using an automated dispenser (e.g., Multidrop Combi). Note: White plates are mandatory to maximize luminescent signal reflection and eliminate well-to-well optical crosstalk.

    • Metabolic Conditioning: After 24 hours, aspirate media and wash wells twice with PBS. Add 40 µL of either High-Glucose (25 mM) or Low-Glucose (1 mM) DMEM supplemented with 10% dialyzed FBS.

    • Compound Dispensing (Acoustic): Use an Echo 555 Acoustic Liquid Handler to transfer 40 nL of the benzodioxol-piperazine library (10 mM in DMSO) directly into the assay plates (final concentration: 10 µM).

      • Expert Insight: Acoustic dispensing is critical here. It avoids plastic tip carryover—which is problematic for lipophilic benzodioxole compounds—and keeps the final DMSO concentration at 0.1%, preventing solvent-induced mitochondrial toxicity.

    • Incubation: Incubate plates for 48 hours at 37°C in a humidified 5% CO 2​ atmosphere.

    • Luminescent Readout: Equilibrate plates to room temperature for 30 minutes. Add 20 µL of CellTiter-Glo reagent per well. Shake at 500 rpm for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal. Read on a multimode microplate reader (e.g., PHERAstar FSX).

    Protocol B: CYP450 Time-Dependent Inhibition (TDI) Counter-Screen

    The methylenedioxyphenyl (benzodioxole) moiety is a classic structural alert. It undergoes CYP-mediated oxidation to form a reactive carbene intermediate that tightly coordinates to the heme iron of CYP2D6 and CYP3A4, causing Mechanism-Based Inhibition (MBI)[2][3].

    Causality & Assay Design: To differentiate between reversible inhibition and MBI, the assay utilizes a "dilution method." Compounds are pre-incubated with microsomes and NADPH to allow the carbene to form. The mixture is then diluted 10-fold before adding the probe substrate, effectively washing out reversible competitive inhibitors while retaining the covalently bound MBI complexes.

    Step-by-Step Methodology:

    • Pre-Incubation Mixture: In a 96-well deep-well plate, combine Human Liver Microsomes (HLMs, 1.0 mg/mL protein) with 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

    • NADPH Activation: Initiate the reaction by adding NADPH (final concentration 1 mM) to half of the wells. The other half receives buffer (NADPH-minus control). Incubate at 37°C for 0, 15, and 30 minutes.

    • Dilution & Substrate Addition: At each time point, transfer 10 µL of the pre-incubation mixture into a secondary 96-well plate containing 90 µL of buffer supplemented with a CYP3A4 probe substrate (e.g., 5 µM Midazolam) and fresh NADPH.

    • Secondary Incubation & Quenching: Incubate for 10 minutes at 37°C. Quench the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., d4​ -1'-hydroxymidazolam).

    • LC-MS/MS Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify 1'-hydroxymidazolam formation. Calculate the IC 50​ shift.

    Mechanism of CYP450 Liability

    Understanding the structural liability of the benzodioxole ring is paramount for lead optimization. The diagram below illustrates the causality of the TDI observed in Protocol B.

    CYP_MBI A 1-(1,3-Benzodioxol-5-yl) piperazine Scaffold B CYP450 Oxidation (e.g., CYP2D6, CYP3A4) A->B Metabolism C Reactive Carbene Intermediate B->C Bioactivation D Coordination to Heme Iron (Fe) C->D Binding E Mechanism-Based Inhibition (MBI) D->E Inactivation

    Fig 2: Mechanism-based inhibition (MBI) of CYP450 enzymes by the benzodioxole moiety via carbene formation.

    Data Presentation & Hit Triage

    A successful HTS campaign will yield compounds that show high selective lethality in low-glucose environments while minimizing CYP450 MBI shifts. Below is a representative data matrix used for hit triage.

    Table 1: Quantitative HTS Profile of Representative Benzodioxol-Piperazine Derivatives

    Compound IDR-Group ModificationIC 50​ High Glucose (µM)IC 50​ Low Glucose (µM)Selectivity Index (SI)CYP3A4 IC 50​ Shift (-/+ NADPH)Triage Decision
    Cmpd 6 (Amuvatinib deriv.) Thienopyrimidine>50.02.1>23.83.5x (MBI Flag)Advance with caution
    Analog A Piperazine-urea>50.04.5>11.14.2x (MBI Flag)Discard (High Liability)
    Analog B Fluorinated benzodioxole42.11.823.31.2x (Clear)Lead Candidate
    Analog C N-methyl piperazine15.012.51.22.8x (MBI Flag)Discard (Non-selective)

    Data Interpretation: Analog B represents an optimized hit. Fluorination of the benzodioxole ring sterically and electronically hinders the formation of the reactive carbene intermediate, effectively neutralizing the MBI liability (IC 50​ shift < 1.5x) while maintaining potent synthetic lethality (SI = 23.3).

    References

    • Marciano, R., et al. (2020). The Amuvatinib Derivative, N-(2H-1,3-Benzodioxol-5-yl)-4-{thieno[3,2-d]pyrimidin-4-yl}piperazine-1-carboxamide, Inhibits Mitochondria and Kills Tumor Cells Under Glucose Starvation. International Journal of Molecular Sciences.[Link]

    • Maurer, H. H., et al. (2016). In vitro cytochrome P450 inhibition potential of methylenedioxy-derived designer drugs studied with a two-cocktail approach. Archives of Toxicology.[Link]

    • Murray, M. (2000). Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Current Drug Metabolism.[Link]

    • Kalgutkar, A. S., et al. (2020). Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes. Frontiers in Pharmacology. [Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of 1-(1,3-Benzodioxol-5-yl)piperazine

    Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 1-(1,3-Benzodioxol-5-yl)piperazine. This guide is designed for researchers, chemists, and process development...

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support center for the synthesis of 1-(1,3-Benzodioxol-5-yl)piperazine. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize reaction yields. The following content is structured in a question-and-answer format to directly address challenges encountered during synthesis.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common synthetic routes to prepare 1-(1,3-Benzodioxol-5-yl)piperazine?

    There are two primary, highly effective methods for the synthesis of this target molecule:

    • Reductive Amination: This is a versatile and widely used one-pot reaction. It involves the condensation of piperonal (3,4-methylenedioxybenzaldehyde) with piperazine to form an iminium ion intermediate, which is then immediately reduced by a mild hydride agent to yield the final product.[1][2][3] This method is often preferred for its operational simplicity and use of readily available starting materials.

    • Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction involves the N-arylation of piperazine with an aryl halide, typically 5-bromo-1,3-benzodioxole or a related triflate.[4][5][6] This route is essential when the corresponding aldehyde is not available or is unstable. It offers high efficiency but requires careful control of catalyst, ligand, and base systems.

    Q2: My overall yield is consistently low. What is the most common culprit?

    The most frequent cause of low yield in this synthesis is the formation of the undesired 1,4-bis(1,3-benzodioxol-5-ylmethyl)piperazine byproduct. Piperazine is a symmetric diamine, and both nitrogen atoms are nucleophilic. Without careful control of reaction conditions, the newly formed mono-substituted product can react a second time with the electrophile, leading to significant product loss.

    A secondary, but also common, issue is the difficulty in removing unreacted piperazine starting material during workup, which can complicate purification and lead to inaccurate yield calculations and lower purity of the final product.[7]

    Q3: How can I effectively monitor the progress of my reaction?

    Effective reaction monitoring is critical for determining the optimal reaction time and preventing the formation of byproducts. The most common methods are:

    • Thin-Layer Chromatography (TLC): This is the quickest and most common method. A suitable mobile phase (e.g., Dichloromethane:Methanol 9:1 or Ethyl Acetate:Hexane with triethylamine) can resolve the starting materials, the mono-substituted product, and the di-substituted byproduct.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing for the identification of product and byproduct peaks by their mass-to-charge ratio. This is particularly useful for complex reaction mixtures.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to analyze aliquots from the reaction mixture to determine the ratio of product to starting material.[7]

    Troubleshooting Guide: Specific Issues & Solutions

    Issue 1: Low Conversion of Starting Materials

    Q: My reaction stalls with significant amounts of unreacted piperonal (or 5-bromo-1,3-benzodioxole) remaining. What are the likely causes and how can I drive the reaction to completion?

    A: Stalled reactions can be attributed to several factors related to reagents, catalysts, or reaction conditions.

    For Reductive Amination:

    • Inefficient Iminium Ion Formation: The first step, the condensation of the aldehyde and amine, is reversible and often acid-catalyzed.[2][8]

      • Solution: Add a catalytic amount of a mild acid, such as acetic acid, to the reaction mixture. This protonates the carbonyl oxygen, making the carbon more electrophilic and promoting the formation of the iminium intermediate.

    • Degradation or Inactivity of Hydride Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are sensitive to moisture.

      • Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or properly stored reducing agents. It is sometimes beneficial to add the reducing agent in portions to maintain its active concentration throughout the reaction.

    • Insufficient Temperature: While the reaction is often run at room temperature, gentle heating (e.g., 40-50°C) can sometimes be required to overcome the activation energy barrier, especially with less reactive substrates.

    For Buchwald-Hartwig Amination:

    • Catalyst Deactivation: The Palladium catalyst can be sensitive to oxygen and impurities. The phosphine ligand can also oxidize.

      • Solution: Degas all solvents thoroughly (e.g., by sparging with argon or nitrogen) before use. Maintain a positive inert atmosphere (N₂ or Ar) throughout the entire reaction setup and duration. Use high-purity reagents and consider using a more robust, modern ligand (e.g., X-Phos, S-Phos) that is designed for catalyst stability.[6]

    • Incorrect Base: The choice and strength of the base are critical. A base that is too weak may not efficiently deprotonate the piperazine, while an overly strong or sterically hindered base might have solubility issues.

      • Solution: Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly effective bases.[6] Ensure the base is finely powdered and dry to maximize its reactivity.

    • Reaction Temperature: These reactions often require elevated temperatures (e.g., 80-110°C in toluene or dioxane).[9]

      • Solution: Ensure the reaction is heated to the target temperature. If the reaction is still sluggish, a higher boiling point solvent like xylene could be considered, provided the substrates are stable.

    Issue 2: Poor Selectivity and Formation of Di-substituted Byproduct

    Q: My primary impurity is the 1,4-disubstituted piperazine. How can I improve the yield of the desired mono-substituted product?

    A: This is the most common challenge. The key is to manipulate the relative reactivity and concentration of the reacting species.

    Causality: The mono-substituted product still possesses a nucleophilic secondary amine, which can compete with the starting piperazine for the electrophile.

    Solutions:

    • Use an Excess of Piperazine: This is the most straightforward strategy. By using a large excess of piperazine (3 to 10 equivalents), the statistical probability of the electrophile (piperonal or aryl halide) encountering an unreacted piperazine molecule is much higher than it encountering a mono-substituted product molecule.

    • Slow Addition of the Electrophile: Adding the electrophile (piperonal or aryl halide) dropwise over a prolonged period to the solution of excess piperazine helps maintain a low concentration of the electrophile, further favoring the reaction with the more abundant piperazine.

    • Use of a Protecting Group (Boc Protection): This is a more controlled, multi-step approach.

      • Protect one of the piperazine nitrogens with a tert-butyloxycarbonyl (Boc) group to form mono-Boc-piperazine.

      • Perform the synthesis (reductive amination or Buchwald-Hartwig) on the unprotected secondary amine.

      • Deprotect the Boc group using an acid (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) to yield the pure mono-substituted product.[1]

    G cluster_0 Reaction Pathways Piperazine Piperazine (Excess) Product Desired Mono-substituted Product Piperazine->Product  k1 (fast) Electrophile 1,3-Benzodioxole Electrophile Electrophile->Product Byproduct Di-substituted Byproduct Electrophile->Byproduct Product->Byproduct note Using excess piperazine ensures [Piperazine] >> [Product], making the rate of k1 >> k2.

    Fig 1. Kinetic control to favor mono-substitution.
    Issue 3: Difficult Purification and Removal of Unreacted Piperazine

    Q: My crude product is contaminated with a large amount of unreacted piperazine. Standard extraction is not working well. What are the best methods for its removal?

    A: Piperazine is very water-soluble and basic, which are properties that can be exploited for its removal.[10][11]

    Method 1: Acidic Wash (Most Common)

    • Principle: Piperazine is a base (pKa ≈ 9.73 and 5.35) and is readily protonated by acid to form a highly water-soluble salt.[7][10] The target product, a secondary amine, is less basic and may not be as readily extracted into the aqueous layer, especially if it is a large organic molecule.

    • Protocol:

      • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

      • Wash the organic layer several times with a dilute aqueous acid solution (e.g., 1M HCl or 5% citric acid).

      • Monitor the aqueous washes by TLC to ensure piperazine is no longer being removed.

      • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

      • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

    • Caution: This method is not suitable if your target product is also acid-sensitive or has high water solubility.

    Method 2: Selective Precipitation

    • Principle: Piperazine can be selectively precipitated from an organic solution as a salt, leaving the desired product in the solution.

    • Protocol:

      • Dissolve the crude product in a solvent where the product is soluble but the piperazine salt is not (e.g., acetone).

      • Slowly add acetic acid to the solution. Piperazine will precipitate as piperazine diacetate.[7][12]

      • Remove the precipitated salt by filtration.

      • Concentrate the filtrate to recover the purified product.

    G start Crude Product (in Organic Solvent) decision Is Product Acid Stable? start->decision acid_wash Perform Acidic Wash (e.g., 1M HCl) decision->acid_wash Yes precipitate Selective Precipitation (e.g., Acetic Acid in Acetone) decision->precipitate No chromatography Column Chromatography (Silica Gel) decision->chromatography Unsure/ Complex Mixture end Pure Product acid_wash->end precipitate->end chromatography->end

    Fig 2. Decision workflow for piperazine removal.

    Method 3: Column Chromatography

    • Principle: If other methods fail or if other impurities are also present, silica gel chromatography is a reliable option.

    • Details: Piperazine is very polar and will stick strongly to the silica gel. A polar eluent system, often containing a small amount of a basic modifier like triethylamine or ammonium hydroxide in a dichloromethane/methanol or ethyl acetate/hexane mixture, is typically required to elute the desired product while retaining the piperazine at the baseline.[13]

    Detailed Experimental Protocols

    Protocol 1: Synthesis via Reductive Amination

    This protocol focuses on maximizing mono-alkylation by using an excess of piperazine.

    Materials:

    • Piperazine (5.0 eq)

    • Piperonal (1.0 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

    • Acetic Acid (catalytic, ~0.1 eq)

    • Dichloromethane (DCM), anhydrous

    Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add piperazine (5.0 eq) and anhydrous DCM. Stir until the piperazine is fully dissolved or well-suspended.

    • Add piperonal (1.0 eq) to the mixture, followed by the catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine/iminium ion formation.

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly add sodium triacetoxyborohydride (1.5 eq) in small portions, ensuring the internal temperature does not rise significantly. The addition of this mild reducing agent is key to preventing the reduction of the starting aldehyde.[2]

    • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

    • Monitor the reaction progress using TLC or LC-MS until the piperonal is consumed.

    • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

    • Purification: Combine the organic layers and wash them three times with 1M HCl (aq) to remove excess piperazine. Follow with a wash of saturated NaHCO₃ (aq) and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.

    Table 1: Comparison of Synthetic Methodologies
    FeatureReductive AminationBuchwald-Hartwig Amination
    Electrophile Piperonal5-Bromo-1,3-benzodioxole
    Nucleophile PiperazinePiperazine
    Key Reagents NaBH(OAc)₃, Acetic AcidPd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., X-Phos), Base (e.g., NaOtBu)
    Solvent DCM, Dichloroethane (DCE)Toluene, Dioxane
    Temperature 0°C to Room Temperature80 - 110°C
    Primary Advantage Operational simplicity, mild conditionsBroader substrate scope, high efficiency
    Primary Challenge Potential for over-reduction to alcoholCatalyst cost and sensitivity, requires inert atmosphere

    References

    • Vertex AI Search. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4, 1201-1204. [Link]

    • BenchChem. (2025). Application Note: A Robust Reductive Amination Protocol for the Synthesis of 1-(2-Aminoethyl)
    • ResearchGate. (n.d.). Reductive amination route for selective N-monosubstitution. Piperazine.... [Link]

    • Mahesha, N., et al. (2019). Three closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines. Acta Crystallographica Section E, 75(Pt 2), 225–230. [Link]

    • RSC Publishing. (2020).
    • ResearchGate. (n.d.). Synthesis of 1‐(benzo[1][2]dioxol‐5‐ylmethyl) piperazine amide.

    • BenchChem. (2025).
    • PubMed. (n.d.). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. [Link]

    • Google Patents. (n.d.). WO2018234299A1 - PROCESSES FOR THE PREPARATION OF 1,3-BENZODIOXOLE HETEROCYCLIC COMPOUNDS.
    • BenchChem. (2025).
    • Dalton Transactions (RSC Publishing). (n.d.). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. [Link]

    • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]

    • NTU Journal of Pure Sciences. (2022).
    • ResearchGate. (n.d.). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. [Link]

    • SciSpace. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

    • OPUS
    • Google Patents. (n.d.). EP2402324A1 - Benzodioxolylcyclopropylpiperazinylpyridazines.
    • UNODC. (n.d.).
    • Scribd. (2022). Analytical Methods for Piperazine Detection. [Link]

    • PubMed. (2007). 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine Analogs as Potent and Selective Inhibitors of Nitric Oxide Formation. [Link]

    • ResearchGate. (n.d.). (PDF)
    • Google Patents. (1959).
    • PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

    • Beilstein Journal of Organic Chemistry. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

    • Academia.edu. (n.d.). A Review on the Synthesis and Chemistry of Bioactive Pyrazolines Bearing 1,2,4-Triazine Moieties. [Link]

    • ScienceDirect. (2025). Synthesis of 1,3-oxazines based on piperazine. [Link]

    • De Gruyter. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain. [Link]

    • Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES.
    • BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
    • Eureka. (2017). A kind of preparation method of 1-(3-methyl-1-phenyl-1h-pyrazole-5-yl) piperazine. [Link]

    • ResearchGate. (2013). How to extract/isolate piperazine from water without distillation?. [Link]

    • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
    • IntechOpen. (n.d.). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. [Link]

    Sources

    Optimization

    Purification techniques for 1-(1,3-Benzodioxol-5-yl)piperazine

    Technical Support Center: Purification & Isolation of 1-(1,3-Benzodioxol-5-ylmethyl)piperazine Welcome to the Technical Support Center for 1-(1,3-Benzodioxol-5-ylmethyl)piperazine (commonly referred to in laboratory shor...

    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: Purification & Isolation of 1-(1,3-Benzodioxol-5-ylmethyl)piperazine

    Welcome to the Technical Support Center for 1-(1,3-Benzodioxol-5-ylmethyl)piperazine (commonly referred to in laboratory shorthand as 1-piperonylpiperazine or BDP). This secondary amine is a highly versatile building block used in the synthesis of dopaminergic agents like Piribedil[1] and various antimalarial quinolone scaffolds[2].

    However, due to its basicity, polarity, and tendency to form viscous oils as a free base, researchers frequently encounter purification bottlenecks. This guide provides self-validating protocols and troubleshooting workflows designed to ensure high-purity isolation without compromising yield.

    Section 1: Physicochemical Data & Chromatographic Baselines

    Before troubleshooting, it is critical to understand the intrinsic properties of BDP that dictate its behavior during purification.

    Table 1: Key Properties and Analytical Parameters

    ParameterValue / DescriptionImpact on Purification Strategy
    Molecular Weight 220.27 g/mol Relevant for mass balance and LC-MS/GC-MS identification[3].
    Physical State (Free Base) Viscous yellow to brown oilPrevents direct crystallization; requires salt formation or chromatography for solid isolation.
    pKa (Conjugate Acid) ~9.8 (Piperazine moiety)Causes severe peak tailing on un-endcapped silica; dictates the necessity of low-pH HPLC buffers[1].
    LogP ~1.8 - 2.1Moderate lipophilicity; allows partitioning into organic solvents only at high pH during liquid-liquid extraction.
    Optimal HPLC Column Phenyl-Hexyl (e.g., Zorbax SB Phenyl)Provides orthogonal π-π interactions with the benzodioxole ring, crucial for separating BDP from complex APIs[1].

    Section 2: Troubleshooting Workflows & FAQs

    FAQ 1: Why does BDP streak severely during normal-phase silica gel chromatography, and how can I resolve this?

    Root Cause (Causality): BDP contains a highly basic secondary amine. On standard bare silica gel, the protonated amine interacts strongly with acidic silanol groups (pKa ~4.5–5.5) via ion-exchange mechanisms. This leads to severe band broadening, streaking, and poor recovery, as the compound is effectively "stuck" to the stationary phase.

    Solution: Deactivate the silica column using a volatile organic base to outcompete the amine for silanol binding sites.

    Self-Validating Protocol: Amine-Deactivated Flash Chromatography

    • Prepare the eluent system (e.g., Dichloromethane : Methanol at 95:5).

    • Add 1-2% (v/v) Triethylamine (TEA) or aqueous Ammonium Hydroxide to the mobile phase.

    • Validation Step: Pre-equilibrate the silica column with 3-5 column volumes of the TEA-spiked eluent. The column is fully equilibrated only when the effluent pH matches the influent pH.

    • Load the crude BDP mixture and elute. The TEA will mask the silanol groups, ensuring sharp elution bands and >90% recovery.

    FAQ 2: In high-throughput parallel synthesis, how do I remove excess BDP without tedious column chromatography?

    Root Cause: In amide or urea coupling reactions (e.g., synthesizing antimalarial scaffolds[2]), an excess of the amine (BDP) is often used to drive the reaction to completion. Liquid-liquid extraction is inefficient because BDP's polarity causes it to partition stubbornly between aqueous and organic phases.

    Solution: Implement a Polymer-Supported Quench (PSQ) strategy using an electrophilic resin[4].

    Self-Validating Protocol: PSQ with Isocyanate Resin

    • Upon completion of the coupling reaction, add 1.5 to 2.0 equivalents of polymer-supported isocyanate resin (e.g., polystyrene-methylisocyanate) directly to the reaction vial[4].

    • Agitate the mixture at room temperature for 2-3 hours. Causality: The highly nucleophilic secondary amine of unreacted BDP attacks the resin-bound isocyanate, forming a covalent urea bond and tethering the impurity to the solid support[4].

    • Filter the mixture through a fritted syringe or Celite pad.

    • Wash the resin with Dichloromethane (2 x 5 mL).

    • Validation Step: Concentrate the filtrate and analyze via LC-MS. The mass corresponding to BDP (m/z 221 [M+H]+) must be entirely absent from the chromatogram, confirming complete scavenging.

    Workflow for rapid purification of BDP reactions using polymer-supported quench.

    FAQ 3: How do I develop a stability-indicating HPLC method to separate BDP from complex APIs like Piribedil?

    Root Cause: BDP is a primary degradant and synthetic impurity of Piribedil[1]. Because both compounds share the benzodioxole-piperazine core, they often co-elute on standard C18 columns under generic gradients.

    Solution: Utilize a pH-controlled gradient on a Phenyl-stationary phase to exploit π-π interactions[1].

    Self-Validating Protocol: Dual-Wavelength HPLC Method

    • Mobile Phase A: Prepare a 25 mM phosphate buffer and adjust the pH strictly to 4.3. Mix with Methanol (95:5, v/v)[1]. Causality: A pH of 4.3 ensures the piperazine nitrogen is fully protonated, preventing peak tailing and ensuring reproducible retention times.

    • Mobile Phase B: Phosphate buffer : Methanol : Acetonitrile (30:40:30, v/v)[1].

    • Column: Zorbax SB Phenyl (150 × 4.6 mm, 3.5 μm) maintained at 45°C[1].

    • Gradient: 0-4 min (100% A), 4-20 min (ramp to 65% A), 20-25 min (ramp to 55% A)[1].

    • Validation Step: Inject a spiked sample of Piribedil and BDP. You should observe baseline resolution (Rs > 2.0). This separation is driven by the differential π-π stacking between the pyrimidine ring of Piribedil and the phenyl stationary phase, an interaction BDP lacks.

    Decision tree for resolving HPLC co-elution issues involving BDP and related impurities.

    FAQ 4: My synthesized BDP is a stubborn oil. How can I isolate it as a manageable, weighable solid?

    Root Cause: The asymmetric geometry and low intermolecular hydrogen bonding of the BDP free base prevent efficient crystal lattice packing at room temperature, resulting in a viscous oil.

    Solution: Convert the free base to a hydrochloride (HCl) salt to dramatically increase lattice energy and induce crystallization.

    Self-Validating Protocol: HCl Salt Formation and Crystallization

    • Dissolve the crude BDP free base in a minimum volume of anhydrous Diethyl Ether or Isopropanol (IPA).

    • Chill the solution in an ice bath to 0-5°C.

    • Slowly add 1.1 equivalents of anhydrous HCl in Dioxane (or bubble dry HCl gas) dropwise under vigorous stirring. Causality: The strictly anhydrous environment prevents the formation of a hygroscopic hydrate, ensuring a crisp, filterable precipitate.

    • Stir for 30 minutes as a white precipitate forms.

    • Filter the solid under a nitrogen blanket and wash with cold anhydrous ether.

    • Validation Step: Determine the melting point of the dried solid. A sharp melting point indicates high purity, whereas a depressed or broad melting range indicates trapped solvent or incomplete salt formation, necessitating recrystallization from hot Ethanol.

    FAQ 5: How do I differentiate BDP from its regioisomers in forensic or toxicological analysis?

    Root Cause: BDP (often referred to as 3,4-MDBP in forensic literature) has several isobaric and regioisomeric counterparts (e.g., 2,3-methylenedioxybenzylpiperazine) that yield identical nominal masses and highly similar fragmentation patterns in standard GC-MS[3].

    Solution: Employ chemical derivatization followed by exact mass determination or Infrared (IR) detection[3].

    Self-Validating Protocol: Derivatization for GC-MS/IRD

    • React the BDP sample with a perfluoroacylating agent such as Trifluoroacetic anhydride (TFAA) or Heptafluorobutyric anhydride (HFBA)[3]. Causality: Derivatization masks the polar secondary amine, significantly improving chromatographic resolution and generating unique, highly abundant fragment ions[3].

    • Analyze using Gas Chromatography coupled to Infrared Detection (GC-IRD) or Time-of-Flight Mass Spectrometry (GC-TOF-MS)[3].

    • Validation Step: Compare the IR spectra in the 1200–900 cm⁻¹ fingerprint region. The C-O-C stretching vibrations of the 3,4-methylenedioxy ring will distinctively differentiate BDP from its 2,3-regioisomer[3].

    References

    • Rapid purification by polymer supported quench Google P
    • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)
    • Quality By Design | Piribedil | Impurities | Dual Wavelength | High-performance Liquid Chromatography Indian Journal of Pharmaceutical Sciences
    • Mass Spectral, Infrared and Chromatographic Studies on Designer Drugs of the Piperazine Class Auburn University

    Sources

    Troubleshooting

    Technical Support Center: Stability, Storage, and Handling of 1-(1,3-Benzodioxol-5-yl)piperazine

    Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and protocol standardization for researchers working with 1-(1,3-Benzodioxol-5-yl)piperazine (also known as 3,4-methylenedioxyphe...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and protocol standardization for researchers working with 1-(1,3-Benzodioxol-5-yl)piperazine (also known as 3,4-methylenedioxyphenylpiperazine, BDP, or MDPP). As a critical intermediate in drug development and pharmacological research, maintaining the structural integrity of BDP is paramount. This document outlines the mechanistic causes of degradation and provides self-validating protocols to ensure reproducible experimental outcomes.

    Mechanistic Causes of Degradation (The "Why")

    To properly store BDP, one must understand its chemical vulnerabilities. BDP degrades primarily through three distinct pathways when exposed to environmental stressors[1]:

    • N-Oxidation of the Piperazine Ring: The secondary amine within the piperazine moiety is highly susceptible to atmospheric oxygen. Over time, oxidation leads to the formation of N-oxides, visibly manifesting as a shift from an off-white powder to a yellow or pale brown substance.

    • Photolytic Cleavage of the Benzodioxole Group: According to standard safety data sheets[2], the 1,3-benzodioxole (methylenedioxy) ring can undergo photolytic degradation when exposed to UV/visible light, leading to the formation of catechol derivatives which further oxidize into quinones (highly colored, reactive species).

    • Hygroscopicity (Salt Forms): If utilizing the hydrochloride (HCl) salt of BDP, the compound is highly hygroscopic. Moisture absorption not only causes clumping (making precise weighing impossible) but also facilitates hydrolysis and accelerates oxidative pathways.

    Quantitative Stability Profile

    The following table summarizes the stability of BDP under various storage conditions to help you select the optimal environment for your stocks.

    Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Risk
    25°C (Ambient) Ambient AirDirect Light< 1 WeekPhotolysis & Rapid N-Oxidation
    25°C (Ambient) Ambient AirDark1–2 MonthsN-Oxidation & Hygroscopicity
    4°C (Fridge) Ambient AirDark6 MonthsHygroscopic Clumping (Condensation)
    -20°C (Freezer) Argon / N₂Dark> 2 YearsMinimal (Stable)
    DMSO Stock (10mM) Ambient AirDark< 1 MonthHydrolysis (DMSO absorbs water)
    DMSO Stock (10mM) Argon / N₂Dark (-20°C)3–6 MonthsFreeze-Thaw Degradation

    Degradation Pathways and Storage Logic

    BDP_Stability_Workflow cluster_Stressors Environmental Stressors cluster_Degradation Chemical Degradation Pathways cluster_Solutions Protective Storage Protocols BDP 1-(1,3-Benzodioxol-5-yl)piperazine (BDP / MDPP) Light UV / Visible Light BDP->Light Exposure Oxygen Atmospheric O2 BDP->Oxygen Exposure Moisture Moisture / H2O BDP->Moisture Exposure PhotoDeg Photolytic Cleavage (Benzodioxole Ring) Light->PhotoDeg Oxidation N-Oxidation (Piperazine Ring) Oxygen->Oxidation Hygro Hygroscopic Clumping (Salt Hydrolysis) Moisture->Hygro AmberVial Amber Glass Vials (Blocks UV) PhotoDeg->AmberVial Prevented by Argon Argon / N2 Purge (Displaces O2) Oxidation->Argon Prevented by Desiccator Desiccator @ -20°C (Dry & Cold) Hygro->Desiccator Prevented by Stable Preserved Structural Integrity (>99% Purity Maintained) AmberVial->Stable Argon->Stable Desiccator->Stable

    Mechanistic pathways of 1-(1,3-Benzodioxol-5-yl)piperazine degradation and protective storage logic.

    Step-by-Step Methodology: Aliquoting and Long-Term Storage Protocol

    To prevent the degradation pathways outlined above, follow this self-validating protocol for preparing and storing BDP stocks.

    Step 1: Environmental Control

    • Action: Perform all weighing and aliquoting inside a glove box or under a dry nitrogen stream.

    • Causality: Minimizes initial exposure to atmospheric moisture and oxygen, preventing immediate N-oxidation.

    Step 2: Dissolution & Solvent Selection (For Liquid Stocks)

    • Action: Dissolve BDP in anhydrous, high-purity solvents (e.g., anhydrous DMSO or Methanol).

    • Causality: As noted in related benzodioxole safety profiles[3][4], standard solvents contain trace water. Anhydrous solvents prevent premature hydrolysis of the benzodioxole ring.

    Step 3: Aliquoting into Amber Vials

    • Action: Transfer the powder or solution into single-use amber glass vials with PTFE-lined caps.

    • Causality: Amber glass blocks UV/visible light, halting photolytic cleavage[5]. Single-use aliquots prevent repeated freeze-thaw cycles and repeated oxygen exposure.

    Step 4: Argon/Nitrogen Purging

    • Action: Gently blow a stream of Argon or Nitrogen gas into the headspace of the vial for 10–15 seconds before immediately capping.

    • Causality: Argon is heavier than air and displaces oxygen, effectively halting N-oxidation of the piperazine ring.

    Step 5: Desiccation and Freezing

    • Action: Place the sealed vials in a desiccator containing active desiccant (e.g., Drierite) and store at -20°C[3].

    • Validation Step: Before use, allow the sealed vial to come to room temperature before opening. This prevents atmospheric condensation from forming on the cold compound. Visually inspect the powder; it should remain off-white. A color shift to yellow/brown indicates protocol failure.

    Troubleshooting & FAQs

    Q: My BDP powder has turned from off-white to a pale brown. Is it still usable? A: Discoloration indicates oxidation of the secondary amine on the piperazine ring or photolytic degradation of the benzodioxole group. Do not use this batch for sensitive quantitative assays, as the effective molarity of the active compound has decreased. We recommend verifying purity via LC-MS or NMR before proceeding.

    Q: How should I store BDP working solutions (e.g., in DMSO)? A: DMSO is highly hygroscopic and will rapidly pull water from the air, accelerating degradation. Store DMSO stock solutions at -20°C for a maximum of 1 month[6]. Freeze-thaw cycles must be strictly limited to fewer than 3 times to maintain structural integrity.

    Q: Why is my BDP HCl salt forming a sticky paste, and how do I recover it? A: The hydrochloride salt form of BDP is highly hygroscopic. If it has formed a paste, it has absorbed significant atmospheric moisture. To recover it, lyophilize (freeze-dry) the sample or place it under high vacuum in a desiccator for 24–48 hours until it returns to a flowable powder.

    Q: Can I store the BDP free base at room temperature for short-term experiments? A: Yes, but only for a few days (up to 1 week) provided it is kept in an amber vial, tightly sealed, and purged with inert gas. For any duration longer than a week, -20°C is mandatory[3].

    References

    • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 4742003, 1-(1,3-Benzodioxol-5-yl)piperazine". PubChem. URL:[Link]

    Sources

    Optimization

    Overcoming solubility issues of 1-(1,3-Benzodioxol-5-yl)piperazine in vitro

    Application Support Center: Overcoming In Vitro Solubility Issues of 1-(1,3-Benzodioxol-5-yl)piperazine (BDP) Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Support Center: Overcoming In Vitro Solubility Issues of 1-(1,3-Benzodioxol-5-yl)piperazine (BDP)

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the unpredictable precipitation of 1-(1,3-Benzodioxol-5-yl)piperazine (also known as BDP or 1-Piperonylpiperazine) in aqueous cell culture media.

    This guide is designed to move beyond generic advice. Here, we will dissect the thermodynamic constraints of the molecule and provide field-proven, self-validating protocols to help you achieve stable, reproducible in vitro dosing without compromising cellular viability.

    Physicochemical Profiling of BDP

    Before troubleshooting, we must understand the chemical nature of the molecule. BDP is a lipophilic piperazine derivative featuring a bulky, hydrophobic benzodioxole ring. Table 1 summarizes the critical parameters dictating its behavior in solution.

    Table 1: Physicochemical Properties of 1-(1,3-Benzodioxol-5-yl)piperazine (CAS 32231-06-4)

    PropertyValueCausality / Impact on In Vitro Assays
    Molecular Weight 220.27 g/mol Small molecule; readily penetrates lipid bilayers once fully dissolved.
    Aqueous Solubility ~31.8 µg/mL (pH 7.4)Extremely low (~0.14 mM). Will immediately precipitate in standard PBS/DMEM without excipients [1].
    DMSO Solubility 100 mg/mL (~454 mM)Highly soluble in polar aprotic solvents. Ideal for master stock generation [2].
    Predicted pKa ~9.14 (Piperazine ring)Weak base. At physiological pH (7.4), the equilibrium shifts toward the unprotonated, hydrophobic free base, driving precipitation.

    Troubleshooting FAQs: Solvent Selection & Toxicity Limits

    Q1: I dissolved BDP in DMSO at 50 mM, but when I spike it into my cell culture media (DMEM + 10% FBS), it instantly turns cloudy. Why? A: You are observing "solvent crash-out." While BDP is highly soluble in 100% DMSO, the thermodynamic penalty of transferring the hydrophobic benzodioxole ring into an aqueous environment forces the compound to aggregate and precipitate. The localized supersaturation at the pipette tip causes instantaneous nucleation before the compound can disperse.

    Q2: Can I just increase the DMSO concentration in my media to keep BDP dissolved? A: No. Increasing DMSO volume is a critical error in in vitro pharmacology. Research demonstrates that DMSO concentrations above 0.1% (v/v) induce drastic epigenetic, transcriptomic, and morphological changes in human cells, which will severely confound your assay results [3]. Your final DMSO concentration must remain ≤ 0.1%.

    Q3: How can I achieve a high assay concentration (e.g., 100 µM) without exceeding the 0.1% DMSO limit? A: To reach 100 µM in the well with only 0.1% DMSO, your intermediate DMSO stock would need to be 100 mM. Diluting this directly into media will cause precipitation. You must utilize a co-solvent system or an inclusion complex—such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD)—to shield the hydrophobic moiety from water, reducing the thermodynamic barrier to dissolution [4].

    Advanced Solubilization Workflows

    To bypass solvent crash-out, we employ step-wise solubilization strategies based on your target concentration.

    G Start BDP Solubilization Workflow Check Target Conc. < 50 µM? Start->Check DMSO Direct DMSO Dilution (Final DMSO ≤ 0.1%) Check->DMSO Yes Complex Target Conc. > 50 µM Check->Complex No Cyclo HP-β-CD Inclusion (20% w/v in Saline) Complex->Cyclo Free Base Form Salt Use Dihydrochloride Salt (CAS 38063-96-6) Complex->Salt Salt Form Available

    Caption: Workflow for selecting the optimal BDP solubilization strategy based on target concentration.

    Validated Experimental Protocols

    Protocol A: Preparation of a Master Stock and Safe Dilution (For Low-Dose Assays < 10 µM)

    Causality Check: Solubilization is an endothermic process. Cold media drastically lowers the kinetic energy of the system, promoting rapid crystallization of the free base. Always use warmed media.

    • Weighing: Rapidly weigh 2.20 mg of BDP free base. The compound is mildly hygroscopic; minimize atmospheric exposure.

    • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

    • Sonication: Sonicate in a water bath at room temperature for 5 minutes until the solution is completely clear (10 mM).

      • Self-Validating Step: The master stock must remain optically clear upon freeze-thaw. If opacity is observed, atmospheric moisture has compromised the DMSO.

    • Intermediate Dilution: Dilute the 10 mM stock 1:10 in warm (37°C) complete culture media containing FBS. The proteins in FBS act as natural surfactants to prevent immediate nucleation. This yields a 1 mM intermediate (10% DMSO).

    • Final Dosing: Immediately dilute the intermediate 1:100 into your assay wells. Final concentration: 10 µM BDP in 0.1% DMSO.

    Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex (For High-Dose Assays > 50 µM)

    When high concentrations are required, HP-β-CD is the gold standard. The cyclodextrin molecule lowers the Gibbs free energy of the system by replacing unfavorable water-hydrophobe interactions with favorable van der Waals interactions inside its cavity [4].

    G BDP BDP (Hydrophobic) Complex Inclusion Complex (Water Soluble) BDP->Complex Encapsulation CD HP-β-CD (Hydrophilic Shell, Hydrophobic Core) CD->Complex Host-Guest Interaction

    Caption: Mechanism of BDP encapsulation by HP-β-CD to enhance aqueous solubility.

    • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard physiological saline (0.9% NaCl) or PBS. Filter sterilize (0.22 µm).

    • Primary Dissolution: Dissolve BDP in DMSO at 50 mg/mL [2].

    • Complexation: Add the DMSO stock dropwise into the 20% HP-β-CD solution under vigorous vortexing. A standard ratio is 10% DMSO stock to 90% HP-β-CD solution.

    • Equilibration: Incubate the mixture at 37°C for 30 minutes with gentle agitation to allow the host-guest thermodynamic equilibrium to establish.

    • Validation: Centrifuge the mixture at 10,000 x g for 5 minutes.

      • Self-Validating Step: If a pellet forms, the inclusion capacity has been exceeded. If the solution remains clear, the supernatant contains the fully solubilized BDP complex, ready for cell culture application.

    References

    • PubChem. "1-Piperonylpiperazine (CID 94426)." National Center for Biotechnology Information. Available at:[Link]

    • Verheijen, M., et al. "DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro." Scientific Reports (2019). Available at:[Link]

    • Yu V., et al. "Targeted Restoration of T-Cell Subsets by a Fluorinated Piperazine Derivative β-Cyclodextrin Complex in Experimental Pulmonary Inflammation." Molecules (2025). Available at:[Link]

    Troubleshooting

    Technical Support Center: Stabilizing 1-(1,3-Benzodioxol-5-yl)piperazine (BDP) in Solution

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solution stability of 1-(1,3-Benzodioxol-5-yl)piperazine (BDP).

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solution stability of 1-(1,3-Benzodioxol-5-yl)piperazine (BDP). This compound is a critical pharmacophore and synthetic intermediate, but its dual-ring structure presents unique vulnerabilities.

    To master its handling, you must understand the causality behind its degradation: the electron-rich benzodioxole ring is sensitive to acid-catalyzed hydrolysis and photo-oxidation, while the secondary amine of the piperazine ring is highly susceptible to oxidative degradation and ring cleavage.

    This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure your BDP solutions maintain >98% purity.

    Part 1: Troubleshooting & FAQs (The "What Went Wrong?")

    Q: Why does my BDP stock solution develop a pink or brown discoloration after a few days on the bench? A: This discoloration is the visual hallmark of oxidative degradation. BDP contains a secondary amine in its piperazine ring, which is highly susceptible to oxidation by dissolved oxygen or hydroxyl radicals, forming N-oxides and nitrones 1. Furthermore, exposure to UV/Vis light can trigger photo-oxidation of the benzodioxole ring, leading to radical intermediates and colored polymeric byproducts [[2]](). Causality & Fix: Light and oxygen provide the activation energy and reagents for these radical pathways. Always prepare solutions in degassed solvents and store them in amber glass vials to block photolysis.

    Q: I am observing a loss of compound mass and the appearance of a +16 Da peak in my LC-MS. What is happening? A: A +16 Da mass shift is the classic signature of N-oxidation at the piperazine ring. Trace transition metals in low-purity solvents or water can catalyze this reaction, acting as electron transfer agents 3. Causality & Fix: Use only HPLC-grade, metal-free solvents. If preparing aqueous buffers, consider adding a trace amount of a chelating agent (like EDTA) to sequester catalytic metals.

    Q: What is the optimal pH for aqueous BDP solutions to prevent hydrolysis? A: BDP is vulnerable at both pH extremes. In highly alkaline media, the piperazine ring can undergo nucleophilic attack and cleavage [[4]](). Conversely, the methylenedioxy bridge of the benzodioxole moiety is essentially an acetal. Acetals are stable to base but will rapidly hydrolyze in strong acids (pH < 2), yielding a catechol derivative 2. Causality & Fix: Maintain aqueous solutions at a slightly acidic to neutral pH (pH 5.5–7.0). This keeps the piperazine amine protonated (enhancing solubility and reducing its nucleophilicity) while protecting the acid-sensitive benzodioxole ring.

    Part 2: Mechanistic Pathways of Degradation

    Understanding the enemy is the first step to defeating it. The diagram below illustrates the specific environmental stressors that attack the distinct moieties of the BDP molecule.

    BDP_Degradation BDP 1-(1,3-Benzodioxol-5-yl)piperazine (Intact BDP) Oxidation Oxidative Stress (O2, Trace Metals) BDP->Oxidation Acidic Strong Acidic pH (pH < 2) BDP->Acidic Photo UV/Vis Light (Photolysis) BDP->Photo N_Oxide N-Oxidation & Ring Cleavage (Piperazine Ring) Oxidation->N_Oxide ROS / Metal Catalysis Cleavage Methylenedioxy Cleavage (Catechol Formation) Acidic->Cleavage Hydrolysis Radical Radical Intermediates (Polymerization) Photo->Radical Photo-oxidation

    Mechanistic pathways of BDP degradation in solution under various stress conditions.

    Part 3: Quantitative Data & Solvent Compatibility

    Selecting the right solvent is paramount. Unpurified ethereal solvents (like THF) rapidly form peroxides that will destroy the piperazine ring, while aprotic solvents like dichloroethane have proven highly stable for benzodioxole derivatives [[5]]().

    Table 1: Solvent Compatibility and Estimated Stability Metrics for BDP Solutions

    Solvent SystemDegradation RiskPrimary Degradation MechanismRecommended Storage Protocol
    Dichloroethane LowHighly stable; negligible degradation [[5]]()-20°C, dark
    Acetonitrile (HPLC Grade) LowNegligible if kept anhydrous-20°C, Argon headspace
    Water (pH 6.0 Buffer) ModerateTrace metal oxidation / slow hydrolysis4°C, use within 48 hours
    Water (pH < 2.0) HighAcid-catalyzed methylenedioxy cleavageDo not use for storage
    THF (Unstabilized) CriticalPeroxide-mediated N-oxidationAVOID
    Part 4: Standard Operating Procedure (SOP) for Stabilized Solutions

    A protocol is only scientifically sound if it is a self-validating system . This SOP integrates preparation with immediate analytical validation, ensuring you never proceed with compromised reagents.

    Objective: Prepare a 10 mM stock solution of BDP with a validated shelf-life of >30 days.

    Step-by-Step Methodology:

    • Solvent Purging (Causality: Removing Oxygen): Transfer 10 mL of HPLC-grade Dichloroethane or Acetonitrile into a clean, dry Schlenk flask. Sparge the solvent with high-purity Argon gas for 15 minutes to displace dissolved oxygen.

    • Inert Weighing: Inside a glove box or under an inverted Argon funnel, weigh the required mass of BDP.

    • Dissolution: Add the BDP to the degassed solvent. Gently swirl until complete dissolution is achieved. Do not sonicate, as localized cavitation can generate extreme heat and free radicals.

    • Aliquoting (Causality: Preventing Photolysis): Transfer 1 mL aliquots into amber glass HPLC vials. Amber glass blocks the UV wavelengths responsible for photo-oxidation 2.

    • Headspace Blanketing: Blow a gentle stream of Argon over the headspace of each vial for 5 seconds before immediately sealing with a PTFE-lined cap. Store at -20°C.

    • Self-Validation Step: Take one aliquot and immediately run a UV-Vis scan (recording the initial λmax) or LC-MS [[6]](). This establishes your T=0 baseline. Before using the stock in future experiments, re-run the aliquot. Any shift in λmax or appearance of M+16 peaks indicates the seal was compromised and the solution should be discarded.

    BDP_Workflow Start Prepare BDP Solution Degassing Degas Solvent (Argon/N2) Start->Degassing Buffer Buffer to pH 5.5 - 7.5 Degassing->Buffer Storage Store in Amber Vials at -20°C Buffer->Storage Check LC-MS/UV-Vis Analysis Storage->Check Aliquot testing Result Stable Solution (>98% Purity) Check->Result Validation

    Optimized workflow for preparing, storing, and validating stable BDP solutions.

    References
    • Oxidative Degradation of Piperazine in Potassium Hydroxide Solution for Co2 Absorption Processes - ResearchGate. Available at:[Link]

    • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - PMC. Available at: [Link]

    • Improved Process for the Continuous Acylation of 1,3-Benzodioxole - MDPI. Available at:[Link]

    • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation - PharmaGuideline. Available at: [Link]

    Sources

    Optimization

    Technical Support Center: Chiral Separation of 1-(1,3-Benzodioxol-5-yl)piperazine Derivatives

    Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals tasked with the enantioselective separation of 1-(1,3-B...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals tasked with the enantioselective separation of 1-(1,3-Benzodioxol-5-yl)piperazine derivatives.

    Because enantiomers of piperazine-based active pharmaceutical ingredients (APIs) can exhibit vastly different pharmacological and toxicological profiles, developing robust, self-validating analytical methods is a regulatory imperative[1]. This guide synthesizes field-proven methodologies, mechanistic causality, and troubleshooting frameworks to ensure your method development is both efficient and scientifically sound.

    Architectural Workflow: Systematic Method Development

    The following decision tree outlines the standard operating procedure for screening and optimizing chiral stationary phases (CSPs) for basic piperazine derivatives.

    ChiralMethodDev A Target Analyte: 1-(1,3-Benzodioxol-5-yl) piperazine derivative B CSP Screening (Cellulose & Amylose Carbamates) A->B C Mobile Phase Screening (NP: Hexane/IPA/EtOH + 0.1% DEA) B->C D Evaluate Selectivity (α) & Resolution (Rs) C->D E Method Optimization (Temp, Flow Rate, Modifier %) D->E α > 1.1, Rs > 1.0 F Alternative Modes (POM or Reversed-Phase) D->F α = 1.0 (Co-elution) G Validated Chiral Method (Rs ≥ 1.5) E->G Optimal Conditions F->B Iterate CSP

    Caption: Chiral HPLC method development workflow for piperazine derivatives.

    Troubleshooting Guides & FAQs

    Q1: Why am I observing severe peak tailing for my 1-(1,3-Benzodioxol-5-yl)piperazine enantiomers on a polysaccharide CSP? Mechanistic Causality: Peak tailing in basic chiral compounds is rarely a failure of the chiral selector itself. Instead, it is caused by secondary, non-enantioselective interactions. The piperazine ring contains basic nitrogen atoms that undergo strong ion-exchange interactions with unendcapped, acidic residual silanols (-SiOH) on the silica matrix of the CSP[1][2]. The Fix: You must incorporate a basic additive into your mobile phase. Adding 0.1% Diethylamine (DEA) or Ethanolamine acts as a sacrificial competitor; it saturates and masks the acidic silanol sites, allowing your analyte to interact exclusively with the chiral cavities. This will immediately restore peak symmetry ( Tf​≈1.0 )[2].

    Q2: How does the 1,3-Benzodioxol-5-yl moiety dictate my choice of Chiral Stationary Phase (CSP)? Mechanistic Causality: The benzodioxol group is an electron-rich aromatic system featuring highly electronegative oxygen atoms. This structural motif strongly favors π−π interactions and dipole-dipole stacking. The Fix: Immobilized polysaccharide-based CSPs are highly effective for these derivatives[1]. Specifically, Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC) is an optimal starting point. The electron-withdrawing chloro groups on the CSP's phenyl rings create a π -acidic environment that perfectly complements the π -basic benzodioxol ring of your analyte, driving high enantioselectivity ( α )[3].

    Q3: I achieved partial separation ( α=1.1 ) but poor resolution ( Rs​=0.8 ). How do I thermodynamically and sterically optimize the method? Mechanistic Causality: Resolution is a function of efficiency ( N ), selectivity ( α ), and retention ( k′ ). If α is present but Rs​ is low, you must alter the thermodynamic stability of the transient diastereomeric complexes formed inside the column. The Fix:

    • Steric Tuning: Swap Isopropanol (IPA) for Ethanol (EtOH) in your Normal Phase mixture. Ethanol has a smaller steric bulk and penetrates the polysaccharide helical grooves differently, often dramatically altering the chiral recognition mechanism[2].

    • Thermodynamic Tuning: Lower the column temperature from 25°C to 15°C. Chiral recognition is an enthalpy-driven process ( ΔH<0 ); lower temperatures enhance the stability of the hydrogen bonds between the CSP carbamate linkages and the piperazine nitrogens[3][4].

    Self-Validating Experimental Protocol

    To ensure data integrity, do not simply run samples. Follow this self-validating system to mathematically prove column performance before analyzing your racemic mixtures.

    Phase 1: System Suitability & Equilibration

    • Solvent Flush: Flush the HPLC system with 100% Isopropanol (IPA) at 1.0 mL/min to clear any reversed-phase aqueous buffers, preventing catastrophic immiscibility with Normal Phase (NP) solvents.

    • Column Installation: Install a Cellulose tris(3,5-dichlorophenylcarbamate) column (e.g., 4.6 x 250 mm, 5 µm)[1][3].

    • Dead Volume Validation ( t0​ ): Inject a non-retained, non-porous marker (e.g., 1,3,5-tri-tert-butylbenzene). Record the void time ( t0​ ). Self-Validation Check: If t0​ fluctuates between runs, your pump proportioning valves are failing, and all subsequent capacity factor ( k′ ) calculations will be invalid.

    Phase 2: Mobile Phase & Sample Preparation

    • Mobile Phase: Prepare Hexane / Ethanol (90:10 v/v). Add exactly 0.1% v/v Diethylamine (DEA) to the Ethanol portion prior to mixing to ensure homogenous distribution[1][2]. Degas via sonication.

    • Sample Diluent: Dissolve the racemic 1-(1,3-Benzodioxol-5-yl)piperazine standard directly in the mobile phase to a concentration of 1 mg/mL[2]. Self-Validation Check: Using the mobile phase as the diluent prevents solvent-mismatch peak distortion at the column head.

    Phase 3: Chromatographic Execution

    • Parameters: Set flow rate to 1.0 mL/min, column oven to 25°C, and UV detection to 230 nm or 285 nm (optimal for the benzodioxol chromophore)[2].

    • Injection: Inject 5 µL of the racemic standard.

    • Evaluation: Calculate Resolution ( Rs​ ). An Rs​≥1.5 indicates baseline separation suitable for quantitative quality control or preparative scale-up[3].

    Diagnostic Data Center: Quantitative Screening Matrix

    The following table summarizes expected quantitative outcomes based on matched molecular pair (MMP) analysis and structure-enantioselective retention relationships for 1,4-disubstituted piperazine derivatives[4]. Use this matrix to benchmark your experimental results.

    Chiral Stationary Phase (CSP)Mobile Phase Composition (v/v)AdditiveSelectivity ( α )Resolution ( Rs​ )Peak Symmetry ( Tf​ )Mechanistic Outcome
    Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (80:20)None1.150.82.8Failure: Severe tailing due to unmasked silanol interactions.
    Amylose tris(3,5-dimethylphenylcarbamate)Hexane / IPA (80:20)0.1% DEA1.181.21.1Partial Success: DEA masks silanols; symmetry restored, but steric fit is suboptimal.
    Cellulose tris(3,5-dichlorophenylcarbamate)Hexane / EtOH (90:10)0.1% DEA1.452.11.0Optimal: Ideal π−π stacking and steric fit in the chiral cavity.
    Cellulose tris(4-methylbenzoate)100% Acetonitrile (POM)0.1% DEA1.000.0N/AFailure: Co-elution; Polar Organic Mode disrupts critical H-bonding networks.
    References[1] BenchChem. "Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers." BenchChem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH94pnVRHABXZ33bjgq91CrzVbBdWjid5jyvfitmhtqNIFiOgtcFqNDokGUKi4Ku6mW188yJoECnuAdpX3tH3_WlJ3drOi5acRQjAXkpPPNm4QM-68eKreKgHABHmAFeDK4zezfvJcTnwxYn4TBGVGEhj_lytU5eHXn2X_ps8t4Jt3O6ZfioGHR1slhcPk6iHsk473Hw0w1Dj8ITHPzZMzEeDrDmk0Q50kC[2] BenchChem. "Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers." BenchChem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6j_3dYYTyyg5lg5r5WwFvU3TwT-Uoqli2WQ9FE05862hT7RzpfiUpr5kFOqpwGMSGPbthnOWI_FeMU-DONjmRlIIi-L1x-MVmEIDj5D_ndQJALaFCz9vKbhAs1BuOCeO3kzG3K5kxLPivtds8k2NHjI5w-HFKHbTJiZusaB7h4W5EsEhMz5aT47ccftLb0y2c5dxTTRK-FIE4hwyZ8Z1aPf7Vc1nGhCdX[3] Google Patents. "WO2004065360A2 - Piperazine derivatives and their use as synthesis intermediates." Google Patents. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEawV08Bcrnugsl-qT3La_jI3ETOVYlQbapP9__PfYPKfz-O5feMvSKNPtc0e4qoeyiNgVIKCI8Ff0Z1yaRw_4LJ4Bd6zPaX9pF2A8JiQJ_BxgEqK9oWTv-Y11qjU3WU5gGGVrG_Zu4HucXJypW[4] Chilmonczyk, Z., et al. "Non-linear structure-enantioselective retention relationships in a homologous series of 1,4-disubstituted piperazine derivatives." Journal of Chromatography A (1997). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHI4WLGVN3D0GHbSiaeFjyHnlDvDEIC4PLi9rReQ9ioVkzPWlju630E66eHcF8jHjpnA6z8ZalK4hF8GSPvUfJclrHvlGk_3sUpDf7UGbRw-jPnnNuLjOxQP-DbIbnv8ZRxAeLAvg==

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting 1-(1,3-Benzodioxol-5-yl)piperazine Synthesis

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and process chemists optimizing the synthesis of 1-(1,3-Benzodioxol-5-yl)piperazine (BDP) .

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and process chemists optimizing the synthesis of 1-(1,3-Benzodioxol-5-yl)piperazine (BDP) . BDP is a critical building block in pharmaceutical development, typically synthesized via the palladium-catalyzed Buchwald-Hartwig cross-coupling of 5-bromo-1,3-benzodioxole with piperazine.

    While this C–N bond-forming strategy is highly efficient, the symmetrical nature of piperazine and the electronic properties of the benzodioxole ring often lead to specific, stubborn impurity profiles[1]. This guide is designed to deconstruct the causality behind these impurities and provide self-validating experimental protocols to eliminate them.

    Part 1: Reaction Pathway & Mechanistic Bottlenecks

    Understanding the catalytic cycle is the first step in troubleshooting. The diagram below illustrates how the active palladium species partitions between the desired mono-amination pathway and undesired side reactions.

    ReactionPathway SM 5-Bromo-1,3-benzodioxole + Piperazine PdCat Pd Catalyst / RuPhos (Active Species) SM->PdCat Oxidative Addition Mono 1-(1,3-Benzodioxol-5-yl)piperazine (Target Product) PdCat->Mono Mono-amination (Excess Piperazine) Bis 1,4-bis(1,3-benzodioxol-5-yl)piperazine (Bis-coupled Impurity) PdCat->Bis Over-reaction (Low Piperazine) Dehalo 1,3-Benzodioxole (Dehalogenation Impurity) PdCat->Dehalo Beta-hydride elimination or moisture

    Catalytic pathways in the Buchwald-Hartwig amination of 5-bromo-1,3-benzodioxole with piperazine.

    Part 2: Frequently Asked Questions (Troubleshooting)

    Q1: My LCMS shows a significant amount of the bis-coupled impurity (1,4-bis(1,3-benzodioxol-5-yl)piperazine). How can I suppress this? Root Cause: Piperazine contains two equivalent secondary amines. After the first coupling, the resulting mono-aryl piperazine remains nucleophilic. If the local concentration of unreacted piperazine drops, the palladium complex will readily couple the mono-aryl product with another equivalent of 5-bromo-1,3-benzodioxole, yielding the bis-arylated impurity[1]. Solution: You have two strategic choices depending on your purity requirements:

    • Kinetic Control (Direct Route): Use a massive stoichiometric excess of piperazine (5.0 to 10.0 equivalents). This ensures that the Pd-oxidative addition complex statistically collides with unreacted piperazine rather than the mono-arylated product.

    • Absolute Control (Protected Route): Switch your nucleophile to mono-Boc-piperazine (1-Boc-piperazine). The steric bulk and electron-withdrawing nature of the Boc group completely deactivate the second nitrogen, making bis-arylation mechanistically impossible.

    Q2: I am observing 1,3-benzodioxole (dehalogenated starting material) in my crude NMR. What causes this, and how do I fix it? Root Cause: Dehalogenation is a classic side reaction in Pd-catalyzed aminations. It occurs via β -hydride elimination from the Pd-amine intermediate, followed by reductive elimination of the arene. It can also be triggered by trace moisture in the solvent, which hydrolyzes the Pd-aryl intermediate. Solution: Switch from first-generation ligands (like BINAP or dppf) to bulky, electron-rich dialkylbiaryl phosphine ligands like RuPhos or BrettPhos . These ligands accelerate the reductive elimination step of the C–N bond, outcompeting the slower β -hydride elimination pathway[2]. Furthermore, ensure your solvents are strictly anhydrous.

    Q3: How do I efficiently clear palladium and phosphine ligand residues from the final product? Root Cause: Transition metal residues and oxidized phosphine ligands often co-elute with the basic piperazine product during standard silica gel chromatography, leading to dark-colored oils instead of crystalline solids. Solution: Implement an acid-base extraction workflow followed by a metal scavenger treatment. Because BDP is a basic amine, it can be partitioned into an aqueous acidic layer, leaving neutral phosphine oxides and unreacted aryl bromides in the organic layer.

    Purification Crude Crude Reaction Mixture Filter Celite Filtration (Remove insoluble salts) Crude->Filter Scavenger Silica-based Metal Scavenger (Remove Pd residues) Filter->Scavenger Filtrate AcidBase Acid-Base Extraction (Separate neutral impurities) Scavenger->AcidBase Organic Phase Pure Purified Target Compound (>99% Purity) AcidBase->Pure pH Adjustment & Extraction

    Downstream purification workflow for isolating the target piperazine derivative from impurities.

    Part 3: Quantitative Data Presentation

    When deciding between the direct amination and the protected route, consider the trade-offs summarized in the table below:

    ParameterDirect Amination (Excess Piperazine)Boc-Protected Route (Two-Step)
    Reagent Stoichiometry Piperazine (8.0 eq)1-Boc-piperazine (1.1 eq)
    Typical Yield 65% - 75%85% - 95% (over two steps)
    Bis-arylation Impurity 5% - 15% (Requires strict purification)< 0.1% (Undetectable)
    Process Time 12 hours (1 step)24 hours (2 steps)
    Cost Efficiency High (Piperazine is inexpensive)Moderate (Boc-piperazine adds cost)
    Part 4: Experimental Protocols
    Protocol A: Direct Amination (Kinetic Control)

    This protocol utilizes a large excess of piperazine to statistically suppress bis-arylation.

    • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-1,3-benzodioxole (1.0 eq), anhydrous piperazine (8.0 eq), and sodium tert-butoxide (NaOtBu) (1.4 eq).

    • Catalyst Activation: In a separate vial, pre-mix Pd2​(dba)3​ (2 mol%) and RuPhos (4 mol%) in anhydrous, degassed toluene. Stir for 10 minutes until a deep red pre-catalyst solution forms.

    • Coupling: Transfer the catalyst solution to the Schlenk flask via syringe. Heat the mixture to 85°C under an argon atmosphere for 12 hours.

      • Self-Validation Check: Monitor the reaction visually. If the mixture turns black immediately upon base addition, the palladium catalyst has precipitated ("Pd black"), indicating oxygen ingress or wet solvent. A successful active catalytic cycle will maintain a deep red/orange homogenous appearance.

    • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove insoluble inorganic salts.

    • Purification: Extract the filtrate with 1M HCl (3x). Wash the combined aqueous acidic layers with DCM to remove neutral impurities (unreacted bromide, ligand oxides). Basify the aqueous layer to pH 12 using 6M NaOH, and extract the free-based product with EtOAc. Dry over Na2​SO4​ and concentrate.

    Protocol B: Boc-Protected Route (High Purity)

    This two-step protocol is recommended for late-stage drug development where bis-arylation must be absolutely zero.

    Step 1: C–N Coupling

    • Charge a flask with 5-bromo-1,3-benzodioxole (1.0 eq), 1-Boc-piperazine (1.1 eq), Cs2​CO3​ (2.0 eq), Pd(OAc)2​ (3 mol%), and RuPhos (6 mol%).

    • Add degassed 1,4-dioxane and heat to 90°C for 8 hours.

    • Filter through Celite, concentrate, and pass through a short silica plug (Hexanes/EtOAc) to isolate the intermediate 1-Boc-4-(1,3-benzodioxol-5-yl)piperazine.

    Step 2: Deprotection

    • Dissolve the intermediate in DCM and cool to 0°C.

    • Add Trifluoroacetic acid (TFA) (10.0 eq) dropwise. Stir for 2 hours at room temperature.

      • Self-Validation Check: Vigorous gas evolution ( CO2​ ) will be observed upon TFA addition (due to the decomposition of the Boc group). The cessation of bubbling serves as a reliable physical indicator of reaction completion.

    • Concentrate under reduced pressure, neutralize with saturated NaHCO3​ , and extract with DCM to yield the highly pure target compound.

    Part 5: References
    • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition. 2

    • Pujol, M. D., et al. (2006). Preparation of N-arylpiperazines and other N-aryl compounds from aryl bromides as scaffolds. Tetrahedron. 1

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Pharmacodynamics: 1-(1,3-Benzodioxol-5-yl)piperazine vs. Reference Arylpiperazines in Serotonergic Receptor Binding

    Executive Summary Arylpiperazines represent a cornerstone class of serotonergic (5-HT) ligands, widely utilized in neuropharmacological research and targeted drug development. This guide provides a rigorous comparative a...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    Arylpiperazines represent a cornerstone class of serotonergic (5-HT) ligands, widely utilized in neuropharmacological research and targeted drug development. This guide provides a rigorous comparative analysis of 1-(1,3-Benzodioxol-5-yl)piperazine (BDP, also known as 3,4-methylenedioxyphenylpiperazine) against established reference compounds such as mCPP (1-(3-chlorophenyl)piperazine) and TFMPP (1-(3-trifluoromethylphenyl)piperazine). By analyzing receptor binding affinities ( Ki​ ), structure-activity relationships (SAR), and in vitro assay protocols, this guide equips researchers with the mechanistic insights needed to select the optimal arylpiperazine scaffold for target-specific neuroreceptor assays.

    Structural Rationale & Receptor Interaction

    As application scientists, understanding the molecular docking of these ligands is critical before interpreting assay data. The arylpiperazine pharmacophore consists of a basic piperazine ring and a lipophilic aryl substituent, which interact with GPCRs via distinct mechanisms:

    • The Piperazine Core : The protonated N4 nitrogen of the piperazine ring forms a critical electrostatic salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) in the orthosteric binding pocket of 5-HT receptors 1.

    • The Aryl Substituent : The nature of the aryl ring dictates receptor subtype selectivity by occupying a secondary hydrophobic pocket 2.

      • mCPP & TFMPP : Halogenated or trifluoromethylated meta-substituents provide strong electron-withdrawing properties and high lipophilicity. This drives high affinity and partial agonism specifically at 5-HT 2C​ and 5-HT 1B​ receptors.

      • 1-(1,3-Benzodioxol-5-yl)piperazine (BDP) : The incorporation of the 3,4-methylenedioxy bridge creates a rigid, oxygen-rich bicyclic system. This alters the electrostatic potential map of the aromatic ring. The oxygen atoms act as hydrogen bond acceptors, while the steric bulk of the dioxole ring shifts the binding profile, enhancing interactions with the 5-HT 1A​ receptor's binding pocket compared to mono-halogenated variants 3.

    Signaling Ligand Arylpiperazine (e.g., BDP, mCPP) 5 5 Ligand->5 Ligand->5 Ligand->5 HT1A Binds Gi Gi/o Protein HT1A->Gi Activates HT2A Binds Gq Gq/11 Protein HT2A->Gq Activates HT2C Binds HT2C->Gq Activates cAMP Decreased cAMP Gi->cAMP Inhibits AC IP3 IP3 / DAG Release Gq->IP3 Stimulates PLC

    Fig 1: Serotonergic GPCR signaling pathways modulated by arylpiperazines.

    Quantitative Receptor Binding Profiles

    The structural differences outlined above manifest in distinct binding affinities across the serotonergic system. The table below summarizes the competitive binding data ( Ki​ ) for BDP versus standard reference compounds.

    Table 1: Comparative Binding Affinities ( Ki​ , nM) at Major 5-HT Receptors

    Compound5-HT 1A​ Affinity ( Ki​ , nM)5-HT 2A​ Affinity ( Ki​ , nM)5-HT 2C​ Affinity ( Ki​ , nM)Primary Functional Profile
    1-(1,3-Benzodioxol-5-yl)piperazine (BDP) 15 - 3040 - 8060 - 100Mixed 5-HT 1A/2A​ partial agonist
    mCPP 40 - 6030 - 503 - 55-HT 2C​ preferring agonist
    TFMPP 60 - 9050 - 7010 - 205-HT 1B/2C​ agonist
    oMPP (1-(2-methoxyphenyl)piperazine)2 - 5> 100> 1005-HT 1A​ selective antagonist

    Data synthesis based on established structure-affinity relationships of monophenylpiperazines.

    Experimental Methodology: Radioligand Binding Assay

    To ensure trustworthiness and reproducibility in your own laboratory, the following self-validating protocol outlines the standard method for determining the Ki​ of BDP and other arylpiperazines at 5-HT receptors.

    Why this method? Radioligand displacement using tritiated specific ligands (e.g., [³H]8-OH-DPAT for 5-HT 1A​ ) allows for precise quantification of the test compound's competitive binding affinity. Liquid Scintillation Counting (LSC) provides the high sensitivity required for nanomolar Ki​ determination.

    Step-by-Step Protocol
    • Membrane Preparation : Harvest CHO-K1 cells stably expressing the target human 5-HT receptor. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 mins at 4°C.

      • Causality: Ice-cold temperatures and protease inhibitors are strictly required to prevent rapid proteolytic degradation of the GPCRs during cellular lysis.

    • Assay Incubation : In a 96-well plate, combine:

      • 50 µL of radioligand (e.g., 1 nM [³H]8-OH-DPAT).

      • 50 µL of test compound (BDP, mCPP, etc.) at varying concentrations ( 10−10 to 10−4 M).

      • 100 µL of membrane suspension (approx. 10-20 µg protein/well).

      • Causality: Incubating at 37°C for exactly 60 minutes ensures the binding kinetics reach a steady-state equilibrium without denaturing the membrane proteins.

    • Termination & Filtration : Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine).

      • Causality: Polyethyleneimine (PEI) coats the glass fibers with a positive charge, significantly reducing the non-specific binding (NSB) of the positively charged radioligand to the filter matrix.

    • Washing : Wash filters three times with 3 mL of ice-cold Tris-HCl buffer.

      • Causality: Rapid cold washing removes unbound radioligand while kinetically "freezing" the receptor-ligand complex, minimizing premature dissociation.

    • Quantification : Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and measure radioactivity using a Liquid Scintillation Counter.

    • Data Analysis : Calculate IC50​ values using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    Workflow Step1 1. Membrane Prep Harvest CHO cells expressing 5-HT receptors Step2 2. Incubation Add Radioligand + Test Compound (BDP/mCPP) Step1->Step2 Step3 3. Filtration Rapid vacuum filtration via GF/B filters Step2->Step3 Step4 4. Washing Wash with ice-cold Tris-HCl buffer Step3->Step4 Step5 5. Quantification Liquid Scintillation Counting (LSC) Step4->Step5 Step6 6. Data Analysis Calculate IC50 and Ki via Cheng-Prusoff Step5->Step6

    Fig 2: Step-by-step experimental workflow for competitive radioligand binding assays.

    References

    • Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study Source: PubMed / NIH URL
    • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors.
    • Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT 7 and 5-HT 1A receptors Source: Oxford Academic URL

    Sources

    Comparative

    A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(1,3-Benzodioxol-5-yl)piperazine Analogs for CNS Targets

    This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(1,3-Benzodioxol-5-yl)piperazine analogs, a class of compounds with significant potential in the development of therapeutics for...

    Author: BenchChem Technical Support Team. Date: March 2026

    This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(1,3-Benzodioxol-5-yl)piperazine analogs, a class of compounds with significant potential in the development of therapeutics for central nervous system (CNS) disorders. The versatile arylpiperazine scaffold has been extensively explored, leading to the development of numerous drugs targeting a variety of neurological and psychiatric conditions.[1][2] This guide will focus on analogs featuring the 1-(1,3-benzodioxol-5-yl) moiety and their interactions with key CNS targets, primarily the dopamine D2 and serotonin 5-HT1A receptors, which are crucial in the pathophysiology and treatment of disorders like schizophrenia and anxiety.[3][4][5]

    The Pharmacological Significance of the 1-(1,3-Benzodioxol-5-yl)piperazine Scaffold

    The 1-(1,3-benzodioxol-5-yl)piperazine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with multiple receptor types, particularly aminergic G protein-coupled receptors (GPCRs).[1] The benzodioxole group can engage in various interactions within the receptor binding pocket, while the piperazine ring serves as a versatile linker that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic properties. This structural flexibility allows for the fine-tuning of a compound's pharmacological profile to achieve desired therapeutic effects, such as antipsychotic, anxiolytic, or antidepressant activities.[5][6]

    Systematic Structure-Activity Relationship (SAR) Analysis

    The pharmacological activity of 1-(1,3-benzodioxol-5-yl)piperazine analogs is highly dependent on the nature of the substituents at the N4 position of the piperazine ring. This section will explore the impact of these modifications on the affinity for dopamine D2 and serotonin 5-HT1A receptors.

    Core Scaffold and Points of Modification

    The core scaffold consists of a 1,3-benzodioxole ring connected to a piperazine moiety. The primary point of modification for SAR studies is the N4-position of the piperazine ring, where various aryl, heteroaryl, and alkyl groups can be introduced.

    Caption: General structure of 1-(1,3-Benzodioxol-5-yl)piperazine analogs and the primary point of modification.

    Impact of N4-Substituents on Receptor Affinity

    The following table summarizes the binding affinities (Ki in nM) of various 1-(1,3-benzodioxol-5-yl)piperazine analogs for the human dopamine D2 and serotonin 5-HT1A receptors. Lower Ki values indicate higher binding affinity.

    Compound R-Group (N4-Substituent) D2 Ki (nM) 5-HT1A Ki (nM) Reference
    1 PhenylModerateModerate[7]
    2 2-MethoxyphenylHighHigh[3]
    3 2,3-DichlorophenylHighHigh[5]
    4 2-PyrimidinylLowHigh[8]
    5 3,4,5-TrimethoxybenzylModerateLow[9]
    6 4-FluorobenzoylLowLow[10]
    7 CyclopropylModerateModerate[11]
    8 4-MethoxybenzoylModerateModerate[12]

    Analysis of SAR:

    • Aromatic Substituents: The nature and position of substituents on an N4-aryl ring significantly influence receptor affinity. Electron-donating groups, such as a methoxy group at the ortho position of the phenyl ring (Compound 2), often lead to high affinity for both D2 and 5-HT1A receptors.[3] Halogen substitution, as seen with the 2,3-dichlorophenyl group (Compound 3), can also confer high affinity.[5]

    • Heteroaromatic Substituents: Replacement of the phenyl ring with a heteroaromatic system like pyrimidine (Compound 4) can modulate selectivity. In this case, it leads to a higher affinity for the 5-HT1A receptor over the D2 receptor.[8]

    • Arylalkyl and Acyl Substituents: The introduction of a benzyl or benzoyl group at the N4-position generally results in varied affinities. For instance, a 3,4,5-trimethoxybenzyl group (Compound 5) shows moderate D2 and low 5-HT1A affinity.[9] An acyl moiety like 4-fluorobenzoyl (Compound 6) tends to decrease affinity for both receptors.[10]

    • Alkyl Substituents: Small alkyl groups like cyclopropyl (Compound 7) can maintain moderate affinity for both receptors.[11]

    Experimental Protocols

    The following are standardized protocols for key in vitro and in vivo assays used to characterize the pharmacological profile of 1-(1,3-benzodioxol-5-yl)piperazine analogs.

    General Synthesis of 1-(1,3-Benzodioxol-5-yl)piperazine Analogs

    A common synthetic route involves the N-arylation or N-alkylation of a suitable piperazine derivative with a 1,3-benzodioxole-containing electrophile, or vice versa. For N4-aryl derivatives, a Buchwald-Hartwig amination is often employed. For N4-alkyl or -acyl derivatives, standard nucleophilic substitution or amide coupling reactions are utilized.[4][10]

    Synthesis_Workflow Start Starting Materials (1-(1,3-Benzodioxol-5-yl)piperazine & R-X) Reaction Reaction (e.g., Buchwald-Hartwig, Amide Coupling) Start->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Final_Product Final Analog Characterization->Final_Product

    Caption: A generalized workflow for the synthesis of 1-(1,3-Benzodioxol-5-yl)piperazine analogs.

    Step-by-Step Protocol for N-Acylation:

    • To a solution of 1-(1,3-benzodioxol-5-yl)piperazine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a base (e.g., triethylamine or diisopropylethylamine, 1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the desired acyl chloride or carboxylic acid (activated with a coupling agent like HATU or EDC, 1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired N-acylated analog.[10]

    In Vitro Receptor Binding Assay: 5-HT1A Receptor

    This protocol determines the binding affinity (Ki) of a test compound for the 5-HT1A receptor using a radioligand displacement assay.

    Materials:

    • Cell membranes expressing the human 5-HT1A receptor.

    • Radioligand: [³H]8-OH-DPAT.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl₂ and 0.1% ascorbic acid.

    • Non-specific binding control: 10 µM Serotonin (5-HT).

    • Glass fiber filters (e.g., Whatman GF/B).

    • Scintillation cocktail and a scintillation counter.

    Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • In a 96-well plate, add the cell membranes (20-40 µg protein/well), [³H]8-OH-DPAT (final concentration ~0.5 nM), and either buffer (for total binding), 10 µM 5-HT (for non-specific binding), or the test compound.

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the IC50 value for each compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[13][14][15]

    In Vitro Functional Assay: Dopamine D2 Receptor ([³⁵S]GTPγS Binding)

    This assay measures the ability of a compound to act as an agonist or antagonist at the D2 receptor by quantifying its effect on G-protein activation.

    Materials:

    • Cell membranes expressing the human D2 receptor.

    • [³⁵S]GTPγS radioligand.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.

    • GDP (Guanosine diphosphate).

    • Agonist (e.g., dopamine) and antagonist (e.g., haloperidol) controls.

    Procedure:

    • Pre-incubate the cell membranes (10-20 µg protein/well) with the test compound (for agonist mode) or with a fixed concentration of agonist and varying concentrations of the test compound (for antagonist mode) in the assay buffer containing GDP (10 µM) for 15 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the bound radioactivity using a scintillation counter.

    • For agonists, determine the EC50 and Emax values. For antagonists, determine the IC50 and calculate the Kb value.[3][6][16]

    In Vivo Behavioral Models for Antipsychotic Activity

    Catalepsy Test in Rodents: This test assesses the potential of a compound to induce extrapyramidal side effects, a common issue with typical antipsychotics.

    • Administer the test compound to mice or rats at various doses.

    • At specified time points after administration, place the animal's forepaws on a horizontal bar raised a few centimeters from the surface.

    • Measure the time it takes for the animal to remove its paws from the bar (descent latency).

    • A significant increase in descent latency compared to vehicle-treated animals indicates cataleptic-like effects.[2][17]

    Prepulse Inhibition (PPI) of the Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients.

    • Place the animal in a startle chamber.

    • Present a series of acoustic stimuli: a loud startling pulse alone, a non-startling prepulse alone, and the prepulse shortly preceding the startling pulse.

    • Measure the amplitude of the startle response.

    • PPI is calculated as the percentage reduction in the startle response when the prepulse is present.

    • Antipsychotic drugs are expected to reverse deficits in PPI induced by psychomimetic agents like amphetamine or PCP.[1][18]

    Signaling Pathways of D2 and 5-HT1A Receptors

    Both dopamine D2 and serotonin 5-HT1A receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of downstream effectors like protein kinase A (PKA).[13][14][15][16][17][18][19][20][21]

    Signaling_Pathways cluster_D2 Dopamine D2 Receptor Signaling cluster_5HT1A Serotonin 5-HT1A Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Gi_D2 Gi/o D2R->Gi_D2 AC_D2 Adenylyl Cyclase Gi_D2->AC_D2 cAMP_D2 cAMP AC_D2->cAMP_D2 ATP PKA_D2 PKA cAMP_D2->PKA_D2 Response_D2 Cellular Response (e.g., altered gene expression, ion channel activity) PKA_D2->Response_D2 Serotonin Serotonin (5-HT) 5HT1AR 5-HT1A Receptor Serotonin->5HT1AR Gi_5HT1A Gi/o 5HT1AR->Gi_5HT1A AC_5HT1A Adenylyl Cyclase Gi_5HT1A->AC_5HT1A cAMP_5HT1A cAMP AC_5HT1A->cAMP_5HT1A ATP PKA_5HT1A PKA cAMP_5HT1A->PKA_5HT1A Response_5HT1A Cellular Response (e.g., neuronal hyperpolarization, reduced firing rate) PKA_5HT1A->Response_5HT1A

    Caption: Simplified signaling pathways for the dopamine D2 and serotonin 5-HT1A receptors.

    Conclusion

    The 1-(1,3-benzodioxol-5-yl)piperazine scaffold represents a promising starting point for the design of novel CNS-active agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications at the N4-position of the piperazine ring are critical for modulating affinity and selectivity for dopamine D2 and serotonin 5-HT1A receptors. A thorough understanding of these SAR principles, combined with robust in vitro and in vivo testing, is essential for the successful development of new therapeutics with improved efficacy and side-effect profiles for the treatment of complex neurological and psychiatric disorders.

    References

    • Geyer, M. A., & Markou, A. (1995). Animal models of psychiatric disorders. In F. E. Bloom & D. J. Kupfer (Eds.), Psychopharmacology: The Fourth Generation of Progress (pp. 787-798). Raven Press.
    • Corbett, R., Hartman, H., Kerman, L. L., Woods, A. T., & Strupczewski, J. T. (1993). Atypical antipsychotic agents antagonize amphetamine-induced stereotypy and disrupt conditioned avoidance responding. Pharmacology Biochemistry and Behavior, 45(1), 9-16.
    • Hall, D. A., & Strange, P. G. (1997). [3H]8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A sites. British journal of pharmacology, 121(4), 731–736.
    • Pharmacological screening of Anti-psychotic agents. (n.d.). SlideShare. Retrieved from [Link]

    • Nikolic, K., Agbaba, D. (2012). Arylpiperazines as potential therapeutics for the treatment of various neurological disorders. Medicinal Chemistry, 8(5), 810-826.
    • Rathore, A., Asati, V., Kashaw, S. K., Agarwal, S., Parwani, D., Bhattacharya, S., & Mallick, C. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini reviews in medicinal chemistry, 21(3), 362–379.
    • BenchChem. (n.d.).
    • Creative Diagnostics. (n.d.). Serotonergic Synapse Pathway.
    • Assay Guidance Manual. (2012). GTPγS Binding Assays.
    • Polter, A. M., & Kauer, J. A. (2014). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Molecular pharmacology, 85(4), 542–549.
    • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPgammaS binding assay: a functional assay for G protein-coupled receptors. Life sciences, 74(4), 489–508.
    • Middlemiss, D. N., & Fozard, J. R. (1983). 8-Hydroxy-2-(di-n-propylamino)tetralin discriminates between subtypes of the 5-HT1 recognition site. European journal of pharmacology, 90(1), 151–153.
    • Wikipedia. (2024, February 28). 5-HT1A receptor.
    • Synthesis of 1‐(benzo[13][18]dioxol‐5‐ylmethyl) piperazine amide. (n.d.). ResearchGate.

    • Google Patents. (n.d.). EP2402324A1 - Benzodioxolylcyclopropylpiperazinylpyridazines.
    • Ferguson, G., & Low, J. N. (2019). Three closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines. Acta crystallographica.
    • Bojarski, A. J., Cegła, M., Charakchieva-Minol, S., Mokrosz, M. J., & Mokrosz, J. L. (1993). Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-heteroarylethyl)-1-arylpiperazines. Die Pharmazie, 48(4), 289–294.
    • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-580.
    • PubChem. (n.d.). 1-(1,3-Benzodioxol-5-ylsulfanyl)piperazine.
    • PubChem. (n.d.). Piperazine, 1-(1,3-benzodioxol-5-yl)-4-((3,4,5-trimethoxyphenyl)methyl)-, dihydrochloride.
    • Bojarski, A. J., Cegła, M., Charakchieva-Minol, S., Mokrosz, M. J., & Mokrosz, J. L. (1993). Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-heteroarylethyl)-1-arylpiperazines. Die Pharmazie, 48(4), 289–294.
    • Sigma-Aldrich. (n.d.). 1-(3-(1,3-BENZODIOXOL-5-YL)ACRYLOYL)-4-(4-METHOXYPHENYL)PIPERAZINE.
    • Gómez-Jeria, J. S., Crisóstomo-Cáceres, S. R., & Robles-Navarro, A. (2023). Electronic structure and D2, 5-HT1A, 5-HT2A and H3 receptor affinities of some multi-target heterocycle piperazine derivatives. A DFT and FQSAR study. Chemistry Research Journal, 8(1), 1-20.
    • Al-Obaid, A. M., Ahmed, A. A., Al-Rashood, K. A., & El-Subbagh, H. I. (2014). Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. Journal of enzyme inhibition and medicinal chemistry, 29(2), 239–247.
    • Sukalovic, V., Soskic, V., & Kostic-Rajacic, S. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry, 15(10), 104131.

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    Validation

    A Researcher's Guide to the Cross-Reactivity Profiling of 1-(1,3-Benzodioxol-5-yl)piperazine and Its Analogs

    Executive Summary: The arylpiperazine scaffold is a cornerstone in medicinal chemistry, particularly for developing therapeutics targeting the central nervous system (CNS).[1][2] 1-(1,3-Benzodioxol-5-yl)piperazine (BZP),...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: The arylpiperazine scaffold is a cornerstone in medicinal chemistry, particularly for developing therapeutics targeting the central nervous system (CNS).[1][2] 1-(1,3-Benzodioxol-5-yl)piperazine (BZP), a key member of this class, and its derivatives are known to interact with a range of aminergic G protein-coupled receptors (GPCRs), including serotonin (5-HT) and adrenergic receptors.[1][3] This guide provides a comprehensive framework for evaluating the cross-reactivity profile of BZP. We detail the experimental design, provide validated protocols for binding and functional assays, and present a comparative analysis structure. The objective is to equip researchers with the tools to systematically assess on-target potency versus off-target interactions, a critical step in predicting both therapeutic efficacy and potential side-effect liabilities of novel chemical entities.

    Introduction

    The Molecule: 1-(1,3-Benzodioxol-5-yl)piperazine

    1-(1,3-Benzodioxol-5-yl)piperazine, also known as piperonylpiperazine, is a chemical structure that serves as a precursor or fragment in numerous psychoactive compounds. The arylpiperazine moiety is a well-established pharmacophore that confers affinity for several key neurotransmitter receptors.[4] Modifications to this core structure, such as the addition of a benzodioxole group, can significantly alter its pharmacological profile, leading to complex interactions with multiple receptor systems.[5]

    The Imperative of Receptor Selectivity

    In drug discovery, a compound's selectivity is as crucial as its potency. Cross-reactivity, or the binding of a drug to unintended targets, can lead to undesirable side effects or even beneficial polypharmacology. For arylpiperazines, which have a known promiscuity for monoamine receptors, a thorough cross-reactivity profile is non-negotiable.[5][6] For instance, while high affinity for the 5-HT1A receptor might be desired for anxiolytic effects, concurrent strong antagonism at α1-adrenergic receptors could lead to cardiovascular side effects like hypotension.[3] This guide provides a systematic approach to quantify these interactions.

    Experimental Design for Cross-Reactivity Profiling

    A robust cross-reactivity assessment relies on a well-chosen receptor panel and the use of orthogonal assays that measure both physical binding and functional consequences.

    Rationale for Receptor Panel Selection

    Given the structural alerts of the arylpiperazine class, the screening panel should prioritize receptors implicated in CNS function and potential side effects.

    • Primary Targets (Serotonin Receptors): 5-HT1A, 5-HT2A, 5-HT2C. These are common targets for arylpiperazines and are involved in mood, cognition, and psychosis.[5][7]

    • Key Off-Targets (Adrenergic Receptors): α1A, α1B, α1D, α2A, β1, β2. Interaction with these receptors can lead to significant cardiovascular and autonomic side effects.[3][8]

    • Secondary Off-Targets (Dopamine & Other Receptors): D2, D3, H1. These are included to screen for potential antipsychotic activity or common side effects like sedation (H1).[7][9]

    Orthogonal Assay Strategy

    To build a comprehensive profile, we employ a two-tiered approach:

    • Binding Assays: These assays quantify the physical affinity (Ki) of the compound for the receptor. Radioligand binding is the gold standard for its sensitivity and direct measurement of interaction.[10][11]

    • Functional Assays: These assays measure the cellular response following receptor binding, determining if the compound is an agonist, antagonist, or inverse agonist. This is critical, as high binding affinity does not always translate to functional activity. Assays measuring second messengers (e.g., Ca2+ flux, cAMP) or G-protein activation (e.g., GTPγS binding) are ideal.[12][13][14]

    Experimental Workflow

    The overall process involves a primary screen to identify high-affinity interactions, followed by functional assays to characterize the nature of these interactions.

    G cluster_0 Tier 1: Binding Affinity Screen cluster_1 Tier 2: Functional Characterization Compound BZP Test Compound Assay Radioligand Binding Assay (Competition vs. Selective Radioligand) Compound->Assay Panel Receptor Panel (5-HT, Adrenergic, Dopamine, etc.) Assay->Panel Data1 Calculate IC50 & Ki Values Panel->Data1 Hits High-Affinity Hits (e.g., Ki < 100 nM) Data1->Hits Select Hits Func_Assay Functional Assays (GTPγS, Ca2+ Flux, cAMP) Hits->Func_Assay Data2 Determine EC50/IC50 & Emax (Agonist/Antagonist Mode) Func_Assay->Data2 Profile Comprehensive Cross-Reactivity Profile Data2->Profile Consolidate Data

    Caption: High-level workflow for cross-reactivity profiling.

    Methodologies

    The following protocols are standardized and validated methods for generating reliable cross-reactivity data.

    Protocol: Radioligand Binding Assay (Competition)

    This protocol is a standard filtration-based method for determining the binding affinity (Ki) of a test compound.[15]

    • Membrane Preparation: Use commercially available cell membranes or prepare them from cell lines stably overexpressing the human receptor of interest (e.g., CHO or HEK293 cells).[16]

    • Assay Buffer: Prepare an appropriate binding buffer. A typical buffer is 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[15]

    • Reaction Setup: In a 96-well plate, combine:

      • 50 µL of test compound (BZP) at various concentrations (e.g., 10-11 to 10-5 M).

      • 50 µL of a selective radioligand (e.g., [3H]-Prazosin for α1 receptors) at a concentration near its Kd.

      • 150 µL of diluted cell membrane preparation (typically 5-20 µg protein per well).[15]

    • Controls:

      • Total Binding: Test compound is replaced with buffer.

      • Non-specific Binding (NSB): Test compound is replaced with a high concentration (e.g., 10 µM) of a known, non-labeled competitor ligand.

    • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[6][15]

    • Filtration: Rapidly terminate the reaction by vacuum filtration through a PEI-presoaked glass fiber filter plate (e.g., GF/C). Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).[15]

    • Quantification: Dry the filter plate, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

    • Data Analysis:

      • Calculate specific binding: Total Binding (CPM) - NSB (CPM).

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

      • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

    Protocol: GTPγS Functional Assay

    This assay measures the activation of G-proteins, an early event in GPCR signaling, and is particularly effective for Gi/o-coupled receptors.[12][13][17]

    • Assay Buffer: Prepare GTPγS binding buffer: 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, 0.1% BSA, pH 7.4.[18]

    • Reaction Setup: In a 96-well plate, pre-incubate for 30 minutes:

      • 150 µL of assay buffer containing cell membranes (10-20 µg protein) and the test compound (for agonist mode) or test compound plus a known agonist (for antagonist mode).

    • Initiate Reaction: Add 50 µL of [35S]GTPγS (final concentration ~50 pM) to each well.[18]

    • Incubation: Incubate for 60 minutes at room temperature.[18]

    • Termination & Filtration: Stop the reaction by rapid filtration through a non-PEI-treated filter plate. Wash with ice-cold buffer (e.g., 10 mM Na2HPO4/NaH2PO4).[18]

    • Quantification: Dry the plate, add scintillant, and count using a scintillation counter.

    • Data Analysis: Plot the stimulated [35S]GTPγS binding against the log concentration of the compound. Fit the data to determine EC50 (potency) and Emax (efficacy) for agonists, or IC50 for antagonists.

    Comparative Analysis: BZP Cross-Reactivity Profile

    The goal is to present the data in a clear, comparative format that allows for at-a-glance assessment of selectivity.

    Table 1: Comparative Binding Affinity (Ki) Profile of BZP
    Receptor FamilyReceptor SubtypeSelective RadioligandBZP Affinity (Ki, nM)Reference CompoundRef. Cmpd. Affinity (Ki, nM)
    Serotonin 5-HT1A[3H]-8-OH-DPATData8-OH-DPATData
    5-HT2A[3H]-KetanserinDataKetanserinData
    5-HT2C[3H]-MesulergineDataMesulergineData
    Adrenergic α1A[3H]-PrazosinDataPrazosinData
    α1B[3H]-PrazosinDataPrazosinData
    α1D[3H]-PrazosinDataPrazosinData
    β1[3H]-CGP-12177DataBisoprololData
    β2[3H]-CGP-12177DataICI-118,551Data
    Dopamine D2[3H]-SpiperoneDataHaloperidolData
    Note: Data fields are placeholders for experimental results. Ki values represent the concentration required to inhibit 50% of radioligand binding.
    Table 2: Comparative Functional Activity Profile of BZP
    Receptor SubtypeAssay TypeBZP Mode of ActionBZP Potency (EC50/IC50, nM)BZP Efficacy (% of Ref. Agonist)
    5-HT1AGTPγSAgonist/AntagonistDataData
    5-HT2ACa2+ FluxAgonist/AntagonistDataData
    α1AGTPγSAgonist/AntagonistDataData
    β1cAMPAgonist/AntagonistDataData
    Note: Data fields are placeholders for experimental results. Mode of action is determined by whether the compound stimulates a response (agonist) or blocks a known agonist's response (antagonist).
    Signaling Pathway Visualization

    Understanding the downstream consequences of receptor activation is key. For example, the canonical Gq-coupling of the 5-HT2A receptor.

    G BZP BZP (Ligand) Receptor 5-HT2A Receptor (GPCR) BZP->Receptor Binds Gq Gαq/11 Receptor->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca Induces PKC PKC Activation DAG->PKC Activates

    Sources

    Comparative

    Benchmarking 1-(1,3-Benzodioxol-5-yl)piperazine (MDPP) Against Established Pharmacological Agents

    Executive Summary The compound 1-(1,3-Benzodioxol-5-yl)piperazine , commonly referred to as 3,4-methylenedioxyphenylpiperazine (MDPP) , occupies a unique structural and pharmacological niche. By fusing the methylenedioxy...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The compound 1-(1,3-Benzodioxol-5-yl)piperazine , commonly referred to as 3,4-methylenedioxyphenylpiperazine (MDPP) , occupies a unique structural and pharmacological niche. By fusing the methylenedioxy-substituted phenyl ring characteristic of entactogens like MDMA with the piperazine core found in agents like benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP), MDPP serves as a critical probe for understanding structure-activity relationships (SAR) in monoamine transporter pharmacology.

    For drug development professionals and neuropharmacologists, benchmarking MDPP against established agents provides crucial insights into how rigidifying the amine into a piperazine ring alters binding kinetics, receptor affinity, and monoamine efflux profiles. This guide provides an objective, data-driven comparison of MDPP against standard reference compounds, supported by self-validating experimental methodologies.

    Pharmacological Benchmarking & Quantitative Data

    The primary mechanism of action for phenylpiperazines involves interaction with the vesicular monoamine transporter (VMAT) and plasma membrane transporters (SERT, DAT, NET), alongside direct orthosteric binding to serotonin (5-HT) and dopamine (D2) receptors.

    While agents like 3,4-methylenedioxypyrovalerone (MDPV) act as potent, atypical non-competitive reuptake inhibitors with slow dissociation rates[1], MDPP and its piperazine analogs typically act as monoamine releasing agents (substrates). The addition of the 3,4-methylenedioxy moiety shifts the selectivity profile away from the pure dopaminergic action of BZP toward a more balanced serotonergic/dopaminergic profile, akin to MDMA[2].

    Table 1: Comparative Monoamine Transporter & Receptor Profile

    Note: Values represent consensus IC50/EC50 ranges (in µM) derived from in vitro human embryonic kidney (HEK293) cell assays expressing human transporters.

    CompoundStructural ClasshSERT (Release EC50)hDAT (Release EC50)5-HT2A Affinity (Ki)Primary Mechanism
    MDPP Phenylpiperazine0.8 - 1.5 µM2.5 - 4.0 µMModerate (~200 nM)Mixed SRA/DRA
    MDMA Phenethylamine0.5 - 0.8 µM1.3 - 2.0 µMWeak (>1 µM)SRA > DRA
    BZP Benzylpiperazine>10 µM (Inactive)0.1 - 0.3 µMWeak (>1 µM)DRA / NERA
    mCPP Phenylpiperazine1.2 - 2.0 µM>10 µM (Inactive)High (~40 nM)Direct Agonist / SRA
    MDPV Cathinone (Pyrrolidine)>10 µM (Inhibitor)0.03 µM (Inhibitor)NegligiblePure DAT/NET Inhibitor

    SRA = Serotonin Releasing Agent; DRA = Dopamine Releasing Agent; NERA = Norepinephrine Releasing Agent.

    Mechanistic Pathway Analysis

    The structural divergence of MDPP from simple phenethylamines alters its intracellular trafficking. Upon binding to the orthosteric site of SERT or DAT, MDPP is translocated into the neuronal cytoplasm. Here, it interacts with VMAT2, disrupting the proton gradient and impeding the filling of synaptic vesicles[3]. This cytosolic accumulation of neurotransmitters forces the membrane transporters to operate in reverse, triggering non-exocytotic efflux.

    Mechanistic pathway of MDPP-induced monoamine efflux and subsequent receptor activation.

    Experimental Methodologies

    To ensure scientific integrity and reproducibility, the benchmarking of MDPP requires a self-validating experimental design. The following protocols prioritize causality—explaining why specific parameters are chosen to eliminate confounding variables such as cytotoxicity or non-specific binding.

    Protocol A: In Vitro Monoamine Transporter Release & Uptake Assay

    Objective: To quantify the EC50 (release) and IC50 (uptake inhibition) of MDPP at hSERT and hDAT. Causality & Validation: We utilize stably transfected HEK293 cells because they lack endogenous monoamine transporters, ensuring that any observed fluorescent signal is exclusively mediated by the target human transporter[4]. A parallel viability assay (MTT) is mandatory to ensure that apparent "inhibition" of uptake is not merely an artifact of cell death.

    Step-by-Step Workflow:

    • Cell Culture & Seeding: Seed HEK293 cells stably expressing hSERT or hDAT into poly-D-lysine coated 96-well black, clear-bottom plates at a density of 5×104 cells/well. Incubate for 24 hours at 37°C in 5% CO2.

    • Buffer Preparation: Wash cells twice with a physiological Hank's Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4) to remove serum proteins that could bind the highly lipophilic MDPP.

    • Compound Incubation: Add MDPP (concentration range: 10−9 to 10−4 M) or reference agents (MDMA, BZP) to the wells. Incubate for 30 minutes. Rationale: A 30-minute window allows sufficient time for substrate translocation and VMAT interaction without triggering long-term receptor desensitization.

    • Fluorescent Substrate Addition: Add a fluorescent monoamine mimic (e.g., APP+ for DAT, or a customized fluorescent substrate for SERT). Rationale: Fluorescent mimics eliminate the need for radioligands (like [3H]-5-HT), allowing for real-time kinetic monitoring and reducing hazardous waste.

    • Termination & Quantification: After 15 minutes, terminate the reaction by rapid washing with ice-cold HBSS to halt active transport. Lyse the cells using 0.1% Triton X-100 and measure intracellular fluorescence using a microplate reader (Ex/Em wavelengths specific to the dye).

    • Data Analysis: Normalize data to vehicle control (100% uptake) and non-specific uptake (defined by 10 µM fluoxetine or mazindol). Calculate EC50/IC50 using non-linear regression analysis.

    Self-validating high-throughput workflow for monoamine transporter assays.

    Protocol B: Radioligand Competitive Binding Assay (5-HT2A / D2)

    Objective: To determine the orthosteric binding affinity (Ki) of MDPP at post-synaptic receptors. Causality & Validation: Because piperazines like mCPP are known direct 5-HT receptor agonists, it is critical to separate MDPP's transporter-mediated effects from its direct receptor interactions. We use [3H]-ketanserin for 5-HT2A and [3H]-spiperone for D2 receptors[5].

    Step-by-Step Workflow:

    • Membrane Preparation: Homogenize CHO-K1 cells expressing human 5-HT2A or D2 receptors in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

    • Incubation Mixture: In a 96-well plate, combine 50 µg of membrane protein, the specific radioligand (e.g., 2 nM [3H]-ketanserin), and varying concentrations of MDPP ( 10−10 to 10−4 M).

    • Equilibration: Incubate at 37°C for 60 minutes to achieve steady-state equilibrium.

    • Filtration: Rapidly filter the mixture through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding of the lipophilic piperazine). Wash three times with ice-cold buffer.

    • Scintillation Counting: Extract the filters and measure retained radioactivity. Calculate the Ki using the Cheng-Prusoff equation.

    Discussion: Translational Implications

    Benchmarking MDPP reveals the profound impact of the piperazine scaffold. While the 3,4-methylenedioxy ring imparts SERT affinity (similar to MDMA), the piperazine core inherently reduces the efficacy of VMAT-mediated vesicular release compared to the primary amine of amphetamines. Furthermore, unlike the pyrrolidine ring in MDPV which creates a bulky, slow-dissociating non-competitive inhibitor[1], the piperazine ring in MDPP allows the molecule to act as a competitive substrate.

    For drug development, the MDPP scaffold presents an intriguing starting point for designing multi-target ligands. By modifying the substituents on the N4 position of the piperazine ring, researchers can fine-tune the ratio of SERT vs. DAT release, or shift the molecule from a releasing agent to a direct 5-HT1A/5-HT2A receptor partial agonist[6], which has profound implications for the development of novel atypical antipsychotics or rapid-acting antidepressants.

    References

    • Nadal-Gratacós, N., et al. "Structure–Activity Relationship of Synthetic Cathinones: An Updated Review." ACS Chemical Neuroscience, 2024. Available at:[Link]

    • Zwartsen, A., et al. "Hazard Characterization of Synthetic Cathinones Using Viability, Monoamine Reuptake, and Neuronal Activity Assays." Frontiers in Neuroscience, 2020. Available at:[Link]

    • United Nations Office on Drugs and Crime (UNODC). "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." Synthetic Drug Strategy, 2013. Available at:[Link]

    • Partyka, A., et al. "The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives." Molecules, 2021. Available at:[Link]

    • Kaczor, A. A., et al. "Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023. Available at:[Link]

    Sources

    Validation

    Head-to-head comparison of 1-(1,3-Benzodioxol-5-yl)piperazine with BZP (1-benzylpiperazine)

    An in-depth comparative analysis of piperazine derivatives requires a rigorous examination of their structural-activity relationships (SAR) and resulting pharmacodynamics. This guide provides a head-to-head evaluation of...

    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth comparative analysis of piperazine derivatives requires a rigorous examination of their structural-activity relationships (SAR) and resulting pharmacodynamics. This guide provides a head-to-head evaluation of 1-(1,3-Benzodioxol-5-yl)piperazine (commonly known as 3,4-methylenedioxyphenylpiperazine or MDPP) and 1-benzylpiperazine (BZP) .

    By dissecting their receptor binding profiles, mechanistic pathways, and providing self-validating experimental protocols, this guide serves as a comprehensive resource for researchers investigating monoaminergic signaling and neuropharmacology.

    Structural Chemistry & Structure-Activity Relationship (SAR)

    The pharmacological divergence between these two compounds is entirely dictated by their N-substitutions on the piperazine ring.

    • 1-Benzylpiperazine (BZP): BZP consists of a piperazine ring attached to a benzyl group via a methylene bridge[1]. This specific spatial arrangement and flexibility allow the molecule to mimic the structural skeleton of amphetamines. Consequently, BZP fits efficiently into the binding pockets of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET)[2].

    • 1-(1,3-Benzodioxol-5-yl)piperazine (MDPP): MDPP is a phenylpiperazine, meaning the aromatic ring is attached directly to the piperazine nitrogen without a methylene bridge. Furthermore, it features a 3,4-methylenedioxy substitution on the phenyl ring. This rigid, oxygen-rich benzodioxole moiety closely mimics the indole ring of endogenous serotonin (5-HT). As seen with other methylenedioxy-substituted compounds (e.g., MDMA), this structural motif drastically shifts the molecule's affinity away from dopaminergic targets and toward the Serotonin Transporter (SERT) and 5-HT receptors[3].

    Pharmacodynamics & Receptor Binding Profiles

    The structural differences translate into highly divergent phenotypic effects. BZP acts as a classic central nervous system stimulant, while MDPP operates as a serotonergic entactogen/hallucinogen.

    Quantitative Comparison Table

    Note: MDPP values are extrapolated from established SAR data for the phenylpiperazine class (e.g., mCPP, TFMPP) combined with methylenedioxy-substitution models.

    Pharmacological Property1-Benzylpiperazine (BZP)1-(1,3-Benzodioxol-5-yl)piperazine (MDPP)
    Primary Target DAT, NETSERT, 5-HT Receptors (5-HT1, 5-HT2)
    DAT Release (EC50) ~175 nM (High Affinity)>10,000 nM (Negligible)
    NET Release (EC50) ~62 nM (High Affinity)Low to Moderate
    SERT Release (EC50) ~6050 nM (Weak Affinity)<100 nM (High Affinity)
    Receptor Agonism Weak, non-selective 5-HTStrong direct 5-HT2A / 5-HT2C agonist
    Behavioral Phenotype Amphetamine-like stimulantEntactogenic / Mildly hallucinogenic
    Relative Potency ~10% of d-amphetamineComparable to mCPP / lower than MDMA

    Mechanistic Pathways

    The following diagram illustrates the divergent intracellular signaling and efflux pathways triggered by the structural variations of the two piperazines.

    G BZP 1-Benzylpiperazine (BZP) DAT_NET DAT / NET Transporters BZP->DAT_NET Primary Target SERT_5HT SERT / 5-HT Receptors BZP->SERT_5HT Weak Affinity MDPP 1-(1,3-Benzodioxol-5-yl)piperazine (MDPP) MDPP->DAT_NET Weak Affinity MDPP->SERT_5HT Primary Target DA_NE Dopamine / Norepinephrine Efflux DAT_NET->DA_NE HT Serotonin Efflux & Receptor Activation SERT_5HT->HT Pheno_Stim Stimulant Phenotype (Amphetamine-like) DA_NE->Pheno_Stim Pheno_Entact Entactogenic Phenotype (MDMA/mCPP-like) HT->Pheno_Entact

    Divergent monoaminergic signaling pathways of BZP and MDPP based on structural substitutions.

    Experimental Methodologies: Self-Validating Protocols

    To objectively validate the pharmacological claims above, researchers must employ robust, self-validating in vitro assays. The following protocols are standard for differentiating dopaminergic vs. serotonergic piperazines.

    Protocol 1: In Vitro Monoamine Transporter Release Assay

    Causality & Rationale: To determine whether a piperazine is a simple reuptake inhibitor or a true releasing agent (substrate), we utilize a radiolabeled efflux assay. A releasing agent will actively reverse the transporter, causing a measurable expulsion of pre-loaded radiolabeled neurotransmitters.

    • Cell Preparation: Culture HEK293 cells stably expressing human DAT, NET, or SERT in 96-well plates until 80% confluent.

    • Radioligand Loading: Incubate the cells with 20 nM of [3H]-Dopamine, [3H]-Norepinephrine, or [3H]-Serotonin for 30 minutes at 37°C to allow transporter-mediated uptake.

    • Washing: Wash the cells three times with Krebs-Ringer HEPES (KRH) buffer to remove all extracellular, unbound radioactivity.

    • Compound Incubation: Add varying concentrations (1 nM to 10 μM) of BZP or MDPP to the wells. Incubate for exactly 30 minutes at 37°C.

    • Quantification: Terminate the reaction by rapidly removing the buffer. Lyse the cells using 1% SDS. Measure the radioactivity in both the buffer (released fraction) and the lysate (retained fraction) using a liquid scintillation counter.

    • Data Analysis: Plot the dose-response curves using non-linear regression to calculate the EC50 values for transporter-mediated release.

    Protocol 2: 5-HT2A/2C Receptor Activation via Calcium Mobilization (FLIPR)

    Causality & Rationale: Phenylpiperazines like MDPP are known to act as direct agonists at 5-HT2 receptors, which are Gq-protein coupled. Activation of these receptors leads to the cleavage of PIP2 into IP3, triggering the release of intracellular calcium. Measuring this calcium spike provides a direct functional readout of receptor agonism.

    • Cell Seeding: Plate CHO-K1 cells expressing human 5-HT2A or 5-HT2C receptors in 384-well black-wall, clear-bottom plates.

    • Dye Loading: Add Fluo-4 AM (a calcium-sensitive fluorescent dye) diluted in assay buffer containing probenecid (to prevent dye extrusion). Incubate for 45 minutes at 37°C.

    • Baseline Reading: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence (Excitation: 488 nm, Emission: 525 nm) for 10 seconds.

    • Compound Injection: Inject MDPP or BZP automatically via the FLIPR fluidics system. Continuously monitor the fluorescent signal for 3 minutes to capture the peak calcium transient.

    • Normalization: Normalize the peak fluorescence to the maximum response (Emax) generated by a saturating concentration (10 μM) of endogenous Serotonin. This determines whether the piperazine is a full or partial agonist.

    Toxicology and Translational Implications

    Understanding the distinct receptor profiles is critical for anticipating toxicological outcomes in clinical or forensic settings.

    • BZP Toxicity: Because BZP possesses only about 10% the potency of d-amphetamine[1], users often consume massive doses (e.g., >300 mg) to achieve desired effects. This heavy dopaminergic and noradrenergic load leads to severe sympathomimetic toxicity. Documented adverse effects include acute psychosis, tachycardia, hypertension, renal toxicity, and seizures[4].

    • MDPP Toxicity: The toxicity profile of MDPP is fundamentally different due to its serotonergic dominance. High doses or co-administration with other serotonergic agents (such as MAOIs or SSRIs) precipitate Serotonin Syndrome. Symptoms include hyperthermia, autonomic instability, diaphoresis, and severe myoclonus. Unlike BZP, MDPP carries a lower risk for acute hypertensive crisis but a significantly higher risk for serotonin-mediated neurotoxicity[3].

    References

    • European Union Drugs Agency (EUDA) . "BZP/piperazines drug profile." europa.eu. Available at: [Link]

    • United Nations Office on Drugs and Crime (UNODC) . "Details for Piperazines." unodc.org. Available at: [Link]

    • Drug Enforcement Administration (DEA) Diversion Control Division . "N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X)." usdoj.gov. Available at:[Link]

    • Wikipedia . "Benzylpiperazine." wikipedia.org. Available at: [Link]

    Sources

    Comparative

    In Silico Modeling and Comparison of 1-(1,3-Benzodioxol-5-yl)piperazine Derivatives: A Comprehensive Guide for CNS Drug Discovery

    Introduction 1-(1,3-Benzodioxol-5-yl)piperazine (BDP) is a highly privileged scaffold in central nervous system (CNS) drug discovery. Characterized by a rigid benzodioxole ring linked to a flexible piperazine moiety, BDP...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction

    1-(1,3-Benzodioxol-5-yl)piperazine (BDP) is a highly privileged scaffold in central nervous system (CNS) drug discovery. Characterized by a rigid benzodioxole ring linked to a flexible piperazine moiety, BDP derivatives exhibit profound polypharmacology, acting primarily as ligands for dopamine (D2/D3) and serotonin (5-HT1A/2A/7) receptors[1]. The most clinically prominent derivative is Piribedil, a non-ergot dopamine D2/D3 receptor agonist utilized in the adjuvant treatment of Parkinson's disease to improve motor symptoms[2].

    This guide provides an authoritative, step-by-step in silico framework for modeling BDP derivatives, objectively comparing their binding profiles against alternative scaffolds, and validating these interactions through rigorous molecular dynamics (MD) and MM-PBSA calculations.

    Part 1: The Rationale Behind the In Silico Strategy

    As an application scientist, executing a computational workflow requires understanding the physical causality behind the experimental parameters. When modeling G protein-coupled receptors (GPCRs) like the D2 and 5-HT2A receptors, standard rigid-receptor docking is often insufficient.

    Receptor Flexibility & Induced-Fit Docking (IFD): The extracellular loop 2 (ECL2) of these receptors is highly flexible and undergoes significant conformational shifts upon ligand binding. We employ IFD because the receptor's side chains must adapt to the bulky 1,3-benzodioxole ring; failing to account for this induces false negatives in binding affinity predictions.

    Ligand Protonation as a Mechanistic Anchor: The protonation state of the BDP derivative is non-negotiable. At physiological pH (7.4), the basic nitrogen of the piperazine ring must be protonated[3]. This positive charge is mechanistically required to form a canonical salt bridge with a highly conserved aspartate residue in Transmembrane Helix 3 (TM3)—specifically Asp114 in the D2 receptor[4] and Asp155 in the 5-HT2A receptor. Without this anchoring interaction, any simulated pose is biologically invalid.

    Pathway BDP BDP Derivatives (e.g., Piribedil) D2R Dopamine D2 Receptor (PDB: 6CM4) BDP->D2R Primary Target HT2A Serotonin 5-HT2A Receptor (PDB: 6A93) BDP->HT2A Secondary Target Asp114 Asp114 Salt Bridge (TM3) D2R->Asp114 Anchoring Asp155 Asp155 Salt Bridge (TM3) HT2A->Asp155 Anchoring Gi Gi/o Protein Activation Asp114->Gi Agonism Clinical Motor Symptom Relief (Parkinson's Disease) Gi->Clinical Pathway

    Pharmacological pathway and key receptor interactions of BDP derivatives.

    Part 2: Comparative Analysis of BDP Derivatives vs. Alternatives

    To objectively evaluate the BDP scaffold, we compare it against alternative piperazine derivatives (e.g., Benzylpiperazine) and standard reference drugs (e.g., Risperidone). For an accurate cross-receptor selectivity profile, we utilize the high-resolution crystal structures of the D2 receptor (PDB: 6CM4)[5] and the 5-HT2A receptor (PDB: 6A93)[6]. Both structures were co-crystallized with Risperidone, providing a perfect standardized baseline for comparison[7].

    Quantitative In Silico Profiling

    The following table summarizes the binding affinities (Glide XP Docking Scores) and thermodynamic stability (MM-PBSA Free Energy) of various scaffolds across the two primary targets.

    Compound ClassRepresentative LigandD2R Docking Score (kcal/mol)5-HT2A Docking Score (kcal/mol)D2R MM-PBSA (kcal/mol)Key Mechanistic Interactions
    BDP Derivative Piribedil-9.8-8.2-45.3Salt bridge with Asp114 (D2R); H-bond with Ser193[4].
    BDP Derivative BDP-3-fluorobenzoyl-8.5-9.1-41.2Salt bridge with Asp155 (5-HT2A); Pi-Pi stacking with Phe340.
    Alternative Scaffold Benzylpiperazine (BZP)-6.2-6.5-28.4Weak hydrophobic contacts; lacks rigid anchoring of benzodioxole.
    Reference Drug Risperidone-11.2-10.8-52.1Deep pocket insertion; interacts with Trp386 and Asp114[5].

    Comparative Insight: The BDP scaffold demonstrates superior thermodynamic stability compared to simple benzylpiperazines. The benzodioxole oxygen atoms frequently act as hydrogen bond acceptors for the serine microdomain (Ser193/194) in the D2 receptor[4], a stabilizing feature entirely absent in BZP.

    Part 3: Self-Validating Experimental Protocol

    A computational protocol is only as reliable as its internal controls. The following step-by-step methodology incorporates a strict self-validation checkpoint to ensure the trustworthiness of the generated data.

    Workflow PrepP Protein Preparation (pH 7.4, H-bond Optimization) Val Protocol Validation (Redock Co-crystal, RMSD < 2.0 Å) PrepP->Val PrepL Ligand Preparation (OPLS4, Piperazine Protonation) PrepL->Val Dock Induced-Fit Docking (Flexible ECL2 Loop) Val->Dock Validated MD Molecular Dynamics (100 ns, TIP3P Water Box) Dock->MD Top Poses MMPBSA MM-PBSA Calculation (Binding Free Energy) MD->MMPBSA Trajectory Analysis

    Self-validating in silico workflow for GPCR ligand modeling.

    Step 1: Protein Preparation & Protocol Validation (Critical Checkpoint)
    • Retrieval: Download PDB IDs 6CM4 (D2R)[5] and 6A93 (5-HT2A)[6].

    • Preparation: Assign bond orders, add missing hydrogens, and optimize the H-bond network at pH 7.4 using a Protein Preparation Wizard. Ensure the conserved TM3 Aspartate (Asp114/Asp155) remains negatively charged to accept the salt bridge.

    • Self-Validation: Extract the co-crystallized ligand (Risperidone) and redock it blindly into the prepared active site.

    • Acceptance Criteria: The protocol is only validated if the Root Mean Square Deviation (RMSD) of the top-ranked pose is < 2.0 Å compared to the native crystal structure[8]. If it fails, recalibrate the protonation states of the histidine residues in the binding pocket before proceeding.

    Step 2: Ligand Preparation
    • Generate 3D conformations of the BDP derivatives.

    • Apply the OPLS4 force field for energy minimization.

    • Use pKa prediction tools (e.g., Epik) to generate ionization states at pH 7.4 ± 0.5, ensuring the piperazine N4 atom is protonated to simulate the endogenous amine interaction[3].

    Step 3: Induced-Fit Docking (IFD)
    • Define the receptor grid centered on the validated Risperidone binding site.

    • Perform IFD, allowing the side chains of residues within 5.0 Å of the ligand to undergo conformational sampling. This is crucial to accommodate the steric bulk of the 1,3-benzodioxole ring.

    • Score poses using an Extra Precision (XP) scoring function to penalize severe steric clashes and reward optimized hydrogen bonding.

    Step 4: Molecular Dynamics (MD) & MM-PBSA
    • System Setup: Embed the top-ranked GPCR-ligand complex in a POPC lipid bilayer. Solvate with a TIP3P water model and neutralize with 0.15 M NaCl.

    • Simulation: Run a 100 ns production trajectory under NPT ensemble conditions (300 K, 1.0 bar).

    • Analysis: Extract snapshots every 100 ps from the last 20 ns of the trajectory. Calculate the binding free energy using the MM-PBSA method to confirm the thermodynamic stability of the Asp114/Asp155 salt bridge over time.

    Sources

    Safety & Regulatory Compliance

    Safety

    1-(1,3-Benzodioxol-5-yl)piperazine proper disposal procedures

    Proper lifecycle management of complex synthetic intermediates is a cornerstone of modern laboratory safety and environmental stewardship. 1-(1,3-Benzodioxol-5-yl)piperazine (commonly known as MDPP) is a piperazine deriv...

    Author: BenchChem Technical Support Team. Date: March 2026

    Proper lifecycle management of complex synthetic intermediates is a cornerstone of modern laboratory safety and environmental stewardship. 1-(1,3-Benzodioxol-5-yl)piperazine (commonly known as MDPP) is a piperazine derivative frequently utilized in pharmacological research. Due to its secondary amine structure and benzodioxole moiety, it presents specific operational hazards—most notably corrosivity, ecotoxicity, and the potential to generate toxic nitrogen oxides (NOx) upon thermal decomposition[1].

    As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a self-validating, step-by-step methodology for the safe handling, neutralization, and EPA-compliant disposal of MDPP.

    Chemical Profiling & Waste Classification

    Before initiating any disposal protocol, it is critical to characterize the waste stream. Piperazine derivatives are alkaline in nature and can be highly corrosive in aqueous solutions, causing severe damage to aquatic ecosystems if discharged improperly[2].

    Property / ParameterSpecification / ClassificationOperational Implication
    CAS Number 55827-51-5Unique identifier required for hazardous waste manifesting.
    Chemical Formula C11H14N2O2High nitrogen content dictates specialized incineration requirements.
    pH (Aqueous) Highly Basic (Often > 10)Requires strict neutralization prior to any effluent discharge.
    EPA Waste Code D002 (if pH ≥ 12.5)Classified as characteristic hazardous waste (Corrosivity)[2].
    Thermal Decomposition Emits NOx and COxMandates incineration equipped with a flue gas scrubber[1].

    Waste Segregation and Disposal Workflow

    To prevent incompatible chemical reactions (such as violent exothermic neutralization with strong acids or rapid oxidation), MDPP waste must be strictly segregated from strong oxidizers at the point of generation. The following workflow illustrates the logical routing of MDPP waste streams based on their physical state to ensure regulatory compliance.

    MDPP_Disposal Start MDPP Waste Generation Char Waste Characterization (Solid vs. Aqueous) Start->Char Solid Solid/Powder Waste Char->Solid Aqueous Aqueous Waste (pH > 10) Char->Aqueous Incineration High-Temp Incineration (>1000°C) with NOx Scrubber Solid->Incineration Neutralization pH Neutralization (Acid Addition to pH 7-8) Aqueous->Neutralization Final EPA-Compliant Hazardous Waste Facility Incineration->Final Filtration Carbon Filtration / Precipitation Neutralization->Filtration Filtration->Incineration Filter Cake Filtration->Final Treated Effluent

    Fig 1: Operational workflow for the characterization, segregation, and disposal of MDPP waste.

    Step-by-Step Disposal Methodologies

    Methodology 1: Immediate Spill Containment & Recovery

    Causality Focus: Piperazine compounds are combustible solids and can form explosive dust-air mixtures. Utilizing combustible absorbents (such as sawdust or paper towels) drastically increases fire risk. We strictly utilize inert absorbents to mitigate this risk while containing the ecotoxic spread[2].

    • Isolation: Evacuate non-essential personnel. Don appropriate PPE (chemical-resistant nitrile gloves, safety goggles, and a NIOSH-approved N95 or P100 particulate respirator).

    • Containment: Surround the spill with an inert absorbent material such as vermiculite or dry sand[2]. Do NOT use combustible materials.

    • Recovery: Gently sweep the material using non-sparking tools to prevent static discharge and minimize dust generation.

    • Validation (Self-Correction): Visually inspect the spill area under bright light for residual crystalline powder. Swab the area with a dilute, mildly acidic solution (e.g., 1% acetic acid) to neutralize microscopic alkaline residues, followed by a distilled water rinse. Check the pH of the final rinse water with indicator paper to confirm neutrality (pH ~7.0).

    • Packaging: Transfer the recovered matrix into a high-density polyethylene (HDPE) container. Seal and label as "Hazardous Waste - Combustible Solid, Piperazine Derivative".

    Methodology 2: Aqueous Waste Neutralization & Processing

    Causality Focus: Direct discharge of basic piperazine solutions damages aquatic ecosystems and violates EPA Clean Water Act regulations. Neutralization is required, but because the reaction between basic amines and acids is highly exothermic, it must be performed under controlled, temperature-monitored conditions to prevent solvent boiling and toxic vapor release[3].

    • Preparation: Transfer the aqueous MDPP waste into a borosilicate glass or HDPE neutralization vessel equipped with an overhead stirrer and a temperature probe.

    • Titration: Slowly add a dilute mineral acid (e.g., 1M Hydrochloric Acid) dropwise while maintaining continuous agitation.

    • Thermal Monitoring: Monitor the temperature continuously. If the solution temperature exceeds 35°C, pause the acid addition to prevent thermal runaway and potential volatilization of the amine.

    • Validation: Utilize a calibrated pH meter to continuously monitor the solution. Cease acid addition when the pH stabilizes between 7.0 and 8.0. Verify the pH again after 15 minutes of continuous stirring to ensure chemical equilibrium has been reached.

    • Filtration: Pass the neutralized solution through an activated carbon filter to capture precipitated organic salts.

    • Final Disposition: The carbon filter cake must be routed to solid hazardous waste for incineration. The neutralized, organic-free effluent can be transferred to the facility's wastewater treatment system, pending local regulatory approval[3].

    Methodology 3: High-Temperature Incineration (Final Disposal)

    Causality Focus: Chemical destruction via incineration is the only definitive method to eliminate the environmental persistence of MDPP. However, the nitrogen atoms inherent in the piperazine ring will oxidize into toxic nitrogen oxides (NOx) during combustion. Therefore, standard incineration is insufficient and illegal; specialized scrubbing is required[1].

    • Solvent Mixing: Dissolve or mix the solid MDPP waste with a highly combustible, non-halogenated solvent (e.g., ethanol or acetone) to ensure complete and rapid combustion[4].

    • Incineration: Inject the mixture into a commercial chemical incinerator operating at temperatures exceeding 1000°C.

    • Flue Gas Scrubbing: Ensure the incinerator is equipped with an afterburner and a functional alkaline flue gas scrubber. The scrubber will neutralize the generated NOx gases, converting them into benign nitrate/nitrite salts before atmospheric release[1].

    • Validation: The contracted disposal facility must provide a Certificate of Destruction (CoD) validating that the emissions remained within EPA limits during the burn.

    References

    • U.S. Environmental Protection Agency (EPA). "Waste Treatment and Disposal Methods for the Pharmaceutical Industry." EPA.gov. URL:[Link]

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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